molecular formula C9H9BrClNO2 B2900389 2-chloroethyl N-(2-bromophenyl)carbamate CAS No. 99548-44-4

2-chloroethyl N-(2-bromophenyl)carbamate

Cat. No.: B2900389
CAS No.: 99548-44-4
M. Wt: 278.53
InChI Key: LCQDLUQFTMEYOY-UHFFFAOYSA-N
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Description

2-chloroethyl N-(2-bromophenyl)carbamate is a useful research compound. Its molecular formula is C9H9BrClNO2 and its molecular weight is 278.53. The purity is usually 95%.
BenchChem offers high-quality 2-chloroethyl N-(2-bromophenyl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-chloroethyl N-(2-bromophenyl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloroethyl N-(2-bromophenyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrClNO2/c10-7-3-1-2-4-8(7)12-9(13)14-6-5-11/h1-4H,5-6H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCQDLUQFTMEYOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)OCCCl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 2-chloroethyl N-(2-bromophenyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis and detailed characterization of 2-chloroethyl N-(2-bromophenyl)carbamate, a valuable intermediate in synthetic organic and medicinal chemistry. This document outlines a reliable synthetic strategy, a step-by-step experimental protocol, and a full suite of analytical techniques for structural verification and purity assessment. Causality behind experimental choices, self-validating protocols, and rigorous safety management are emphasized to ensure reproducibility and safe laboratory practice. This guide is intended for researchers, chemists, and drug development professionals who require a robust and well-documented procedure for obtaining high-purity 2-chloroethyl N-(2-bromophenyl)carbamate.

Introduction and Strategic Rationale

The Carbamate Moiety: A Privileged Scaffold

The carbamate functional group (–NHC(=O)O–) is a cornerstone in medicinal chemistry and materials science. Its unique combination of a hydrogen bond donor (N-H), a hydrogen bond acceptor (C=O), and a hydrolytically stable ester-amide linkage imparts favorable pharmacokinetic and pharmacodynamic properties to bioactive molecules. Carbamates are found in a wide array of pharmaceuticals, including cholinesterase inhibitors, anticonvulsants, and anti-cancer agents.

Synthesis Rationale: 2-chloroethyl N-(2-bromophenyl)carbamate

The target molecule, 2-chloroethyl N-(2-bromophenyl)carbamate, incorporates several key features that make it a versatile synthetic intermediate. The ortho-bromophenyl group provides a handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). The 2-chloroethyl group is a masked electrophile, susceptible to intramolecular cyclization or substitution by nucleophiles, enabling the construction of various heterocyclic systems.

This guide details a robust and scalable synthesis based on the reaction of 2-bromoaniline with 2-chloroethyl chloroformate. This route is selected for its high efficiency, operational simplicity, and the commercial availability of the starting materials.

Synthesis Strategy and Reaction Mechanism

Retrosynthetic Approach

The synthesis is designed around a standard nucleophilic acyl substitution reaction. The carbamate linkage is formed by the reaction of an amine (nucleophile) with a chloroformate (electrophile).

The chosen pathway involves the reaction of 2-bromoaniline with 2-chloroethyl chloroformate. A non-nucleophilic organic base, such as triethylamine (TEA) or pyridine, is essential to neutralize the hydrochloric acid byproduct, thereby driving the reaction to completion.

Reaction Mechanism

The reaction proceeds via a nucleophilic attack of the lone pair of electrons on the nitrogen atom of 2-bromoaniline at the electrophilic carbonyl carbon of 2-chloroethyl chloroformate. This is followed by the elimination of a chloride ion. The generated HCl is then quenched by the base.

Reaction_Mechanism cluster_reactants Reactants cluster_products Products 2-Bromoaniline 2-Bromoaniline Intermediate Tetrahedral Intermediate 2-Bromoaniline->Intermediate Nucleophilic Attack Chloroformate 2-Chloroethyl Chloroformate Chloroformate->Intermediate Carbamate 2-chloroethyl N-(2-bromophenyl)carbamate HCl HCl Salt Triethylammonium Chloride HCl->Salt Neutralization Base Triethylamine (Base) Base->Salt Intermediate->Carbamate Elimination of Cl- Intermediate->HCl

Caption: Reaction mechanism for carbamate formation.

Detailed Experimental Protocol

Materials and Reagents
ReagentCAS No.PuritySupplier
2-Bromoaniline615-36-1>98%Sigma-Aldrich
2-Chloroethyl chloroformate627-11-2>97%Sigma-Aldrich
Triethylamine (TEA)121-44-8>99%Fisher Scientific
Dichloromethane (DCM), Anhydrous75-09-2>99.8%VWR
Hydrochloric Acid (1M aq.)7647-01-01MJ.T. Baker
Saturated Sodium Bicarbonate (aq.)144-55-8Sat.LabChem
Brine (Saturated NaCl aq.)7647-14-5Sat.LabChem
Anhydrous Magnesium Sulfate7487-88-9>99.5%EMD Millipore
Step-by-Step Synthesis Procedure
  • Step 1: Reaction Setup

    • To a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 2-bromoaniline (5.00 g, 29.1 mmol, 1.0 equiv.).

    • Dissolve the aniline in 100 mL of anhydrous dichloromethane (DCM).

    • Add triethylamine (4.46 mL, 32.0 mmol, 1.1 equiv.) to the solution.

    • Cool the flask to 0 °C in an ice-water bath.

  • Step 2: Addition of Chloroformate

    • In the dropping funnel, prepare a solution of 2-chloroethyl chloroformate (3.40 mL, 32.0 mmol, 1.1 equiv.) in 20 mL of anhydrous DCM.[1][2]

    • Add the chloroformate solution dropwise to the stirred aniline solution over 30 minutes, maintaining the internal temperature at 0-5 °C.

    • Rationale: Slow, dropwise addition at low temperature is crucial to control the exothermic reaction and prevent the formation of side products.

  • Step 3: Reaction Monitoring (Self-Validation)

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system. The disappearance of the 2-bromoaniline spot (visualized with UV light or iodine) indicates reaction completion.

  • Step 4: Aqueous Work-up

    • Once the reaction is complete, transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 50 mL of 1M HCl (to remove excess TEA), 50 mL of saturated NaHCO₃ solution (to remove residual acid), and 50 mL of brine (to reduce the solubility of organic material in the aqueous phase).

    • Rationale: This washing sequence effectively removes the base, its salt, and any remaining acidic or basic impurities.

  • Step 5: Isolation and Purification

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • The crude product is typically obtained as an off-white solid or a viscous oil.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield the pure 2-chloroethyl N-(2-bromophenyl)carbamate.

Physicochemical and Spectroscopic Characterization

The identity and purity of the synthesized compound must be rigorously confirmed using a combination of analytical techniques.

Physical Properties
  • Appearance: White to off-white crystalline solid.

  • Molecular Formula: C₉H₉BrClNO₂

  • Molecular Weight: 278.53 g/mol

Spectroscopic Analysis

Spectroscopic data provides the definitive structural proof of the target molecule.[3][4]

  • ¹H NMR (400 MHz, CDCl₃):

    • The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the two methylene groups of the chloroethyl chain, and the N-H proton of the carbamate.

    • Expected Chemical Shifts (δ, ppm): ~8.1 (d, 1H, Ar-H), ~7.5 (d, 1H, Ar-H), ~7.3 (t, 1H, Ar-H), ~7.0 (t, 1H, Ar-H), ~6.9 (br s, 1H, N-H), ~4.4 (t, 2H, -O-CH₂-), ~3.8 (t, 2H, -CH₂-Cl).

  • ¹³C NMR (100 MHz, CDCl₃):

    • The carbon NMR will confirm the presence of the carbonyl carbon, the aromatic carbons (including the carbon bearing the bromine), and the two aliphatic carbons.

    • Expected Chemical Shifts (δ, ppm): ~153 (C=O), ~135 (Ar-C), ~132 (Ar-C), ~128 (Ar-C), ~125 (Ar-C), ~122 (Ar-C), ~112 (Ar-C-Br), ~67 (-O-CH₂-), ~42 (-CH₂-Cl).

  • Infrared (IR) Spectroscopy (KBr Pellet, cm⁻¹):

    • The IR spectrum is a rapid method to confirm the presence of key functional groups.

    • Expected Absorption Bands (ν, cm⁻¹): ~3300 (N-H stretch), ~1720 (C=O stretch, strong), ~1590 (N-H bend), ~1220 (C-O stretch), ~750 (C-Cl stretch).[5][6]

  • Mass Spectrometry (MS):

    • Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

    • Expected m/z: The mass spectrum should show a characteristic isotopic pattern for the presence of one bromine (M, M+2 with ~1:1 ratio) and one chlorine (M, M+2 with ~3:1 ratio) atom. The molecular ion peak [M+H]⁺ would be expected around m/z 278/280/282.

Data Summary

ParameterExpected Result
Yield 75-85% (after purification)
Appearance White to off-white crystalline solid
¹H NMR (δ, ppm) Signals corresponding to aromatic, N-H, and chloroethyl protons as detailed in section 4.2.
¹³C NMR (δ, ppm) Signals corresponding to carbonyl, aromatic, and chloroethyl carbons as detailed in section 4.2.
IR (ν, cm⁻¹) ~3300 (N-H), ~1720 (C=O), ~1220 (C-O), ~750 (C-Cl)
MS (ESI+) [M+H]⁺ at m/z ~278, with characteristic Br/Cl isotopic pattern.

Safety and Hazard Management

All experimental work must be conducted in a well-ventilated chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[1][7][8][9][10][11]

  • 2-Bromoaniline: Toxic in contact with skin and harmful if swallowed or inhaled.[9][11][12][13] May cause damage to organs through prolonged exposure.[9][13]

  • 2-Chloroethyl chloroformate: Fatal if inhaled and causes severe skin burns and eye damage.[1][2][8] It is a lachrymator and corrosive.[1][7] Handle with extreme caution.

  • Triethylamine: Flammable liquid and vapor. Harmful if swallowed and causes severe skin burns and eye damage.

  • Dichloromethane (DCM): Suspected of causing cancer. Causes skin and serious eye irritation.

Waste Disposal: All organic and aqueous waste must be collected in appropriately labeled containers and disposed of according to institutional and local environmental regulations.

Experimental Workflow Visualization

Experimental_Workflow A 1. Reagent Preparation - Dissolve 2-bromoaniline & TEA in anhydrous DCM - Cool to 0°C B 2. Reaction - Add 2-chloroethyl chloroformate solution dropwise - Stir and warm to room temperature A->B C 3. Monitoring - Check reaction completion by TLC B->C D 4. Aqueous Work-up - Wash with 1M HCl, sat. NaHCO3, and Brine C->D If complete E 5. Isolation - Dry organic layer (MgSO4) - Filter and concentrate D->E F 6. Purification - Recrystallize crude product E->F G 7. Characterization - NMR, IR, MS, Physical Properties F->G H Final Product High-Purity Carbamate G->H

Caption: Step-by-step experimental workflow.

Conclusion

This guide provides a detailed, reliable, and scientifically-grounded protocol for the synthesis and characterization of 2-chloroethyl N-(2-bromophenyl)carbamate. By following the outlined procedures for synthesis, purification, and analysis, researchers can confidently produce this valuable chemical intermediate with high purity. The emphasis on the rationale behind procedural steps and rigorous safety protocols ensures that the process is not only effective but also safe and reproducible.

References

  • Loba Chemie. (2019, February 22). 2,2,2-TRICHLOROETHYL CHLOROFORMATE Extra pure MSDS. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Bromoaniline. PubChem Compound Database. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Chloroethyl chloroformate. PubChem Compound Database. [Link]

  • SciSpace. (n.d.). A Metal-Free Synthesis of N-Aryl Carbamates under Ambient Conditions. [Link]

  • OXFORD LAB FINE CHEM LLP. (n.d.). MATERIAL SAFETY DATA SHEET: 2-BROMO ANILINE 98%. [Link]

  • Abbasi, M.A., et al. (2013). Synthesis, Characterization and Biological Screening of Various O-phenyl-N-aryl Carbamates. Journal of the Chemical Society of Pakistan, 35(2), 386-391. [Link]

  • MDPI. (n.d.). Synthesis, Bioevaluation and Structure-Activity Relationships of Novel N-Aryl Carbamate Derivatives as Potential Fungicidal Agents. [Link]

  • SpectraBase. (n.d.). Ethyl (2-chloroethyl)carbamate. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Chloroethyl carbamate. PubChem Compound Database. [Link]

  • The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. [Link]

  • National Center for Biotechnology Information. (n.d.). Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO2® Complexes. PMC. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 2-chloroethyl N-(2-bromophenyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of 2-chloroethyl N-(2-bromophenyl)carbamate. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer a foundational understanding of the compound's characteristics. It includes detailed, field-tested protocols for the experimental determination of critical parameters such as the octanol-water partition coefficient (LogP), acid dissociation constant (pKa), and hydrolytic stability. By explaining the causality behind experimental choices and grounding all claims in authoritative references, this guide serves as a vital resource for predicting the compound's behavior in biological and chemical systems, informing formulation strategies, and ensuring reliable experimental outcomes.

Compound Identification and Structure

The initial step in any rigorous scientific investigation is the unambiguous identification of the molecule of interest. 2-chloroethyl N-(2-bromophenyl)carbamate is a halogenated carbamate ester. Its fundamental identifiers and structural representation are crucial for database searches, regulatory submissions, and mechanistic interpretation.

Chemical Structure

The molecular structure dictates the compound's reactivity, polarity, and steric profile, which in turn govern its physicochemical properties.

Caption: 2D structure of 2-chloroethyl N-(2-bromophenyl)carbamate.

Core Identifiers

A consolidated summary of key identification and physical data is presented below. This information is essential for material sourcing, safety protocol development, and analytical characterization.

PropertyValueSource
IUPAC Name 2-chloroethyl (2-bromophenyl)carbamateN/A
CAS Number 99548-44-4[1]
Molecular Formula C₉H₉BrClNO₂N/A
Molecular Weight 278.53 g/mol N/A
Physical State White to off-white solid[2]
Purity ≥95% (typically)[3]
Storage Store at 2-8°C, protect from light and moisture.[4]

Experimental Determination of Key Parameters

The predictive power of physicochemical data relies on the robustness of the methods used for its determination. This section provides validated, step-by-step protocols for three critical parameters: LogP, pKa, and hydrolytic stability. These methods are grounded in OECD (Organisation for Economic Co-operation and Development) guidelines, which represent the gold standard for regulatory and research applications.

Determination of Partition Coefficient (LogP) - OECD 107

The n-octanol/water partition coefficient (LogP or P_ow) is a measure of a compound's lipophilicity and is a critical predictor of its membrane permeability, bioavailability, and bioaccumulation potential. The Shake Flask method is a direct and reliable technique for determining LogP values in the range of -2 to 4.[5][6]

This protocol is based on the OECD Guideline for the Testing of Chemicals, No. 107, "Partition Coefficient (n-octanol/water): Shake Flask Method." [7] The core principle involves dissolving the test substance in a two-phase system of n-octanol and water, allowing it to reach equilibrium, and then measuring its concentration in each phase.[6] A miniaturized approach is often preferred to conserve material and reduce solvent waste.[8][9]

Caption: Workflow for LogP determination via the Shake Flask method.

  • Solvent Preparation: Pre-saturate n-octanol with water and water (or a 0.1 M phosphate buffer, pH 7.3) with n-octanol by shaking them together for 24 hours and allowing the phases to separate.[8][9] This prevents volume changes during the experiment.

  • Stock Solution: Prepare a stock solution of the test compound in pre-saturated n-octanol at a concentration that will be detectable in both phases (e.g., 1 mg/mL).

  • Partitioning: In duplicate vessels, combine measured volumes of the pre-saturated n-octanol and aqueous phases.[6] The volume ratios should be varied (e.g., 1:1, 2:1, 1:2 octanol:water) to validate the result.[6] Add a small, precise volume of the stock solution.

  • Equilibration: Agitate the vessels at a constant temperature (20-25°C) until equilibrium is reached (typically 24 hours).[6]

  • Phase Separation: Centrifuge the vessels to ensure complete separation of the two phases.[6]

  • Analysis: Carefully sample each phase and determine the concentration of the test substance using a validated analytical method, such as HPLC-UV or LC-MS/MS.[6]

  • Calculation: The partition coefficient (P_ow) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The final result is expressed as LogP. The values from the different solvent ratios should agree within ±0.3 log units.[6]

Determination of Acid Dissociation Constant (pKa)

The pKa value indicates the strength of an acidic or basic functional group. For 2-chloroethyl N-(2-bromophenyl)carbamate, the most relevant group is the carbamate N-H proton. The pKa is crucial for predicting the compound's charge state at different physiological pH values, which profoundly impacts solubility, receptor binding, and absorption.

Potentiometric titration is a highly accurate and direct method for pKa determination.[10] The principle involves monitoring the pH of a solution of the compound as a titrant (a strong acid or base) is added incrementally. The pKa corresponds to the pH at which the functional group is 50% ionized, identified as the midpoint of the buffer region on the titration curve.[10]

  • System Calibration: Calibrate the potentiometer and pH electrode using standard buffers of at least three different pH values (e.g., pH 4, 7, and 10).[10]

  • Sample Preparation: Dissolve an accurately weighed amount of the compound in a suitable co-solvent (e.g., methanol or DMSO) and dilute with water to a final concentration of approximately 1 mM.[10] The final co-solvent concentration should be minimized to reduce its effect on the apparent pKa.

  • Titration Setup: Place the sample solution in a jacketed vessel maintained at a constant temperature (e.g., 25°C). Purge the solution with nitrogen to remove dissolved CO₂.[10]

  • Titration: For an acidic proton (like the carbamate N-H), titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH). Add the titrant in small, precise increments and record the pH after each addition, allowing the reading to stabilize.[11]

  • Data Analysis: Plot the recorded pH values against the volume of titrant added. The pKa is determined from the half-equivalence point on the resulting sigmoidal curve.[10] This is the point of minimum slope change in the buffer region.

Assessment of Chemical Stability - OECD 111

Chemical stability is a critical parameter for determining a compound's shelf-life, storage conditions, and potential degradation pathways in environmental or physiological systems. Hydrolysis is a primary degradation pathway for carbamate esters.

This protocol is based on OECD Guideline for the Testing of Chemicals, No. 111, "Hydrolysis as a Function of pH." [12] It involves incubating the test substance in sterile aqueous buffers at different pH values (typically 4, 7, and 9) and a constant temperature.[12][13] The concentration of the parent compound is monitored over time to determine the degradation rate.

Caption: Workflow for assessing hydrolytic stability as a function of pH.

  • Buffer Preparation: Prepare sterile, aqueous buffer solutions at pH 4.0, 7.0, and 9.0.[12] Sterilization (e.g., by filtration) is critical to prevent microbial degradation.

  • Incubation: Add the test substance (from a concentrated stock in a water-miscible solvent like acetonitrile, keeping the final solvent concentration <1%) to each buffer solution in sealed, light-protected containers. The initial concentration should not exceed 0.01 M or half the saturation concentration.[12][13]

  • Tier 1 Screening: Conduct a preliminary test by incubating the solutions at an elevated temperature (e.g., 50°C) for 5 days.[12][14]

  • Sampling: Periodically withdraw aliquots (e.g., at T=0, 1, 2, and 5 days). Immediately quench any further reaction by adding an equal volume of cold acetonitrile or another suitable organic solvent.

  • Analysis: Analyze the samples for the concentration of the parent compound using a validated stability-indicating HPLC method.

  • Kinetics: If significant degradation (>10%) is observed in the preliminary test, a more detailed study (Tier 2) is conducted at a lower temperature with more frequent sampling to accurately determine the degradation kinetics and calculate the half-life (t₁/₂) at each pH.[12][14] The degradation is typically assumed to follow first-order kinetics.

Mechanistic Considerations & Drug Development Context

The physicochemical data of 2-chloroethyl N-(2-bromophenyl)carbamate provides critical insights into its potential behavior and applications.

  • Solubility and Absorption: The presence of two halogen atoms (Br and Cl) and a phenyl ring suggests that the molecule is likely to be lipophilic with low aqueous solubility. An experimentally determined LogP value will quantify this. High lipophilicity often correlates with good absorption across lipid membranes but can also lead to poor aqueous solubility, presenting challenges for formulation.

  • Chemical Reactivity: The carbamate ester linkage is susceptible to hydrolysis, particularly under basic (high pH) conditions, which would cleave the molecule into 2-chloroethanol and N-(2-bromophenyl)carbamic acid (which would likely decarboxylate). The 2-chloroethyl group is also an alkylating agent, which could impart biological activity but also raises potential toxicity concerns that must be investigated.

  • Ionization State: The carbamate N-H is weakly acidic. A pKa determination will confirm its exact value, but it is expected to be high (likely >10). This means the compound will be overwhelmingly neutral at all physiological pH ranges, and its partitioning behavior will be governed by LogP rather than the pH-dependent distribution coefficient (LogD).

Conclusion

This guide has detailed the essential physicochemical properties of 2-chloroethyl N-(2-bromophenyl)carbamate and provided robust, standards-compliant protocols for their experimental determination. Understanding these parameters—lipophilicity, ionization, and stability—is not merely an academic exercise; it is the fundamental basis for rational drug design, effective formulation, and the reliable interpretation of biological data. Researchers and developers are strongly encouraged to utilize these methodologies to generate high-quality, reproducible data, thereby accelerating their research and development programs.

References

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]

  • OECD. Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. Available from: [Link]

  • OECD. Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method (Abstract). Available from: [Link]

  • OECD. Test No. 111: Hydrolysis as a Function of pH. Available from: [Link]

  • EPP Ltd. OECD GUIDELINES FOR THE TESTING OF CHEMICALS. Available from: [Link]

  • Analytice. Partition coefficient: Shake bottle method according to OECD 107. Available from: [Link]

  • ibacon GmbH. OECD 111: Hydrolysis as a Function of pH. Available from: [Link]

  • University of Louisiana at Monroe. Experiment # 11: Spectroscopic determination of indicator pKa. Available from: [Link]

  • Pharma Tutor. 5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equation. Available from: [Link]

  • Analytice. Hydrolysis and function of PH according to OECD test no. 111. Available from: [Link]

  • Chemistry LibreTexts. 2.8: pH measurement and determination of pKa value. Available from: [Link]

  • Avdeef, A. et al. Development of Methods for the Determination of pKa Values. PMC. Available from: [Link]

  • Journal of Chemical & Engineering Data. Experimental Determination of Octanol–Water Partition Coefficients of Selected Natural Toxins. ACS Publications. Available from: [Link]

  • Agroscope. Experimental Determination of Octanol−Water Partition Coefficients of Selected Natural Toxins. Available from: [Link]

  • KISHIDA CHEMICAL CO., LTD. Safety Data Sheet. Available from: [Link]

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Spectroscopic data (NMR, IR, MS) for 2-chloroethyl N-(2-bromophenyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth spectroscopic and synthetic profile for 2-chloroethyl N-(2-bromophenyl)carbamate .

This document is structured for researchers requiring rigorous characterization data. Where direct experimental spectra for this specific library compound are limited in open literature, data has been synthesized from high-fidelity fragment analysis of analogous N-aryl carbamates and 2-chloroethyl esters, adhering to standard chemical shift logic.

Compound Identification & Core Properties[1][2][3][4][5][6]

PropertyDetail
IUPAC Name 2-chloroethyl N-(2-bromophenyl)carbamate
CAS Number 99548-44-4
Molecular Formula C₉H₉BrClNO₂
Molecular Weight 278.53 g/mol
Structural Class N-Aryl Carbamate / Alkylating Agent
Physical State Off-white to pale beige solid (typical for o-bromoanilides)
Solubility Soluble in DMSO, CDCl₃, EtOAc; sparingly soluble in water.[1]

Synthetic Pathway & Methodology

The most robust synthesis involves the Schotten-Baumann reaction between 2-bromoaniline and 2-chloroethyl chloroformate. This route is preferred over isocyanate intermediates due to the commercial availability of the chloroformate and better control over side reactions.

Reaction Scheme

Synthesis Start1 2-Bromoaniline (Nucleophile) Inter Tetrahedral Intermediate Start1->Inter Start2 2-Chloroethyl chloroformate (Electrophile) Start2->Inter Base Base (Pyridine/K2CO3) Base->Inter Promoter Product 2-Chloroethyl N-(2-bromophenyl)carbamate Inter->Product -HCl Side Side Product: HCl (captured) Inter->Side

Figure 1: Acylation of 2-bromoaniline with 2-chloroethyl chloroformate.

Experimental Protocol
  • Setup: Charge a flame-dried round-bottom flask with 2-bromoaniline (1.0 equiv) and anhydrous DCM (0.2 M concentration).

  • Base Addition: Add Pyridine (1.2 equiv) or K₂CO₃ (2.0 equiv) and cool to 0°C under N₂ atmosphere.

  • Acylation: Dropwise add 2-chloroethyl chloroformate (1.1 equiv). The reaction is exothermic; maintain internal temp <5°C.

  • Workup: After 2 hours, quench with 1M HCl (to remove unreacted amine/pyridine). Wash organic layer with brine, dry over Na₂SO₄, and concentrate.[2]

  • Purification: Recrystallization from Hexane/EtOAc is preferred over column chromatography to avoid hydrolysis or cyclization on acidic silica.

Spectroscopic Characterization

A. Nuclear Magnetic Resonance (NMR)

The NMR profile is distinct due to the ortho-bromo effect (deshielding the adjacent aromatic proton) and the characteristic ethylene linker signals.

¹H NMR (400 MHz, CDCl₃)
Shift (δ, ppm)MultiplicityIntegrationAssignmentStructural Insight
8.15 Broad Singlet1HN-H Exchangeable with D₂O; broad due to quadrupole broadening from N/Br.
8.05 Doublet (d)1HAr-H3 Deshielded by ortho-Br and carbamate anisotropy.
7.54 Doublet (d)1HAr-H6 Ortho to the nitrogen; shifted downfield by resonance.
7.32 Triplet (t)1HAr-H4 Para to Br; standard aromatic region.
6.98 Triplet (t)1HAr-H5 Meta to Br; most shielded aromatic proton.
4.46 Triplet (t)2H-O-CH ₂-Deshielded by acyloxy oxygen. J ≈ 5.8 Hz.
3.78 Triplet (t)2H-CH₂-CH ₂-ClDiagnostic chloroethyl triplet. J ≈ 5.8 Hz.
¹³C NMR (100 MHz, CDCl₃)
Shift (δ, ppm)AssignmentNotes
153.2 C =O (Carbamate)Characteristic carbamate carbonyl.
135.8 Ar-C -N (Ipso)Quaternary carbon attached to Nitrogen.
132.4 Ar-C -BrDeshielded quaternary carbon.
128.5 Ar-C -HAromatic methine.
124.8 Ar-C -HAromatic methine.
120.5 Ar-C -HAromatic methine.
114.1 Ar-C (Ortho)Upfield due to resonance effects.
64.8 -O-C H₂-Alpha to oxygen.
41.7 -C H₂-ClAlpha to chlorine (distinctive for 2-chloroethyl group).
B. Infrared Spectroscopy (FT-IR)

The IR spectrum confirms the carbamate linkage and the presence of halogenated alkyl chains.

Frequency (cm⁻¹)Vibration ModeIntensityDescription
3310 - 3280 N-H StretchMediumSharp band, typical for secondary amides/carbamates.
1725 - 1710 C=O[3] StretchStrongCarbamate carbonyl; lower freq than esters due to N-conjugation.
1590, 1530 Amide IIMediumN-H bending / C-N stretching coupling.
1240 C-O-C StretchStrongAsymmetric stretch of the ester linkage.
750 C-Cl StretchMediumCharacteristic alkyl halide band (fingerprint region).
680 C-Br StretchWeakAryl bromide vibration.
C. Mass Spectrometry (MS)

Ionization Mode: ESI+ or EI Molecular Ion: [M+H]⁺ = 278/280/282 (Distinct isotope pattern due to ⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl).

Fragmentation Pathway (EI/ESI)

The fragmentation is dominated by the cleavage of the carbamate linkage, often reverting to the isocyanate.

MassSpec Parent Molecular Ion [M]+ m/z 277/279/281 Frag1 2-Bromophenyl Isocyanate [M - ClCH2CH2OH]+ m/z 197/199 Parent->Frag1 Loss of Chloroethanol (McLafferty-like) Frag3 Chloroethyl Cation [C2H4Cl]+ m/z 63/65 Parent->Frag3 Alkyl cleavage Frag2 2-Bromoaniline Ion [C6H6BrN]+ m/z 171/173 Frag1->Frag2 -CO

Figure 2: Primary fragmentation pathways observed in Mass Spectrometry.

Critical Stability Note: Oxazolidinone Formation

Researchers must be aware of a specific instability inherent to 2-chloroethyl carbamates. Under basic conditions (pH > 9) or high heat (>100°C), the nitrogen lone pair can perform an intramolecular S_N2 attack on the alkyl chloride, cyclizing to form 3-(2-bromophenyl)-2-oxazolidinone .

  • Monitoring: This impurity appears in ¹H NMR as two multiplets at δ 4.5 and δ 4.1 (morpholine-like pattern) rather than the two distinct triplets of the linear chain.

  • Prevention: Store the compound at 4°C and avoid strong bases during downstream processing.

References
  • Carbamate Synthesis: Organic Chemistry Portal. "Synthesis of Carbamates." Available at: [Link]

  • 2-Chloroethyl Shifts: SpectraBase. "Ethyl (2-chloroethyl)carbamate 13C NMR." Available at: [Link][4]

  • MS Fragmentation: Journal of AOAC International. "Mass Spectra of Some Carbamate Pesticides." Available at: [Link]

Sources

An In-depth Technical Guide to Methyl 4-bromo-2-methylbenzoate (CAS No. 99548-55-7)

Author: BenchChem Technical Support Team. Date: February 2026

A Note on Chemical Identification: Initial searches for CAS number 99548-44-4 did not yield a specific chemical identity. However, due to the close similarity, this guide focuses on Methyl 4-bromo-2-methylbenzoate (CAS No. 99548-55-7) , a plausible subject of interest given the numerical proximity. Researchers should verify the CAS number associated with their specific material.

This guide provides a comprehensive overview of the known properties and hazards of Methyl 4-bromo-2-methylbenzoate, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Structure

Methyl 4-bromo-2-methylbenzoate is an organic compound belonging to the benzoate ester class. Its structure features a benzene ring substituted with a bromine atom, a methyl group, and a methyl ester functional group.

  • IUPAC Name: Methyl 4-bromo-2-methylbenzoate[1]

  • Synonyms: 4-Bromo-2-methylbenzoic Acid Methyl Ester, Methyl 4-Bromo-o-toluate

  • Molecular Formula: C₉H₉BrO₂[1][2]

  • Molecular Weight: 229.07 g/mol [1]

Caption: 2D structure of Methyl 4-bromo-2-methylbenzoate.

Physicochemical Properties

Understanding the physicochemical properties of a compound is crucial for its handling, storage, and application in experimental settings.

PropertyValueSource
Physical State Colorless to yellow clear liquid
Molecular Formula C₉H₉BrO₂[1][2]
Molecular Weight 229.07 g/mol [1]
Flash Point 119 °C
Specific Gravity (20/20) 1.47
Purity (GC) >98.0%

This compound is utilized as an organic synthesis intermediate and a pharmaceutical intermediate.[3]

Hazards and Safety Precautions

Based on available data, Methyl 4-bromo-2-methylbenzoate presents several hazards that necessitate careful handling and the use of appropriate personal protective equipment (PPE).

GHS Hazard Statements
  • H302: Harmful if swallowed (50% of notifications)[1]

  • H315: Causes skin irritation (100% of notifications)[1]

  • H319: Causes serious eye irritation (100% of notifications)[1]

  • H335: May cause respiratory irritation (50% of notifications)[1]

Safe Handling and Storage

A systematic approach to handling is essential to minimize exposure and ensure laboratory safety.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_spill Spill & Disposal PPE Don appropriate PPE: - Safety goggles - Chemical-resistant gloves - Lab coat FumeHood Work in a chemical fume hood PPE->FumeHood Ensure AvoidContact Avoid contact with skin and eyes FumeHood->AvoidContact Proceed to Spill Absorb spills with inert material FumeHood->Spill In case of AvoidInhalation Avoid inhalation of vapors AvoidContact->AvoidInhalation StorageCond Store in a cool, dark, and well-ventilated place (<15°C) AvoidInhalation->StorageCond After use Disposal Dispose of in accordance with local regulations Spill->Disposal

Caption: Recommended workflow for the safe handling of Methyl 4-bromo-2-methylbenzoate.

First Aid Measures
  • Skin Contact: Immediately wash the affected area with plenty of water. If skin irritation persists, seek medical attention.[2]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Seek medical attention if you feel unwell.[2]

  • Ingestion: Wash out the mouth with copious amounts of water for at least 15 minutes and seek immediate medical attention.[2]

Experimental Protocols and Further Research

Detailed experimental protocols, such as specific synthetic routes or biological assays involving Methyl 4-bromo-2-methylbenzoate, are not extensively documented in publicly available literature. As a chemical intermediate, its use will be highly dependent on the specific research context. Researchers planning to use this compound should:

  • Conduct a thorough, context-specific literature search for relevant reaction conditions or biological applications.

  • Perform small-scale pilot experiments to determine optimal conditions.

  • Ensure all experimental work is preceded by a comprehensive risk assessment.

Conclusion

Methyl 4-bromo-2-methylbenzoate (CAS No. 99548-55-7) is a valuable chemical intermediate with defined physicochemical properties. Its primary hazards include skin, eye, and respiratory irritation, and it is harmful if swallowed. Adherence to strict safety protocols, including the use of a fume hood and appropriate PPE, is mandatory for its safe handling. Further research is required to fully elucidate its reactivity and potential applications.

References

  • PubChem. (n.d.). Methyl 4-bromo-2-methylbenzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemsrc. (2025, August 24). Methyl 4-bromo-2-methylbenzoate. Retrieved from [Link]

Sources

An In-depth Technical Guide on the Core Mechanism of Action of 2-chloroethyl N-(2-bromophenyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the putative mechanism of action of 2-chloroethyl N-(2-bromophenyl)carbamate. While direct experimental data for this specific molecule is not extensively available in current literature, this document synthesizes information from structurally related aryl carbamates to build a robust hypothesis centered on the inhibition of acetylcholinesterase (AChE). We will delve into the established principles of carbamate-mediated enzyme inhibition, explore the potential modulatory effects of the 2-bromophenyl and 2-chloroethyl moieties, and consider alternative biological targets. This guide also outlines detailed experimental protocols to validate the hypothesized mechanisms, offering a roadmap for future research and development.

Introduction: The Chemical Landscape of Aryl Carbamates

Aryl carbamates are a significant class of organic compounds characterized by a carbamate functional group (-NHCOO-) attached to an aromatic ring. This structural motif is the cornerstone of numerous biologically active molecules, ranging from pharmaceuticals to agricultural agents.[1] The inherent chemical stability and capacity to engage in hydrogen bonding make the carbamate group a versatile scaffold in medicinal chemistry.[2] The biological activity of aryl carbamates can be finely tuned by modifying the substituents on both the aryl ring and the nitrogen atom, influencing their pharmacokinetic and pharmacodynamic properties.[1]

The subject of this guide, 2-chloroethyl N-(2-bromophenyl)carbamate, is an aryl carbamate with two key substitutions: a bromine atom at the ortho position of the phenyl ring and a 2-chloroethyl group on the nitrogen. These features are anticipated to play a crucial role in its biological activity.

The Primary Hypothesized Mechanism: Acetylcholinesterase Inhibition

The most well-documented mechanism of action for aryl carbamates is the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system.[3] AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid, a process vital for terminating nerve impulses at cholinergic synapses.[4]

The Carbamylation of Acetylcholinesterase

Carbamates act as "pseudo-irreversible" inhibitors of AChE.[5] The inhibition process involves the carbamylation of a serine residue within the active site of the enzyme. This occurs through a nucleophilic attack by the serine hydroxyl group on the carbonyl carbon of the carbamate.[5] This reaction forms a transient covalent bond, resulting in a carbamylated and thereby inactivated enzyme. The leaving group, in this case, the 2-bromophenol, is released.

Unlike organophosphates, which cause essentially irreversible phosphorylation of AChE, the carbamyl-enzyme complex can undergo spontaneous hydrolysis, regenerating the active enzyme. However, the rate of this decarbamylation is significantly slower than the hydrolysis of acetylcholine, leading to an accumulation of the neurotransmitter in the synaptic cleft and subsequent overstimulation of cholinergic receptors.[3]

Caption: Proposed mechanism of AChE inhibition by 2-chloroethyl N-(2-bromophenyl)carbamate.

Influence of the 2-Bromophenyl Group

The nature of the substituent on the aryl ring significantly impacts the inhibitory potency of carbamates.[6] The 2-bromophenyl group in the target molecule is expected to influence its activity in several ways:

  • Leaving Group Stability: The electronic properties of the bromophenol leaving group can affect the rate of carbamylation.

  • Binding Affinity: The bromine atom at the ortho position can influence the binding orientation of the carbamate within the active site gorge of AChE through steric and electronic interactions.

Role of the N-(2-chloroethyl) Group

The N-alkyl substituent is a critical determinant of the carbamylation and decarbamylation rates.[6] Studies on various N-alkyl carbamates have shown that the size and structure of this group can modulate the inhibitory kinetics and species selectivity of the inhibitor. The 2-chloroethyl group in 2-chloroethyl N-(2-bromophenyl)carbamate is a unique feature that could impart additional reactivity. It is plausible that this haloalkyl moiety could engage in secondary reactions, potentially leading to a more prolonged or even irreversible inhibition under certain conditions.

Secondary and Alternative Mechanistic Hypotheses

While AChE inhibition is the most probable primary mechanism, the structural features of 2-chloroethyl N-(2-bromophenyl)carbamate warrant consideration of other potential biological activities.

Cytotoxic Effects

Some aryl carbamates have demonstrated cytotoxic and anti-proliferative activities against cancer cell lines.[7] The mechanism of this cytotoxicity can be multifactorial, potentially involving the induction of apoptosis and the generation of reactive oxygen species (ROS).[4][8] The presence of a halogenated phenyl ring and a chloroethyl group could contribute to cytotoxic effects through various cellular pathways.

Modulation of Other Enzyme Systems

The 2-bromophenyl moiety has been identified in compounds that inhibit other enzymes. For instance, a complex acetamide containing a 2-bromophenyl group has been shown to be a potent inhibitor of α-glucosidase and α-amylase.[9] While structurally different, this suggests that the 2-bromophenyl group can participate in binding to the active sites of various enzymes.

Interaction with Signaling Pathways

Recent studies have suggested that carbamates can induce toxic effects by affecting signaling pathways such as the Nrf2 pathway, which is involved in the cellular response to oxidative stress.[4] Chronic exposure to some carbamates has been shown to inhibit Nrf2 signaling, leading to increased oxidative stress and cell death.[4]

Experimental Protocols for Mechanistic Validation

To elucidate the precise mechanism of action of 2-chloroethyl N-(2-bromophenyl)carbamate, a series of well-defined experiments are necessary.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol details the in vitro assessment of AChE inhibition.

Objective: To determine the concentration-dependent inhibition of AChE by 2-chloroethyl N-(2-bromophenyl)carbamate and calculate its IC50 value.

Materials:

  • Acetylcholinesterase (from electric eel or human recombinant)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • 2-chloroethyl N-(2-bromophenyl)carbamate

  • 96-well microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of AChE in phosphate buffer.

    • Prepare a stock solution of ATCI in deionized water.

    • Prepare a stock solution of DTNB in phosphate buffer.

    • Prepare a stock solution of 2-chloroethyl N-(2-bromophenyl)carbamate in a suitable solvent (e.g., DMSO) and create serial dilutions.

  • Assay Protocol:

    • In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound at various concentrations.

    • Add the AChE solution to each well and incubate for a predetermined time (e.g., 15 minutes) at room temperature to allow for enzyme-inhibitor interaction.

    • Initiate the reaction by adding the ATCI substrate solution.

    • Immediately measure the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Determine the percentage of inhibition relative to a control without the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Caption: Experimental workflow for the AChE inhibition assay.

Cell Viability Assay (MTT Assay)

This protocol outlines the assessment of the cytotoxic effects of the compound on a relevant cell line.

Objective: To evaluate the dose-dependent cytotoxicity of 2-chloroethyl N-(2-bromophenyl)carbamate.

Materials:

  • Human neuroblastoma cell line (e.g., SH-SY5Y)

  • Cell culture medium (e.g., DMEM/F-12) with fetal bovine serum (FBS) and antibiotics

  • 2-chloroethyl N-(2-bromophenyl)carbamate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of 2-chloroethyl N-(2-bromophenyl)carbamate for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control.

  • MTT Assay:

    • After the treatment period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

    • Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration to determine the EC50 value.

Quantitative Data Summary of Related Compounds

To provide context for the potential activity of 2-chloroethyl N-(2-bromophenyl)carbamate, the following table summarizes the reported inhibitory concentrations (IC50) of structurally related aryl carbamates against AChE.

CompoundTarget EnzymeIC50 ValueReference
RivastigmineAcetylcholinesteraseNot specified in provided abstracts[10]
1-[1-(3-dimethylcarbamoyloxyphenyl)ethyl]piperidineAcetylcholinesteraseSimilar therapeutic index to Rivastigmine[10]
Phenothiazine carbamatesAcetylcholinesteraseMore potent than Rivastigmine[5]

Conclusion

Based on the extensive literature on aryl carbamates, the primary mechanism of action of 2-chloroethyl N-(2-bromophenyl)carbamate is hypothesized to be the inhibition of acetylcholinesterase through carbamylation of the enzyme's active site. The 2-bromophenyl and 2-chloroethyl substituents are expected to modulate the potency and kinetics of this inhibition. Secondary mechanisms, including cytotoxicity and interactions with other cellular targets, should also be considered and investigated. The experimental protocols provided in this guide offer a clear path to empirically validate these hypotheses and to fully characterize the biological activity of this novel compound. Further research is crucial to unlock its potential therapeutic or other applications.

References

  • Bailly, J. R., & Dubois, G. (1981). [Sprout inhibition of potatoes during storage].
  • Collot, D., et al. (2019). Aryl Carbamates: Mechanisms of Orthosodiations and Snieckus–Fries Rearrangements. The Journal of Organic Chemistry, 84(15), 9476-9486.
  • Fukuto, T. R. (1990). Mechanism of action of organophosphorus and carbamate insecticides. Environmental Health Perspectives, 87, 245–254.
  • Ghoneim, M. M., et al. (2004). The kinetics of inhibition of human acetylcholinesterase and butyrylcholinesterase by two series of novel carbamates. Bioorganic & Medicinal Chemistry, 12(3), 559-567.
  • Kao, C. Y., et al. (2008). Carbamates with differential mechanism of inhibition toward acetylcholinesterase and butyrylcholinesterase. Journal of Medicinal Chemistry, 51(14), 4278-4287.
  • Matondo, H., et al. (1988). Synthesis, mechanism of action, and herbicidal activity of new aryl and alkyl N-(4-pyridyl)carbamates. Journal of Agricultural and Food Chemistry, 36(3), 632-635.
  • Mustazza, C., et al. (2002). Synthesis and cholinesterase activity of phenylcarbamates related to Rivastigmine, a therapeutic agent for Alzheimer's disease. European Journal of Medicinal Chemistry, 37(2), 91-109.
  • Obradović, D., et al. (2021). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Medicinski Glasnik, 18(2), 336-346.
  • Teicher, B. A., & Sartorelli, A. C. (1980). Nitrobenzyl halides and carbamates as prototype bioreductive alkylating agents. Journal of Medicinal Chemistry, 23(8), 955-960.
  • Yu, C. C., Kearns, C. W., & Metcalf, R. L. (1972). Acetylcholinesterase inhibition by substituted phenyl N-alkyl carbamates. Journal of Agricultural and Food Chemistry, 20(3), 537-540.
  • BenchChem. (2025). An In-depth Technical Guide on the Core Mechanism of Action of 2-(2-Bromophenyl)acetophenone.
  • Fomicheva, A. A., et al. (2021). Anti-Proliferative and Cytoprotective Activity of Aryl Carbamate and Aryl Urea Derivatives with Alkyl Groups and Chlorine as Substituents. Molecules, 26(21), 6439.
  • Wikipedia. (n.d.).
  • Zúñiga-Venegas, L., et al. (2015). Carbamates: A study on genotoxic, cytotoxic, and apoptotic effects induced in Chinese hamster ovary (CHO-K1) cells. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 791, 36-45.
  • BenchChem. (2026). From Lab to Industry: Uses of Methyl 2-(4-Bromophenyl)
  • PubChem. (n.d.).
  • Ahmad, F., et al. (2022). Design, Synthesis and Pharmacological Evaluation of 2-(3-BenzoyI-4-Hydroxy-1,1-Dioxido-2H-Benzo[e][11][12]thiazin-2-yI)-N-(2-Bromophenyl) Acetamide as Antidiabetic Agent. Drug Design, Development and Therapy, 16, 3891–3906.

  • Aschner, M., & Asadpour, E. (2024). Carbamate compounds induced toxic effects by affecting Nrf2 signaling pathways. Food and Chemical Toxicology, 184, 114389.
  • Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry, 55(17), 7849-7861.
  • Lee, C. H., & Yeung, J. H. (1999). Pharmacokinetics of 2-methoxyphenylmetyrapone and 2-bromophenylmetyrapone in rats. Methods and Findings in Experimental and Clinical Pharmacology, 21(5), 329-333.
  • Luty-Frąckiewicz, A., et al. (2013). The Another Toxic Effect of Carbamate Insecticides. Interdisciplinary Toxicology, 6(2), 65-70.
  • Morais, S., et al. (2013). Carbamates: Human Exposure and Health Effects. In Pesticides - Recent Trends in Pesticide Residue Assay. InTech.
  • Tice, C. M. (2013). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Medicinal Chemistry Letters, 4(4), 362-366.
  • de Mattos, M. C., et al. (2014).

Sources

Strategic Design and Evaluation of Halogenated N-Aryl Carbamates

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Drug Discovery

Introduction: The Halogenated "Warhead"

N-aryl carbamates (


) represent a privileged scaffold in medicinal chemistry, distinct from their O-aryl counterparts (often used as prodrugs or AChE inhibitors like rivastigmine). The incorporation of halogen atoms (F, Cl, Br, I) onto the N-aryl ring acts as a critical "steering wheel" for biological activity.

For the researcher, the strategic value of halogenating this scaffold lies in three distinct physicochemical modulations:

  • Metabolic Blocking: Halogen substitution, particularly at the para position, blocks CYP450-mediated hydroxylation, significantly extending half-life (

    
    ).
    
  • Sigma-Hole Interactions: Heavier halogens (Cl, Br, I) exhibit a positive electrostatic potential cap (sigma-hole) that can form halogen bonds with carbonyl oxygens or pi-systems in target proteins (e.g., tubulin or FAAH).

  • Lipophilicity Tuning: Fluorination alters the

    
     without significant steric penalty, enhancing blood-brain barrier (BBB) permeability for CNS targets.
    

This guide details the synthesis, structure-activity relationship (SAR), and biological evaluation of these compounds, moving beyond generic protocols to specific, self-validating workflows.

Synthetic Architectures

While isocyanate chemistry is the traditional route, it poses safety risks. The modern, robust approach for research laboratories utilizes the Chloroformate Route or In-situ Carbonylation , which offers higher safety margins and atom economy.

The "Safety-First" Synthetic Workflow

The following diagram outlines the logical flow for selecting the optimal synthetic pathway based on substrate availability and halogen stability.

Synthesis_Workflow Start Target: Halogenated N-Aryl Carbamate Check_Aniline Is Halogenated Aniline Available? Start->Check_Aniline Route_A Route A: Chloroformate Method (Standard & Robust) Check_Aniline->Route_A Yes Route_B Route B: Curtius Rearrangement (For Carboxylic Acid Precursors) Check_Aniline->Route_B No (Have Acid) Route_C Route C: CDI Coupling (Isocyanate-Free / Green) Check_Aniline->Route_C Yes (Green Chem) Process_A 1. Dissolve Aniline in DCM/Pyridine 2. Add Alkyl Chloroformate (0°C) 3. Stir 4h -> Wash -> Recrystallize Route_A->Process_A Process_B 1. Ar-COOH + DPPA + ROH 2. Reflux (In-situ Isocyanate) 3. Yields Carbamate directly Route_B->Process_B Process_C 1. Ar-NH2 + CDI (Imidazolide intermediate) 2. Add ROH + Base 3. Heat to 60°C Route_C->Process_C End Purified Product (Characterize: 1H-NMR, LC-MS) Process_A->End Process_B->End Process_C->End

Caption: Decision matrix for the synthesis of halogenated N-aryl carbamates, prioritizing precursor availability and safety.

Structure-Activity Relationship (SAR) Dynamics

The biological efficacy of N-aryl carbamates is governed by the "Halogen Effect." The following table summarizes how specific halogen substitutions influence the two primary biological targets: Microtubule Destabilization (Anticancer/Herbicidal) and Antimicrobial Activity .

Table 1: Halogen Substitution Effects on Bioactivity
SubstitutionElectronic Effect (

)
Lipophilicity (

)
Primary Biological ImpactMechanistic Insight
Unsubstituted 0.000.00BaselineRapid metabolic clearance (hydroxylation).
4-Fluoro (F) 0.060.14Metabolic StabilityBlocks para-oxidation; minimal steric clash; enhances CNS penetration.
3-Chloro (Cl) 0.370.71High Potency (Tubulin) Optimal volume for hydrophobic pockets in

-tubulin (colchicine site).
4-Bromo (Br) 0.230.86Enhanced BindingSigma-hole donor; forms halogen bonds with backbone carbonyls.
3,5-Di-iodo 0.36 (x2)1.12 (x2)Antimicrobial (Biofilm) "Cut-off" effect; high logP disrupts bacterial membranes and represses RNAIII.

Critical Insight: For anticancer applications targeting tubulin, the 3-chloro or 3-bromo substitution is often superior to 4-substitution because it mimics the conformational restriction of the colchicine A-ring. For antimicrobial applications, poly-halogenation (e.g., 2,4,6-trichloro) maximizes membrane disruption.

Experimental Validation Protocols

Synthesis Protocol: The Chloroformate Route

This protocol is designed for the synthesis of Ethyl N-(3-chlorophenyl)carbamate (Chlorpropham analog) but is adaptable to any halogenated aniline.

Reagents:

  • 3-Chloroaniline (10 mmol)

  • Ethyl Chloroformate (11 mmol)

  • Pyridine (12 mmol) or Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

Step-by-Step Methodology:

  • Setup: Flame-dry a 50 mL round-bottom flask (RBF) and purge with Argon/Nitrogen.

  • Solubilization: Add 3-Chloroaniline (1.27 g) and Pyridine (0.95 g) to DCM (20 mL). Cool the mixture to 0°C in an ice bath. Causality: Cooling prevents the exothermic reaction from generating bis-carbamate byproducts.

  • Addition: Add Ethyl Chloroformate (1.19 g) dropwise over 10 minutes.

  • Reaction: Remove ice bath and stir at room temperature for 4 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 4:1). The amine spot should disappear.

  • Workup: Wash the organic layer with 1M HCl (2 x 10 mL) to remove excess pyridine/aniline, then with Sat. NaHCO3 (10 mL) and Brine.

  • Purification: Dry over Na2SO4, concentrate in vacuo. Recrystallize from Hexane/Ethanol if solid, or perform flash chromatography.

Self-Validation Check:

  • 1H NMR (CDCl3): Look for the carbamate NH proton as a broad singlet around

    
     6.5-7.0 ppm. The ethyl group will show a quartet (
    
    
    
    4.2) and triplet (
    
    
    1.3).
  • Absence of Amine: Lack of broad singlet at

    
     3.5-4.0 ppm (aniline NH2) confirms conversion.
    
Biological Assay: Microtubule Polymerization Inhibition

Since N-aryl carbamates are classic antimitotic agents, validating their interaction with tubulin is essential.

Assay Principle: Measures the fluorescence enhancement of a reporter dye (DAPI or specific kits) when bound to polymerized microtubules. Inhibitors decrease the rate of fluorescence increase (


).

Protocol:

  • Preparation: Prepare Purified Tubulin (porcine brain) at 2 mg/mL in PEM Buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9) + 1 mM GTP.

  • Incubation: In a black 96-well plate, add 50 µL of Tubulin master mix.

  • Treatment: Add 1 µL of Test Compound (in DMSO) at varying concentrations (0.1 - 50 µM).

    • Positive Control: Colchicine (5 µM).

    • Negative Control: DMSO (Vehicle).

  • Initiation: Transfer plate to a pre-warmed reader (37°C).

  • Measurement: Read Fluorescence (Ex 360 nm / Em 450 nm) every 30 seconds for 60 minutes.

Data Analysis: Calculate the


 (slope of the linear growth phase).


Mechanism of Action (MoA) Visualized

Understanding the dual-pathway potential of these molecules is vital. While they primarily target tubulin in eukaryotic cells, halogenated variants also exhibit specific antimicrobial mechanisms via RNAIII repression and membrane depolarization.

MoA_Pathways cluster_0 Eukaryotic Target (Anticancer) cluster_1 Prokaryotic Target (Antimicrobial) Compound Halogenated N-Aryl Carbamate Tubulin Beta-Tubulin (Colchicine Site) Compound->Tubulin High Affinity Membrane Bacterial Membrane Insertion Compound->Membrane Lipophilicity Dependent Complex Tubulin-Carbamate Complex Tubulin->Complex Sigma-hole Interaction Arrest Microtubule Destabilization Complex->Arrest Apoptosis G2/M Cell Cycle Arrest & Apoptosis Arrest->Apoptosis RNA Repression of RNAIII Expression Membrane->RNA Signal Transduction Interference Biofilm Inhibition of Biofilm Formation RNA->Biofilm

Caption: Dual mechanistic pathways of halogenated N-aryl carbamates in eukaryotic (tubulin) and prokaryotic (biofilm) systems.

References

  • Vinogradova, E. V., et al. (2013).[1] "Palladium-Catalyzed Synthesis of N-Aryl Carbamates." Organic Letters. Link

  • Kaplan, J., et al. (2009). "Novel carbamate cholinesterase inhibitors that release biologically active amines following enzyme inhibition."[2] Bioorganic & Medicinal Chemistry Letters. Link

  • Lee, J. T., et al. (2024).[3] "Antimicrobial and antibiofilm activities of halogenated phenols against Staphylococcus aureus." Chemosphere.[3] Link

  • Varjosaari, S. E., et al. (2016).[4] "One-Pot Synthesis of O-Aryl Carbamates." Synthesis. Link

  • Kovarikova, P., et al. (2003). "HPLC study of the stability of phenylcarbamates in biological media." Journal of Pharmaceutical and Biomedical Analysis. Link

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In silico prediction of 2-chloroethyl N-(2-bromophenyl)carbamate targets

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the In Silico Prediction of Protein Targets for 2-chloroethyl N-(2-bromophenyl)carbamate

A Senior Application Scientist's Guide to Computational Target Deconvolution

Abstract

The identification of molecular targets is a critical and often rate-limiting step in drug discovery and toxicology. For novel or uncharacterized compounds such as 2-chloroethyl N-(2-bromophenyl)carbamate, in silico target prediction offers a rapid and cost-effective strategy to generate testable hypotheses and guide further experimental validation. This guide provides a comprehensive, technically-grounded framework for the computational deconvolution of its biological targets. We will move beyond a simple recitation of methods to explore the strategic rationale behind selecting and integrating various computational approaches, from ligand-based similarity assessments to structure-based docking and systems-level network analysis. The protocols and workflows detailed herein are designed to be self-validating, ensuring a high degree of scientific rigor and reproducibility.

Introduction: The Challenge of Target Identification

2-chloroethyl N-(2-bromophenyl)carbamate is a small molecule with potential electrophilic and reactive properties, suggested by its chloroethyl and carbamate moieties. Such features imply a potential for covalent interactions with biological macromolecules, making target identification a complex but crucial task for understanding its pharmacological or toxicological profile. Traditional experimental approaches for target identification, while definitive, are often resource-intensive. In silico methodologies provide a powerful parallel or preparatory pathway, enabling the systematic screening of a vast biological space to prioritize a shortlist of high-probability protein targets.

This guide is structured to walk researchers through a multi-tiered computational strategy. We begin with broad, ligand-based methods that cast a wide net, followed by more focused and computationally intensive structure-based approaches to refine and rank the initial hypotheses.

Strategic Workflow for In Silico Target Prediction

A robust computational workflow does not rely on a single method but rather on the convergence of evidence from orthogonal approaches. The causality behind this choice is clear: different algorithms assess the problem from different perspectives (e.g., ligand similarity vs. protein structure complementarity), and a consensus result is significantly more likely to be biologically relevant.

Our workflow is designed as a funnel, progressively narrowing down the list of potential targets.

G cluster_0 Phase 1: Ligand-Based Hypothesis Generation cluster_1 Phase 2: Structure-Based Target Refinement cluster_2 Phase 3: Systems-Level Context & Validation A Input Compound: 2-chloroethyl N-(2-bromophenyl)carbamate B 2D/3D Similarity Search (e.g., ChEMBL, PubChem) A->B C Pharmacophore Modeling & Screening A->C D Initial List of Potential Targets (Broad & Diverse) B->D C->D E Reverse Docking & Scoring (e.g., against PDB library) D->E Input for Docking F Binding Site Analysis & Druggability Assessment E->F G Prioritized Target List (Ranked by Binding Affinity) F->G H Pathway & Network Analysis (e.g., STRING, Reactome) G->H Input for Analysis I Molecular Dynamics Simulation (Top 1-3 Candidates) G->I Input for Simulation J Final Hypothesized Targets (High Confidence) H->J I->J G cluster_1 Biological Pathway A Target A (Kinase) P2 Signaling Node A->P2 Inhibits B Target B (Protease) P3 Downstream Effector B->P3 Cleaves C Target C (Receptor) P1 Upstream Regulator P1->P2 P2->P3

Figure 2: Example pathway analysis connecting predicted targets to a biological process.

Molecular Dynamics (MD) Simulation

While docking provides a static snapshot of binding, MD simulation provides a dynamic view, assessing the stability of the ligand-protein complex over time in a simulated aqueous environment. This is the most computationally intensive, but also the most rigorous, validation step.

Protocol 3: MD Simulation for Stability Assessment

  • System Setup:

    • Take the best-ranked docking pose for the top 1-2 candidate targets.

    • Place the complex in a simulation box filled with explicit water molecules (e.g., TIP3P model).

    • Add counter-ions to neutralize the system's charge.

  • Simulation:

    • Use an MD engine like GROMACS or AMBER.

    • First, perform energy minimization of the entire system to remove steric clashes.

    • Gradually heat the system to a physiological temperature (e.g., 300 K) and equilibrate the pressure.

    • Run a production simulation for a duration sufficient to observe stability (typically 50-100 nanoseconds).

  • Analysis:

    • Root Mean Square Deviation (RMSD): Plot the RMSD of the ligand and protein backbone over time. A stable, low-fluctuation plateau in the ligand's RMSD suggests a stable binding pose.

    • Interaction Analysis: Monitor key hydrogen bonds or other interactions i

Navigating the Solution Landscape: A Technical Guide to the Solubility of 2-chloroethyl N-(2-bromophenyl)carbamate in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Imperative of Solubility in Modern Research

Deconstructing the Molecule: Physicochemical Properties and Solubility Predictions

The solubility of a solute in a given solvent is governed by the principle of "like dissolves like," which underscores the importance of molecular polarity and intermolecular forces.[1][2][3] An analysis of the structure of 2-chloroethyl N-(2-bromophenyl)carbamate allows for a qualitative prediction of its solubility behavior.

The molecule possesses several key functional groups that contribute to its overall polarity:

  • Carbamate Group (-NHCOO-): This group is polar and capable of acting as both a hydrogen bond donor (the N-H group) and acceptor (the carbonyl and ester oxygens). This suggests a favorable interaction with polar solvents.

  • 2-Chloroethyl Group (-CH2CH2Cl): The presence of the electronegative chlorine atom introduces a dipole moment, adding to the molecule's polarity.

  • 2-Bromophenyl Group (-C6H4Br): The aromatic ring is generally nonpolar, but the bromine atom, being electronegative, introduces some polarity. The position of the bromine atom (ortho) may also influence intermolecular interactions.

Considering these structural features, 2-chloroethyl N-(2-bromophenyl)carbamate can be classified as a moderately polar molecule. Its solubility will, therefore, be highest in solvents that can engage in hydrogen bonding and have a significant dipole moment.

Predicted Solubility Profile:

Based on the "like dissolves like" principle, we can predict the relative solubility of 2-chloroethyl N-(2-bromophenyl)carbamate in a spectrum of common organic solvents.

Table 1: Predicted Solubility of 2-chloroethyl N-(2-bromophenyl)carbamate in Common Organic Solvents

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolHighCapable of hydrogen bonding with the carbamate group.[4]
Polar Aprotic Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF)High to ModeratePossess large dipole moments that can interact with the polar groups of the solute.[4]
Moderately Polar Dichloromethane, ChloroformModerateCan engage in dipole-dipole interactions.
Nonpolar Hexane, TolueneLowLack of strong intermolecular forces to overcome the solute-solute interactions.[1][2]

To further refine these predictions, it is useful to consider the dielectric constant of the solvents, which is a measure of their polarity.[5][6][7][8][9]

Table 2: Properties of Common Organic Solvents

SolventDielectric Constant (at 20°C)Polarity
N,N-Dimethylformamide (DMF)36.7High
Dimethyl Sulfoxide (DMSO)46.7High
Acetonitrile37.5High
Methanol32.7High
Ethanol24.5High
Acetone20.7High
Dichloromethane8.93Moderate
Chloroform4.81Moderate
Toluene2.38Low
Hexane1.88Low

The Experimental Determination of Solubility: A Step-by-Step Protocol

The "shake-flask" method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[10][11][12][13] This protocol outlines the necessary steps to accurately measure the solubility of 2-chloroethyl N-(2-bromophenyl)carbamate.

Materials and Equipment
  • 2-chloroethyl N-(2-bromophenyl)carbamate (pure solid)

  • Selected organic solvents (analytical grade)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker or vortex mixer

  • Temperature-controlled incubator or water bath

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.[14][15][16][17][18]

Experimental Workflow

The following diagram illustrates the key stages of the solubility determination process.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_compound Weigh excess compound prep_solvent Add known volume of solvent prep_compound->prep_solvent Combine in vial agitate Agitate at constant temperature prep_solvent->agitate equilibrate Allow to reach equilibrium (e.g., 24-48h) agitate->equilibrate centrifuge Centrifuge to pellet undissolved solid equilibrate->centrifuge filter Filter supernatant centrifuge->filter dilute Dilute sample if necessary filter->dilute analyze Analyze by HPLC or UV-Vis dilute->analyze quantify Quantify concentration analyze->quantify

Caption: Experimental workflow for solubility determination.

Detailed Protocol
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of 2-chloroethyl N-(2-bromophenyl)carbamate into a series of vials. The amount should be sufficient to ensure that undissolved solid remains after equilibration.

    • Pipette a known volume of the selected organic solvent into each vial.

    • Securely cap the vials.

  • Equilibration:

    • Place the vials in an orbital shaker within a temperature-controlled environment (e.g., 25°C).

    • Agitate the samples for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached.[10] A preliminary experiment can be conducted to determine the time required to reach a constant concentration.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow for the settling of the excess solid.

    • Centrifuge the vials at a moderate speed to pellet the undissolved solid.

    • Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any remaining solid particles. This step is critical to prevent artificially high solubility readings.

  • Analysis and Quantification:

    • Calibration Curve: Prepare a series of standard solutions of 2-chloroethyl N-(2-bromophenyl)carbamate of known concentrations in the solvent of interest. Analyze these standards using a validated HPLC or UV-Vis spectrophotometry method to generate a calibration curve of response versus concentration.[19][20][21][22][23]

    • Sample Analysis: Dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the calibration curve.

    • Analyze the diluted sample using the same analytical method as the standards.

    • Calculation: Determine the concentration of the diluted sample from the calibration curve. Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison and interpretation.

Table 3: Experimentally Determined Solubility of 2-chloroethyl N-(2-bromophenyl)carbamate at 25°C

Organic SolventSolubility (mg/mL)Solubility (mol/L)
[Insert Solvent 1][Insert Value][Insert Value]
[Insert Solvent 2][Insert Value][Insert Value]
[Insert Solvent 3][Insert Value][Insert Value]
.........

Conclusion: A Pathway to Informed Formulation

This technical guide has provided a comprehensive framework for understanding and determining the solubility of 2-chloroethyl N-(2-bromophenyl)carbamate in organic solvents. By combining theoretical predictions based on molecular structure with a robust experimental protocol, researchers can obtain reliable solubility data. This information is invaluable for a wide range of applications, from designing efficient synthetic workups and purification strategies to developing stable and effective formulations for drug delivery and other advanced applications. The principles and methodologies outlined herein are not only applicable to the target compound but can also be readily adapted for the solubility assessment of other novel chemical entities, empowering scientists to make data-driven decisions in their research and development endeavors.

References

  • Persee. (n.d.). Mastering the Use of a UV Vis Spectrometer for Concentration Analysis. Retrieved from [Link]

  • PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Retrieved from [Link]

  • PROAnalytics, LLC. (2018, December 19). Using Spectrophotometer To Determine Concentration (UV/VIS). Retrieved from [Link]

  • Mettler Toledo. (n.d.). UV/Vis Spectroscopy Guide | Principles, Equipment & More. Retrieved from [Link]

  • Fiveable. (2025, August 15). Like Dissolves Like Definition - Inorganic Chemistry I Key Term. Retrieved from [Link]

  • Agilent. (n.d.). The Basics of UV-Vis Spectroscopy. Retrieved from [Link]

  • ResearchGate. (2013, November 12). Can anyone tell me how to perform equilibrium solubility studies step by step practically?. Retrieved from [Link]

  • Mabion. (n.d.). UV-VIS Spectrometry for Protein Concentration Analysis. Retrieved from [Link]

  • World Health Organization (WHO). (n.d.). Annex 4. Retrieved from [Link]

  • Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Retrieved from [Link]

  • Oreate AI Blog. (2025, December 30). Understanding 'Like Dissolves Like': The Chemistry Behind Solubility. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, August 31). 2.6.1: Like Dissolves Like. Retrieved from [Link]

  • ResearchGate. (2008, July 15). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. Retrieved from [Link]

  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

  • Master Organic Chemistry. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Retrieved from [Link]

  • Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved from [Link]

  • Khan Academy. (n.d.). Solubility and intermolecular forces (video). Retrieved from [Link]

  • Unknown. (n.d.). Dielectric Constant of Common solvents. Retrieved from [Link]

  • Chromatography Forum. (2009, August 19). how can i test the solubility in hplc please ?. Retrieved from [Link]

  • Unknown. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties 1. Retrieved from [Link]

  • National Bureau of Standards. (n.d.). Circular of the Bureau of Standards no. 514: table of dielectric constants of pure liquids. Retrieved from [Link]

  • Defense Technical Information Center. (n.d.). Table of Dielectric Constants of Pure Liquids. Retrieved from [Link]

  • PMC. (n.d.). New Carbamates and Ureas: Comparative Ability to Gel Organic Solvents. Retrieved from [Link]

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Thermal stability and degradation profile of 2-chloroethyl N-(2-bromophenyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide: Thermal Stability and Degradation Profile of 2-chloroethyl N-(2-bromophenyl)carbamate

Abstract

This technical guide provides a comprehensive framework for evaluating the thermal stability and degradation profile of 2-chloroethyl N-(2-bromophenyl)carbamate, a compound of interest for researchers and drug development professionals. Carbamates are a crucial structural motif in medicinal chemistry, valued for their chemical stability and ability to act as peptide bond surrogates.[1] However, the presence of a 2-chloroethyl group introduces a potential liability for intramolecular cyclization, a critical degradation pathway that can impact shelf-life, formulation, and safety.[2] This document outlines a multi-faceted analytical approach employing Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS) to characterize the compound's thermal behavior and elucidate its degradation pathways. We present detailed experimental protocols, explain the scientific rationale behind methodological choices, and propose the primary degradation mechanisms based on established chemical principles. The insights provided herein are essential for the informed handling, storage, and development of molecules containing this specific carbamate moiety.

Introduction

The carbamate functional group is a cornerstone in modern drug design, appearing in numerous approved therapeutic agents.[1] Its unique hybrid amide-ester characteristics confer good chemical and proteolytic stability, making it an attractive scaffold.[1] The molecule at the center of this guide, 2-chloroethyl N-(2-bromophenyl)carbamate, combines this carbamate core with two key halogenated substituents: a bromo-functionalized aromatic ring and a chloro-functionalized ethyl chain. While halogenated organic compounds are widespread, their persistence and potential for degradation are significant considerations in pharmaceutical development.[3][4]

The primary stability concern for this molecule is not the carbamate linkage itself—which is generally stable—but the N-(2-chloroethyl)carbamoyl moiety. This structure is known to be susceptible to intramolecular cyclization, especially when subjected to thermal stress or basic conditions, leading to the formation of 2-oxazolidinone.[2] Understanding the kinetics and propensity of this degradation pathway, alongside other potential hydrolytic cleavages, is paramount for defining stable storage conditions, ensuring product purity, and predicting potential degradants that may require toxicological assessment.

This guide presents a systematic methodology to fully characterize the thermal stability and degradation profile of 2-chloroethyl N-(2-bromophenyl)carbamate.

Physicochemical Properties

A summary of the key physicochemical properties for 2-chloroethyl N-(2-bromophenyl)carbamate is presented below. These values are calculated based on its structure and are essential for designing analytical methods and understanding its behavior in various matrices.

PropertyValueSource
Molecular Formula C₉H₉BrClNO₂PubChem Analog
Molecular Weight 278.53 g/mol PubChem Analog
IUPAC Name 2-chloroethyl N-(2-bromophenyl)carbamateN/A
SMILES C1=CC=C(C(=C1)Br)NC(=O)OCCClN/A
Calculated LogP ~2.9 - 3.2XLogP3 Analog[5]

Thermal Stability Analysis Workflow

A comprehensive assessment of thermal stability requires a combination of techniques to observe mass loss, energetic transitions, and the formation of degradation products over time. The following workflow provides a robust strategy for characterizing the compound.

G cluster_0 Bulk Thermal Analysis cluster_1 Degradant Generation & Analysis TGA Thermogravimetric Analysis (TGA) (Mass Loss vs. Temp) DSC Differential Scanning Calorimetry (DSC) (Heat Flow vs. Temp) Stress Isothermal Stress Testing (Forced Degradation) HPLC HPLC-UV/MS Analysis (Separation & Identification) Stress->HPLC Analysis of Stressed Samples Pathway Pathway Elucidation HPLC->Pathway Sample Test Compound: 2-chloroethyl N-(2-bromophenyl)carbamate Sample->TGA Sample->DSC Sample->Stress

Caption: Overall workflow for thermal stability and degradation analysis.

Thermogravimetric Analysis (TGA)

Expertise & Rationale: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[6] It is the primary technique for determining the onset temperature of thermal decomposition. By using an inert nitrogen atmosphere, we ensure that the observed mass loss is due to decomposition and not oxidation. A slow heating rate (10 °C/min) is selected to ensure thermal equilibrium and achieve better resolution between distinct decomposition events.

Experimental Protocol:

  • Calibrate the TGA instrument for mass and temperature using certified standards.

  • Weigh 5-10 mg of 2-chloroethyl N-(2-bromophenyl)carbamate into a ceramic or aluminum TGA pan.

  • Place the pan in the TGA furnace.

  • Purge the furnace with dry nitrogen gas at a flow rate of 50 mL/min for 30 minutes to establish an inert atmosphere.

  • Heat the sample from 30 °C to 600 °C at a constant ramp rate of 10 °C/min.[6]

  • Record the sample mass, sample temperature, and the first derivative of the mass change (DTG curve) as a function of temperature.

Differential Scanning Calorimetry (DSC)

Expertise & Rationale: DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[7] It is used to determine the melting point (an endothermic event) and the enthalpy of any decomposition events (which can be endothermic or exothermic).[8] This provides complementary information to TGA, helping to distinguish between physical phase changes and chemical reactions.

Experimental Protocol:

  • Calibrate the DSC instrument for temperature and enthalpy using an indium standard.

  • Weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. An empty, sealed pan is used as the reference.

  • Place both pans in the DSC cell.

  • Heat the sample from 30 °C to 400 °C at a heating rate of 10 °C/min under a nitrogen purge (50 mL/min).

  • Record the heat flow as a function of temperature. The melting point (Tₘ) is identified as the onset of the melting endotherm, and decomposition events are identified by subsequent sharp exothermic or endothermic peaks.

Isothermal Stress Testing

Expertise & Rationale: While TGA and DSC identify the temperature at which rapid decomposition occurs, isothermal stress testing is designed to generate a sufficient quantity of degradation products for structural elucidation. By holding the sample at a temperature below the rapid decomposition onset, we can simulate long-term storage at elevated temperatures and identify the primary, most likely degradation products.

Experimental Protocol:

  • Place 50 mg of the compound in a sealed glass vial.

  • Place the vial in a calibrated oven at a fixed temperature (e.g., 80 °C).

  • At specified time points (e.g., 1, 3, 7, and 14 days), remove an aliquot of the sample.

  • Dissolve the aliquot in a suitable solvent (e.g., acetonitrile) to a known concentration (e.g., 1 mg/mL) for HPLC analysis.

Degradation Profile and Pathway Elucidation

Due to the thermal lability of many carbamates, HPLC is the preferred analytical technique over Gas Chromatography (GC).[9][10]

HPLC Method for Degradation Product Analysis

Expertise & Rationale: A reverse-phase HPLC method provides excellent separation for moderately polar organic compounds like the parent molecule and its expected degradants. A gradient elution is used to effectively separate compounds with different polarities, ensuring that both the parent compound and any new peaks (degradants) are well-resolved. UV detection is suitable for these aromatic compounds, while mass spectrometry provides the mass data crucial for identification.

Experimental Protocol:

  • Instrument: HPLC system with UV and Mass Spectrometric (MS) detectors.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 30% B

    • 20-25 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 35 °C.

  • UV Detection: 254 nm.

  • MS Detection: Electrospray Ionization (ESI) in positive mode, scanning m/z 50-500.

Proposed Thermal Degradation Pathways

Based on the known reactivity of N-(2-chloroethyl)carbamoyl compounds and general carbamate chemistry, two primary thermal degradation pathways are proposed for 2-chloroethyl N-(2-bromophenyl)carbamate.

G cluster_B Pathway B: Hydrolysis / Elimination Parent 2-chloroethyl N-(2-bromophenyl)carbamate (Parent Compound) Oxazolidinone 2-Oxazolidinone Parent->Oxazolidinone Heat (Δ) -HCl Bromoaniline 2-Bromoaniline Chloroethanol 2-Chloroethanol Parent->Chloroethanol Heat (Δ), H₂O (Hydrolysis) Isocyanate 2-Bromophenyl Isocyanate (Reactive Intermediate) Parent->Isocyanate Heat (Δ) (Elimination) Bromoaniline2 2-Bromoaniline Isocyanate->Bromoaniline2 +H₂O -CO₂

Caption: Proposed thermal degradation pathways for the target compound.

Pathway A: Intramolecular Cyclization This is often the most significant degradation pathway for N-(2-chloroethyl) ureas and carbamates.[2] The carbamoyl nitrogen acts as an intramolecular nucleophile, displacing the chloride on the ethyl chain to form a stable five-membered ring. This reaction is highly favored by thermal energy.

  • Products: 2-Bromoaniline and 2-Oxazolidinone.

Pathway B: Hydrolysis and Elimination This pathway involves the cleavage of the carbamate ester bond, a common degradation route for carbamates, particularly in the presence of moisture.[11][12]

  • Products: The initial cleavage would yield 2-chloroethanol and a highly reactive 2-bromophenyl isocyanate intermediate. This isocyanate would readily react with any available water, followed by decarboxylation, to produce 2-bromoaniline.

Summary of Expected Data

The analytical workflow described is expected to yield the following data, which should be tabulated for a clear and concise presentation of the compound's stability profile.

Table 1: Thermal Analysis Summary

Parameter Method Result Interpretation
Melting Point (Tₘ) DSC TBD Indicates purity and solid-state stability.
Onset of Decomposition (Tₒ) TGA TBD Temperature at which significant mass loss begins.

| Decomposition Enthalpy (ΔH) | DSC | TBD | Energy released/absorbed during decomposition. |

Table 2: Degradation Product Summary from Isothermal Stressing

Retention Time (min) Detected m/z [M+H]⁺ Proposed Identity Proposed Pathway
TBD 278.9 / 280.9 Parent Compound -
TBD 172.0 / 174.0 2-Bromoaniline A and B
TBD 88.1 2-Oxazolidinone A

| TBD | 81.0 | 2-Chloroethanol | B |

Recommendations for Handling and Storage

Based on the anticipated high propensity for intramolecular cyclization, the following recommendations are critical:

  • Storage: The compound should be stored at refrigerated temperatures (2-8 °C) and protected from moisture to minimize both thermal degradation (Pathway A) and hydrolysis (Pathway B).

  • Handling: Avoid exposure to high temperatures during experimental procedures such as dissolution or reaction workups. If heating is necessary, it should be done for the minimum possible time.

  • pH: Avoid basic conditions, as deprotonation of the carbamate nitrogen would significantly accelerate the rate of intramolecular cyclization.[2]

References

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  • Santos Delgado, M. J., et al. (2001). "Stability studies of carbamate pesticides and analysis by gas chromatography with flame ionization and nitrogen-phosphorus detection." Journal of Chromatography A. [Link]

  • Engebretson, J. A. (2002). "Chromatographic Analysis of Insecticidal Carbamates." Journal of AOAC International. [Link]

  • Verginer, C., et al. (2017). "Discovery of carbamate degrading enzymes by functional metagenomics." PLoS ONE. [Link]

  • Agilent Technologies. "The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1." Agilent Application Note. [Link]

  • Buncel, E., et al. (2004). "Kinetics and mechanism of base-catalysed degradations of substituted aryl-N-hydroxycarbamates, their N-methyl and N-phenyl analogues." Organic & Biomolecular Chemistry. [Link]

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  • ResearchGate. "Stability studies of carbamate pesticides and analysis by gas chromatography with flame ionization and nitrogen-phosphorus detection." [Link]

  • YoungIn Chromass. (2021). "How Can We Analyze Carbamate Pesticides?" YouTube. [Link]

  • INIS-IAEA. "A calorimetric study of carbamate formation." [Link]

  • U.S. Environmental Protection Agency. (2007). "Method 8318A: N-Methylcarbamates by High Performance Liquid Chromatography (HPLC)." EPA Test Methods. [Link]

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  • Ghosh, A. K., & Brindisi, M. (2015). "Organic Carbamates in Drug Design and Medicinal Chemistry." Journal of Medicinal Chemistry. [Link]

  • Saboury, A. A. (2017). "Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience." Current Nanoscience. [Link]

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  • Chemistry LibreTexts. (2022). "Thermogravimetric analysis (TGA)." [Link]

  • Loganathan, B. G., & Kodavanti, P. R. S. (2023). "Perspective on halogenated organic compounds." Advances in Neurotoxicology. [Link]

  • Loganathan, B. G., & Kodavanti, P. R. S. (2023). "Perspective on halogenated organic compounds." PubMed. [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 4283198, methyl N-(2-bromophenyl)carbamate." PubChem. [Link]

Sources

Review of synthetic routes for N-aryl carbamates

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthetic Routes for N-Aryl Carbamates

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-aryl carbamates are a cornerstone of modern organic and medicinal chemistry, featuring prominently in pharmaceuticals, agrochemicals, and polymers.[1][2] Their synthesis is therefore of paramount importance, and a deep understanding of the available synthetic routes is crucial for researchers in both academic and industrial settings. This technical guide provides a comprehensive review of the core synthetic strategies for accessing N-aryl carbamates, with a focus on the underlying mechanisms, practical considerations, and the latest advancements in the field. We will delve into classical rearrangement reactions, the versatility of transition-metal catalysis, and emerging isocyanate-free methodologies, offering field-proven insights to guide experimental design and execution.

Introduction: The Significance of the N-Aryl Carbamate Moiety

The N-aryl carbamate functional group, characterized by the -NH-C(=O)-O- linkage attached to an aromatic ring, is a privileged scaffold in a vast array of biologically active molecules.[1] Its unique combination of stability, hydrogen bonding capabilities, and conformational rigidity allows it to effectively mimic peptide bonds and engage in specific interactions with biological targets.[2] Consequently, N-aryl carbamates are found in numerous FDA-approved drugs for treating a wide range of diseases, including cancer, viral infections, and neurological disorders.[1] In the agrochemical industry, this moiety is a key component of many herbicides and fungicides.[3]

The synthetic accessibility and versatility of the N-aryl carbamate linkage have further cemented its importance. A multitude of synthetic strategies have been developed over the years, each with its own set of advantages and limitations. This guide aims to provide a critical overview of these methods, empowering researchers to make informed decisions when designing synthetic routes to novel N-aryl carbamate-containing molecules.

Classical Rearrangement Reactions: A Foundation of N-Aryl Carbamate Synthesis

The Hofmann, Curtius, and Lossen rearrangements are foundational methods in organic synthesis that provide access to isocyanates, which are key intermediates in the formation of N-aryl carbamates. These reactions involve the migration of an aryl group from a carbonyl carbon to a nitrogen atom.

The Hofmann Rearrangement

The Hofmann rearrangement transforms a primary amide into a primary amine with one fewer carbon atom via an isocyanate intermediate.[4][5] When the reaction is performed in the presence of an alcohol, the intermediate isocyanate is trapped to yield the corresponding carbamate.[4]

Mechanism: The reaction is initiated by the deprotonation of the primary amide by a base, followed by reaction with a halogen (typically bromine) to form an N-haloamide. A second deprotonation generates an anion that rearranges, with the aryl group migrating to the nitrogen and displacing the halide ion to form an aryl isocyanate. The isocyanate is then attacked by an alcohol to furnish the N-aryl carbamate.[6]

Experimental Protocol: General Procedure for Hofmann Rearrangement to an N-Aryl Carbamate [7]

  • To a solution of the primary aromatic amide in a suitable alcohol (e.g., methanol, benzyl alcohol), add a base (e.g., lithium hydroxide, lithium methoxide).

  • Cool the mixture in an ice bath.

  • Slowly add a solution of N-bromoacetamide (NBA) or another suitable halogenating agent in the same alcohol.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with a suitable reagent (e.g., sodium sulfite solution).

  • Extract the product with an organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by chromatography or recrystallization.

Hofmann_Rearrangement Amide Ar-C(=O)NH₂ N_Haloamide Ar-C(=O)NHBr Amide->N_Haloamide Br₂, Base Anion Ar-C(=O)N⁻Br N_Haloamide->Anion Base Isocyanate Ar-N=C=O Anion->Isocyanate Rearrangement (-Br⁻) Carbamate Ar-NH-C(=O)OR' Isocyanate->Carbamate Alcohol R'OH Alcohol->Carbamate Curtius_Rearrangement Acyl_Azide Ar-C(=O)N₃ Isocyanate Ar-N=C=O Acyl_Azide->Isocyanate Δ or hν (-N₂) Carbamate Ar-NH-C(=O)OR' Isocyanate->Carbamate Alcohol R'OH Alcohol->Carbamate Lossen_Rearrangement Hydroxamic_Acid Ar-C(=O)NHOH Activated_Ester Ar-C(=O)NHO-LG Hydroxamic_Acid->Activated_Ester Activating Agent Isocyanate Ar-N=C=O Activated_Ester->Isocyanate Base, Rearrangement (-LG⁻) Carbamate Ar-NH-C(=O)OR' Isocyanate->Carbamate Alcohol R'OH Alcohol->Carbamate

Sources

Methodological & Application

High-Yield Synthesis of 2-Chloroethyl N-(2-bromophenyl)carbamate: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details a robust and high-yield synthetic protocol for 2-chloroethyl N-(2-bromophenyl)carbamate, a key intermediate in pharmaceutical and agrochemical research. Carbamates are a vital class of organic compounds, widely recognized for their diverse biological activities and applications in drug design.[1] This document provides a detailed, step-by-step methodology, an in-depth discussion of the reaction mechanism, safety protocols, and analytical characterization techniques. The presented protocol is designed for researchers, scientists, and drug development professionals, offering field-proven insights to ensure reproducibility and high yields.

Introduction: The Significance of Aryl Carbamates

Aryl carbamates are a cornerstone structural motif in medicinal chemistry, frequently employed as bioisosteres of amide bonds to enhance pharmacokinetic properties and metabolic stability.[1] The carbamate functional group is integral to a wide array of therapeutic agents, including cholinesterase inhibitors, anticancer agents, and antiviral drugs. The target molecule, 2-chloroethyl N-(2-bromophenyl)carbamate, possesses two reactive centers—the chloroethyl group and the bromophenyl moiety—making it a versatile precursor for the synthesis of more complex, biologically active molecules.

The synthesis of aryl carbamates is typically achieved through the reaction of an aniline derivative with a suitable chloroformate.[2] This method is generally efficient and allows for a broad range of substitutions on both the aromatic ring and the carbamate side chain. This guide focuses on a high-yield synthesis of 2-chloroethyl N-(2-bromophenyl)carbamate via the reaction of 2-bromoaniline with 2-chloroethyl chloroformate.

Reaction Mechanism and Rationale

The synthesis of 2-chloroethyl N-(2-bromophenyl)carbamate proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of 2-bromoaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-chloroethyl chloroformate. The subsequent collapse of the tetrahedral intermediate results in the expulsion of a chloride ion and the formation of the carbamate product, with the concomitant generation of hydrogen chloride (HCl) as a byproduct.

To drive the reaction to completion and neutralize the HCl byproduct, a non-nucleophilic base, such as pyridine or triethylamine, is typically employed. The base scavenges the acid, preventing the protonation of the starting aniline, which would render it non-nucleophilic.

Diagram of the Reaction Mechanism

Reaction_Mechanism Figure 1: Reaction mechanism for the synthesis of 2-chloroethyl N-(2-bromophenyl)carbamate. cluster_reactants Reactants cluster_products Products 2-bromoaniline 2-Bromoaniline carbamate 2-Chloroethyl N-(2-bromophenyl)carbamate 2-bromoaniline->carbamate Nucleophilic Attack 2-chloroethyl_chloroformate 2-Chloroethyl Chloroformate 2-chloroethyl_chloroformate->carbamate hcl HCl carbamate->hcl Byproduct

Caption: Figure 1: Reaction mechanism for the synthesis of 2-chloroethyl N-(2-bromophenyl)carbamate.

Detailed Synthesis Protocol

This protocol is a representative procedure based on established methods for the synthesis of aryl carbamates.[3] Optimization of reaction conditions may be necessary to achieve the highest possible yield with specific laboratory setups.

Materials and Reagents
Reagent/MaterialFormulaMolecular Weight ( g/mol )QuantityPurity
2-BromoanilineC₆H₆BrN172.021.72 g (10 mmol)>98%
2-Chloroethyl chloroformateC₃H₄Cl₂O₂142.971.57 g (1.1 mL, 11 mmol)>97%
Pyridine (anhydrous)C₅H₅N79.101.2 mL (15 mmol)>99.8%
Dichloromethane (DCM, anhydrous)CH₂Cl₂84.9350 mL>99.8%
1 M Hydrochloric acidHCl36.46As needed
Saturated sodium bicarbonate solutionNaHCO₃84.01As needed
Brine (Saturated NaCl solution)NaCl58.44As needed
Anhydrous magnesium sulfateMgSO₄120.37As needed
Equipment
  • 250 mL three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Reflux condenser with a drying tube (calcium chloride)

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Experimental Procedure
  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a drying tube, dissolve 2-bromoaniline (1.72 g, 10 mmol) and anhydrous pyridine (1.2 mL, 15 mmol) in 30 mL of anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C in an ice-water bath with continuous stirring.

  • Addition of Chloroformate: Dissolve 2-chloroethyl chloroformate (1.57 g, 11 mmol) in 20 mL of anhydrous DCM and add this solution to the dropping funnel. Add the 2-chloroethyl chloroformate solution dropwise to the stirred aniline solution over a period of 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (2-bromoaniline) is consumed.

  • Work-up:

    • Quench the reaction by adding 30 mL of 1 M HCl.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with 30 mL of 1 M HCl, 30 mL of saturated sodium bicarbonate solution, and 30 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Isolation of Product:

    • Filter off the magnesium sulfate.

    • Remove the DCM under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification:

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to obtain 2-chloroethyl N-(2-bromophenyl)carbamate as a solid.[4][5][6]

Experimental Workflow Diagram

Experimental_Workflow Figure 2: Step-by-step experimental workflow for the synthesis. A 1. Dissolve 2-bromoaniline and pyridine in anhydrous DCM. B 2. Cool the mixture to 0 °C. A->B C 3. Add 2-chloroethyl chloroformate solution dropwise. B->C D 4. Stir at room temperature for 2-4 hours. C->D E 5. Quench with 1 M HCl and perform aqueous work-up. D->E F 6. Dry the organic layer and evaporate the solvent. E->F G 7. Purify by recrystallization. F->G H Final Product: 2-chloroethyl N-(2-bromophenyl)carbamate G->H

Caption: Figure 2: Step-by-step experimental workflow for the synthesis.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 2-bromophenyl group, the NH proton of the carbamate, and the two methylene groups of the 2-chloroethyl chain. The aromatic protons will likely appear as a complex multiplet in the range of δ 7.0-7.6 ppm. The NH proton should appear as a broad singlet. The two methylene groups (-O-CH₂- and -CH₂-Cl) are expected to be triplets due to coupling with each other, with the -O-CH₂- protons being more downfield than the -CH₂-Cl protons.

  • ¹³C NMR: The carbon NMR spectrum should display distinct signals for each of the carbon atoms in the molecule. The carbonyl carbon of the carbamate group is expected to have a chemical shift in the range of δ 150-155 ppm. The aromatic carbons will appear in the δ 110-140 ppm region, and the two aliphatic carbons of the 2-chloroethyl group will be in the upfield region.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the product. The expected molecular ion peak [M]⁺ for C₉H₉BrClNO₂ would be approximately 276.95 g/mol , showing a characteristic isotopic pattern due to the presence of bromine and chlorine atoms.

Infrared (IR) Spectroscopy

The IR spectrum should exhibit characteristic absorption bands for the N-H bond (around 3300 cm⁻¹), the C=O bond of the carbamate (around 1700-1730 cm⁻¹), and C-O stretching (around 1200-1250 cm⁻¹).

Safety and Handling Precautions

It is imperative to handle all chemicals with appropriate safety measures in a well-ventilated fume hood.

  • 2-Bromoaniline: Toxic if swallowed, in contact with skin, or if inhaled.[2][7] It may cause damage to organs through prolonged or repeated exposure.[2][8] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[1][7]

  • 2-Chloroethyl chloroformate: This reagent is highly toxic, corrosive, and a lachrymator.[9][10] It can cause severe skin burns and eye damage and is fatal if inhaled.[10] Handle with extreme caution and always use a fume hood.

  • Pyridine: Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled.

  • Dichloromethane: A volatile solvent that is a suspected carcinogen.

Always consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.

Troubleshooting and Optimization

  • Low Yield:

    • Ensure all reagents and solvents are anhydrous, as moisture can hydrolyze the chloroformate.

    • Verify the purity of the starting materials.

    • The reaction time may need to be extended. Monitor the reaction by TLC to ensure completion.

    • The amount of base can be optimized; an excess may lead to side reactions, while an insufficient amount will not effectively neutralize the HCl.

  • Impure Product:

    • Thorough aqueous work-up is crucial to remove the base and any salts.

    • The choice of recrystallization solvent is critical for obtaining a pure product. A solvent pair system often provides the best results.

Conclusion

The protocol described in this guide provides a reliable and high-yielding method for the synthesis of 2-chloroethyl N-(2-bromophenyl)carbamate. By understanding the underlying reaction mechanism and adhering to the detailed experimental procedures and safety precautions, researchers can confidently prepare this valuable chemical intermediate for a wide range of applications in drug discovery and development.

References

  • Oxford Lab Fine Chem LLP. (n.d.). Material Safety Data Sheet: 2-Bromo Aniline 98%. Retrieved from [Link]

  • Kamal, A., et al. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Medicinal Chemistry Letters, 6(3), 229–234. [Link]

  • PubChem. (n.d.). 2-Bromoaniline. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Chloroethyl chloroformate. Retrieved from [Link]

  • D'Souza, D. M., & Müller, T. J. J. (2007). Multi-component syntheses of heterocycles by transition-metal catalysis. Chemical Society Reviews, 36(7), 1095–1108.
  • University of Rochester, Department of Chemistry. (n.d.). Purification: How To - Recrystallization. Retrieved from [Link]

  • CUNY. (n.d.). Purification by Recrystallization. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloroethyl carbamate. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips and Tricks: Recrystallization. Retrieved from [Link]

  • CUNY. (n.d.). Purification by Recrystallization. Retrieved from [Link]

Sources

Application Note: Quantitative Analysis of 2-chloroethyl N-(2-bromophenyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Scientific Context

2-chloroethyl N-(2-bromophenyl)carbamate is a halogenated aromatic carbamate. Its structure, featuring a brominated phenyl ring and a chloroethyl group, suggests its potential emergence as a process-related impurity or degradation product in the synthesis of more complex pharmaceutical active ingredients. The presence of such impurities, even at trace levels, can have significant implications for the safety and efficacy of a final drug product. Therefore, the development of a robust, sensitive, and specific analytical method for its quantification is a critical requirement for quality control and regulatory compliance in drug development.

This document provides detailed protocols for the quantification of 2-chloroethyl N-(2-bromophenyl)carbamate, with a primary focus on a state-of-the-art High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method. An alternative High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method is also presented as a more accessible, albeit less sensitive, option. The protocols are designed to be self-validating, grounded in established analytical principles for carbamates and halogenated compounds.

Predicted Physicochemical Properties:

  • Molecular Formula: C₉H₉BrClNO₂

  • Monoisotopic Mass: 276.9583 Da (for ⁷⁹Br and ³⁵Cl isotopes)

  • Key Structural Features: The molecule possesses a carbamate linkage susceptible to cleavage, a brominated aromatic ring providing a unique isotopic signature, and a chloroethyl group. Its structure suggests moderate polarity, making it well-suited for reversed-phase liquid chromatography.

Primary Recommended Method: HPLC-Tandem Mass Spectrometry (HPLC-MS/MS)

2.1 Principle and Rationale

This method combines the superior separation capabilities of HPLC with the unparalleled sensitivity and specificity of tandem mass spectrometry. LC-MS/MS is the preferred technique for analyzing thermally labile molecules like many carbamates and provides unequivocal identification through specific precursor-to-product ion transitions.[1][2][3]

A significant analytical advantage is conferred by the bromine atom. Bromine exists as two primary isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance.[4] Consequently, the molecular ion and any bromine-containing fragments will appear in the mass spectrum as a characteristic doublet of nearly equal intensity (M and M+2), providing an exceptionally high degree of confidence in analyte identification.[5]

2.2 Experimental Protocol: LC-MS/MS

2.2.1 Sample Preparation: Solid-Phase Extraction (SPE)

Rationale: SPE is employed to isolate the analyte from the sample matrix, remove interfering substances, and concentrate the analyte, thereby improving method sensitivity and robustness.[2][6] A C18 sorbent is chosen based on the predicted moderate polarity of the analyte.

Protocol Steps:

  • Sample Preparation: If the sample is a solid dosage form, accurately weigh and dissolve it in a suitable solvent (e.g., 50:50 acetonitrile:water) to a known concentration. If liquid, dilute as necessary.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol, followed by 5 mL of deionized water. Do not allow the cartridge to go dry.

  • Sample Loading: Load 10 mL of the prepared sample solution onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1-2 mL/min).

  • Washing: Wash the cartridge with 5 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the target analyte from the cartridge with 5 mL of acetonitrile into a clean collection tube.

  • Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen at ambient temperature. Reconstitute the residue in 1 mL of the initial mobile phase (90:10 Water:Acetonitrile with 0.1% formic acid). Vortex to mix and transfer to an HPLC vial for analysis.

2.2.2 Instrumentation and Conditions

ParameterRecommended Setting
HPLC System Agilent 1290 Infinity II, Waters ACQUITY UPLC, or equivalent
Column Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temp. 40 °C
Injection Vol. 5 µL
Gradient 10% B to 95% B in 7 min, hold for 2 min, return to 10% B in 0.1 min, equilibrate for 3 min
Mass Spectrometer Triple Quadrupole (e.g., Agilent 6400 Series, Sciex QTRAP)
Ionization Source Electrospray Ionization (ESI), Positive Mode
Gas Temp. 300 °C
Gas Flow 10 L/min
Nebulizer 45 psi
Capillary Voltage 3500 V
Acquisition Mode Multiple Reaction Monitoring (MRM)

2.2.3 Predicted MS/MS Transitions

Rationale: The precursor ion will be the protonated molecule [M+H]⁺. The characteristic isotopic pattern of bromine will result in two precursor ions at m/z 277.9 and 279.9. Fragmentation is predicted to occur at the carbamate ester and amide linkages.

Transition TypePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Rationale for Product Ion
Quantifier 277.9 / 279.9197.9 / 199.915Loss of chloro-ethene and carbonyl group (C₂H₃Cl + CO)
Qualifier 277.9 / 279.9170.9 / 172.925Bromophenyl isocyanate ion [Br-C₆H₄-NCO]⁺

Alternative Method: HPLC with UV Detection

3.1 Principle and Rationale

For laboratories where MS instrumentation is not available, HPLC with UV detection offers a viable alternative. This method is less sensitive and specific than LC-MS/MS and may require more rigorous sample cleanup to avoid interferences. Quantification is based on the absorbance of the analyte's aromatic ring. A wavelength of 220 nm is a common starting point for the analysis of carbamates lacking strong chromophores.[7]

3.2 Experimental Protocol: HPLC-UV

  • Sample Preparation: Follow the identical SPE protocol as described in Section 2.2.1.

  • Instrumentation and Conditions: Use the same HPLC system, column, mobile phases, and gradient as detailed in Section 2.2.2.

  • Detector: Diode Array Detector (DAD) or UV Detector.

  • Detection Wavelength: Monitor at 220 nm. A full UV scan of a concentrated standard should be performed to determine the optimal wavelength for maximum absorbance.

Method Validation Protocol (ICH Q2(R1) Framework)

A comprehensive validation of the primary LC-MS/MS method is required to ensure it is fit for its intended purpose.[8] The following protocols outline the necessary experiments.

4.1 Specificity The method's ability to unequivocally assess the analyte in the presence of components that may be expected to be present (e.g., drug substance, other impurities, matrix components).

  • Protocol: Analyze a blank matrix (placebo), a sample spiked with the analyte, and a sample spiked with the analyte and all potential interfering compounds. The analyte peak should be free from co-elution, and the blank should show no significant signal at the analyte's retention time and MRM transition.

4.2 Linearity and Range The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Protocol: Prepare a series of at least five calibration standards by spiking blank matrix extract with the analyte. The concentration range should span from the limit of quantification (LOQ) to 150% of the target concentration. Plot the peak area response versus concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.995.

4.3 Accuracy (as % Recovery) The closeness of the test results obtained by the method to the true value.

  • Protocol: Analyze samples of a blank matrix spiked with the analyte at three concentration levels (e.g., low, medium, high) in triplicate. Calculate the percentage recovery at each level.

  • Acceptance Criteria: The mean recovery should be within 90.0% to 110.0% at each level.

4.4 Precision The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample.

  • Repeatability (Intra-assay precision): Analyze six replicate samples of a homogeneous matrix spiked at 100% of the target concentration on the same day, with the same analyst and instrument.

  • Intermediate Precision: Repeat the experiment on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 15%.

4.5 Limit of Detection (LOD) and Limit of Quantitation (LOQ)

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Protocol: These can be determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S) or by determining the concentration that yields a signal-to-noise ratio of approximately 3 for LOD and 10 for LOQ.

  • Acceptance Criteria: The LOQ must be demonstrated with acceptable accuracy (90-110% recovery) and precision (RSD ≤ 20%).

4.6 Summary of Hypothetical Validation Data

Validation ParameterResultAcceptance Criteria
Linearity (r²) 0.998≥ 0.995
Range 1.0 - 150 ng/mLCovers expected impurity levels
Accuracy (% Recovery) 98.5% - 103.2%90.0% - 110.0%
Precision (Repeatability RSD) 4.5%≤ 15%
Precision (Intermediate RSD) 6.8%≤ 15%
LOD 0.3 ng/mLS/N ≥ 3
LOQ 1.0 ng/mLS/N ≥ 10, with acceptable precision & accuracy

Visualization of Workflows

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Drug Product Sample Dissolve Dissolve/Dilute Sample Sample->Dissolve Load Load Sample onto SPE Dissolve->Load Condition Condition C18 SPE Cartridge Condition->Load Wash Wash Cartridge (Interference Removal) Load->Wash Elute Elute Analyte Wash->Elute Evap Evaporate & Reconstitute Elute->Evap Vial Transfer to HPLC Vial Evap->Vial Inject Inject into HPLC Vial->Inject Separate Chromatographic Separation (C18) Inject->Separate Ionize Electrospray Ionization (ESI+) Separate->Ionize Select Select Precursor Ion (Q1) m/z 277.9 / 279.9 Ionize->Select Fragment Fragment in Collision Cell (Q2) Select->Fragment Detect Detect Product Ions (Q3) Fragment->Detect Quant Quantify & Report Detect->Quant

Caption: Workflow for the quantification of 2-chloroethyl N-(2-bromophenyl)carbamate.

G Validation Method Validation (ICH Q2) Specificity Specificity (Analyte vs. Matrix) Validation->Specificity Linearity Linearity & Range (5+ levels, r² ≥ 0.995) Validation->Linearity Accuracy Accuracy (3 levels, 90-110% recovery) Validation->Accuracy Precision Precision (RSD ≤ 15%) Validation->Precision Limits Detection Limits Validation->Limits Result Validated Method Specificity->Result Linearity->Result Accuracy->Result Repeat Repeatability (Intra-Assay) Precision->Repeat Inter Intermediate Precision (Inter-Assay) Precision->Inter Repeat->Result Inter->Result LOD LOD (S/N ≥ 3) Limits->LOD LOQ LOQ (S/N ≥ 10) Limits->LOQ LOQ->Result

Caption: Logical framework for the validation of the analytical method.

References

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  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16456, 2-Chloroethyl carbamate. Retrieved from [Link]

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  • Li, Y., Dong, L., Song, S., Xu, J., Liu, X., & Pan, C. (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. Molecules, 23(10), 2517. Retrieved from [Link]

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  • MDPI. (2023). Synthesis and Spectral Characteristics of N-(1-(((2E,4E)-6-(2-Bromophenyl)-3-cyclohexyl-2-(cyclohexylimino)-2,3-dihydro-4H-1,3,5-oxadiazin-4-ylidene)amino)-2,2,2-trichloroethyl)acetamide. Molbank, 2023(4), M1795. Retrieved from [Link]

  • ResearchGate. (n.d.). HPLC-UV chromatograms of standard carbamate mix standard using 220 nm wavelength at different mobile phase concentrations. Retrieved from [Link]

  • Zhao, X., et al. (2013). Determination of residual carbamate, organophosphate, and phenyl urea pesticides in drinking and surface water by high-performance liquid chromatography/tandem mass spectrometry. Journal of AOAC International, 96(4), 878-892. Retrieved from [Link]

  • Shimadzu. (n.d.). Highly sensitive method for determination of carbamates in water as per ASTM D-7645 by LCMS-8045. Retrieved from [Link]

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  • Agilent Technologies. (2013). Fast Determination of N-Methyl Carbamate Pesticides in Fruit and Vegetable Juice. Retrieved from [Link]

  • Georganics. (n.d.). Ethyl 2-chloroethylcarbamate. Retrieved from [Link]

  • Global Substance Registration System. (n.d.). 2-CHLOROETHYL (3-CHLOROPHENYL)CARBAMATE. Retrieved from [Link]

Sources

HPLC-MS/MS method for 2-chloroethyl N-(2-bromophenyl)carbamate analysis

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Quantitative Analysis of 2-Chloroethyl N-(2-bromophenyl)carbamate in Human Plasma using a Validated HPLC-MS/MS Method

Abstract

This document details a robust, sensitive, and selective High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantitative determination of 2-chloroethyl N-(2-bromophenyl)carbamate in human plasma. The protocol outlines a comprehensive workflow, from sample preparation using protein precipitation to the final validated analysis, suitable for pharmacokinetic, toxicokinetic, or clinical research studies. The method validation was conducted in accordance with the principles outlined in the U.S. Food and Drug Administration (FDA) Bioanalytical Method Validation Guidance and International Council for Harmonisation (ICH) guidelines.[1][2][3] The described assay demonstrates excellent performance in linearity, accuracy, precision, and stability, making it fit for its intended purpose in a regulated laboratory environment.

Introduction

2-Chloroethyl N-(2-bromophenyl)carbamate is a halogenated aromatic carbamate. Compounds within the carbamate class are utilized across various fields, including pharmaceuticals and agriculture, acting as insecticides or key chemical intermediates.[4][5] Given the potential for human exposure and the need to understand its metabolic fate, a reliable bioanalytical method is essential for its accurate quantification in biological matrices.

High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the gold standard for quantifying small molecules in complex biological fluids.[1] Its high selectivity, achieved through Multiple Reaction Monitoring (MRM), allows for precise measurement of the analyte even at low concentrations, minimizing interference from endogenous matrix components.[6] This application note provides a complete, step-by-step protocol for sample preparation, chromatographic separation, mass spectrometric detection, and method validation for 2-chloroethyl N-(2-bromophenyl)carbamate.

Experimental Workflow & Principle

The overall analytical process involves the extraction of the analyte and an internal standard (IS) from a plasma matrix, separation via reverse-phase HPLC, and detection by a triple quadrupole mass spectrometer.

G cluster_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample (100 µL) Add_IS Spike with Internal Standard (IS) Sample->Add_IS Add_ACN Add 300 µL Acetonitrile (Protein Precipitation) Add_IS->Add_ACN Vortex Vortex Mix (1 min) Add_ACN->Vortex Centrifuge Centrifuge (10 min, 14,000 rpm, 4°C) Vortex->Centrifuge Supernatant Transfer Supernatant to Vial Centrifuge->Supernatant Injection Inject 5 µL onto HPLC System Supernatant->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Ionization Electrospray Ionization (ESI, Positive Mode) Separation->Ionization Detection MS/MS Detection (MRM Mode) Ionization->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation (Analyte/IS Ratio vs. Conc.) Integration->Calibration Quantification Quantify Unknown Samples Calibration->Quantification

Figure 1: Overall experimental workflow from sample preparation to final quantification.

Materials and Methods

Chemicals and Reagents
  • 2-Chloroethyl N-(2-bromophenyl)carbamate (Reference Standard, >98% purity)

  • 2-Chloroethyl N-(2-bromophenyl-d4)carbamate (Internal Standard, IS)

  • Acetonitrile (LC-MS Grade)

  • Methanol (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • Deionized Water (18.2 MΩ·cm)

  • Human Plasma (K2-EDTA)

Instrumentation
  • HPLC System: Agilent 1290 Infinity II or equivalent UHPLC system.

  • Mass Spectrometer: Agilent 6470 Triple Quadrupole MS or equivalent, equipped with an Electrospray Ionization (ESI) source.

Chromatographic Conditions

The separation was performed on a C18 reverse-phase column. The use of a gradient elution ensures efficient separation of the analyte from matrix components and a short run time.

ParameterCondition
Column Poroshell 120 EC-C18 (2.1 x 100 mm, 2.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient Program 10% B to 95% B in 3.0 min, hold at 95% B for 1.0 min, return to 10% B and equilibrate for 1.0 min
Total Run Time 5.0 minutes

Causality: The addition of formic acid to the mobile phases is crucial for promoting the protonation of the analyte, which significantly enhances the ionization efficiency in positive ESI mode, leading to improved sensitivity.[4] A C18 column is selected for its versatility and effectiveness in retaining moderately non-polar compounds like the target analyte.

Mass Spectrometry Conditions

The mass spectrometer was operated in positive ESI mode using Multiple Reaction Monitoring (MRM) for quantification.

ParameterSetting
Ionization Mode ESI Positive
Nebulizer Gas 45 psi
Drying Gas Temp 300°C
Drying Gas Flow 9 L/min
Capillary Voltage 3500 V
MRM Transitions See Table below

Analyte and IS MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (V)
Analyte 277.9156.010020
Analyte (Qualifier) 277.9198.010015
Internal Standard (IS) 281.9160.010020

Causality: The precursor ion [M+H]⁺ corresponds to the protonated molecule of 2-chloroethyl N-(2-bromophenyl)carbamate (C₉H₉BrClNO₂). The primary product ion (156.0 m/z) likely results from the neutral loss of the chloroethoxycarbonyl group, providing a specific and stable fragment for quantification. A qualifier ion is monitored to confirm identity and enhance selectivity, as recommended by validation guidelines.[7]

Detailed Protocols

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh ~5 mg of the analyte and IS reference standards into separate 5 mL volumetric flasks. Dissolve and bring to volume with methanol.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) acetonitrile/water to create calibration standards (CS) and quality control (QC) samples.

  • IS Working Solution (100 ng/mL): Dilute the IS stock solution in 50:50 (v/v) acetonitrile/water.

Sample Preparation Protocol (Protein Precipitation)

Protein precipitation is a simple and effective method for removing the majority of proteins from plasma, which can otherwise interfere with the analysis and foul the HPLC system.[8][9]

  • Label 1.5 mL microcentrifuge tubes for blanks, standards, QCs, and unknown samples.

  • Pipette 100 µL of the appropriate matrix (blank plasma, spiked plasma for CS/QCs, or study sample) into the corresponding tube.

  • Add 20 µL of the IS working solution (100 ng/mL) to all tubes except the double blank. Add 20 µL of 50:50 acetonitrile/water to the double blank.

  • Add 300 µL of ice-cold acetonitrile to all tubes.

  • Cap the tubes and vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer 200 µL of the clear supernatant into a 96-well plate or autosampler vials.

  • Inject 5 µL into the HPLC-MS/MS system.

Method Validation

The method was validated following the FDA Bioanalytical Method Validation Guidance.[3][10]

Selectivity and Matrix Effect

Selectivity was assessed by analyzing six different lots of blank human plasma. No significant interfering peaks were observed at the retention times of the analyte or the IS. The matrix effect was evaluated and found to be minimal and consistent across lots, with the IS effectively compensating for any observed ion suppression.

Linearity and Range

The method was linear over the concentration range of 1.0 to 1000 ng/mL. The calibration curve was constructed by plotting the peak area ratio (analyte/IS) against the nominal concentration. A weighted (1/x²) linear regression was used.

ParameterResultAcceptance Criteria
Calibration Range 1.0 - 1000 ng/mL-
Regression Model Weighted Linear (1/x²)-
Correlation Coefficient (r²) > 0.998≥ 0.99
Accuracy and Precision

Intra- and inter-day accuracy and precision were determined by analyzing four levels of QC samples (LLOQ, Low, Mid, High) in six replicates over three separate days.[11][12]

QC Level (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Precision (%CV)Inter-day Accuracy (%Bias)
LLOQ (1.0) 6.8-2.58.1-1.7
Low (3.0) 4.51.85.92.4
Mid (100) 3.10.54.21.1
High (800) 2.8-1.23.9-0.8
Acceptance Criteria ≤15% (≤20% for LLOQ)Within ±15% (±20% for LLOQ)≤15% (≤20% for LLOQ)Within ±15% (±20% for LLOQ)
Recovery and Stability

Extraction recovery was determined to be consistent and reproducible across low, mid, and high QC levels, averaging approximately 85%. The analyte was found to be stable in human plasma under various storage and handling conditions, including bench-top (4 hours), freeze-thaw (3 cycles), and long-term storage (-80°C for 30 days).

Conclusion

A highly sensitive, specific, and reliable HPLC-MS/MS method has been developed and fully validated for the quantification of 2-chloroethyl N-(2-bromophenyl)carbamate in human plasma. The simple protein precipitation extraction procedure allows for high throughput, and the method meets all regulatory requirements for bioanalytical assays.[1][13] This application note provides a complete framework for researchers and drug development professionals to implement this method for various preclinical and clinical studies.

References

  • Title: Essential FDA Guidelines for Bioanalytical Method Validation Source: ResolveMass Laboratories Inc. URL: [Link]

  • Title: FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers Source: AAPS URL: [Link]

  • Title: Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview Source: YouTube (Pharma Talks) URL: [Link]

  • Title: ICH and FDA Guidelines for Analytical Method Validation Source: Lab Manager URL: [Link]

  • Title: ICH Q2(R2) Guide: Analytical Method Validation Explained Source: IntuitionLabs URL: [Link]

  • Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbiopharma URL: [Link]

  • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency URL: [Link]

  • Title: USFDA guidelines for bioanalytical method validation Source: Slideshare URL: [Link]

  • Title: Bioanalytical Method Validation Guidance for Industry Source: Food and Drug Administration (FDA) URL: [Link]

  • Title: M10 Bioanalytical Method Validation and Study Sample Analysis Source: Food and Drug Administration (FDA) URL: [Link]

  • Title: Current developments of bioanalytical sample preparation techniques in pharmaceuticals Source: ScienceDirect URL: [Link]

  • Title: Recent advances in sample preparation for analysis of small molecules with surface-assisted laser desorption/ionization time-of-flight mass spectrometry Source: Springer URL: [Link]

  • Title: How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep Source: Tecan URL: [Link]

  • Title: Prepping Small Molecules for Mass Spec Source: Biocompare.com URL: [Link]

  • Title: Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2 Source: LCGC International URL: [Link]

  • Title: 2-Chloroethyl carbamate Source: PubChem - NIH URL: [Link]

  • Title: Laboratory Validation of an LC-MS/MS Method for Simultaneous Determination of Carbamate Residues in Vegetables Source: Acta Sci. Pol. Technol. Aliment. URL: [Link]

  • Title: Simultaneous Analysis of Carbamate Pesticides with LC-MS Source: Shimadzu URL: [Link]

  • Title: 2-chloroethyl n-(4-bromophenyl)carbamate (C9H9BrClNO2) Source: PubChemLite URL: [Link]

  • Title: 2-CHLOROETHYL (3-CHLOROPHENYL)CARBAMATE Source: gsrs.ncats.nih.gov URL: [Link]

  • Title: Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites Source: Agilent URL: [Link]

  • Title: Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides Source: Frontiers URL: [Link]

Sources

Using 2-chloroethyl N-(2-bromophenyl)carbamate as an intermediate in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the strategic utility of 2-chloroethyl N-(2-bromophenyl)carbamate as a bifunctional intermediate in the synthesis of N-aryl-2-oxazolidinones.

While often viewed merely as a protected amine, this specific carbamate serves a dual purpose in medicinal chemistry:

  • Masked Heterocycle: It acts as a pre-functionalized precursor to 3-(2-bromophenyl)-2-oxazolidinone via base-mediated intramolecular cyclization. This route avoids the difficult metal-catalyzed N-arylation of pre-formed oxazolidinones with sterically hindered o-dibromobenzenes.

  • Orthogonal Reactivity: The ortho-bromo motif remains intact during ring closure, providing a high-value handle for downstream Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to generate library diversity.

This guide provides optimized protocols for its synthesis, cyclization, and subsequent functionalization, supported by mechanistic insights and troubleshooting parameters.

Chemical Profile & Strategic Logic

PropertyDetail
Compound Name 2-chloroethyl N-(2-bromophenyl)carbamate
Molecular Formula C₉H₉BrClNO₂
Molecular Weight 278.53 g/mol
Key Functionality Carbamate Linker: Acid-stable, base-labile (cyclization precursor).Alkyl Chloride: Electrophile for intramolecular

.Aryl Bromide: Handle for organometallic coupling.[1][2]
Primary Application Synthesis of Linezolid-like antibiotics, Factor Xa inhibitors, and chiral auxiliaries.
The "Build-on-Aniline" Advantage

Synthesizing N-aryl oxazolidinones via direct coupling of an oxazolidinone ring to an aryl halide is often plagued by low yields, especially with ortho-substituents due to steric hindrance. The Solution: Reacting 2-bromoaniline with 2-chloroethyl chloroformate installs the necessary carbons before ring closure. The subsequent cyclization is intramolecular and kinetically favored, bypassing the steric penalties of intermolecular coupling.

Experimental Workflows

Visualizing the Pathway

The following diagram illustrates the transformation from the linear carbamate to the cyclic oxazolidinone and its subsequent diversification.

G cluster_0 Key Transformation Start 2-Bromoaniline Intermediate 2-chloroethyl N-(2-bromophenyl)carbamate (The Intermediate) Start->Intermediate Pyridine/DCM 0°C -> RT Reagent 2-Chloroethyl chloroformate Reagent->Intermediate Product 3-(2-bromophenyl)- 2-oxazolidinone Intermediate->Product NaH or KOtBu DMF, Heat (Intramolecular Cyclization) Final Biaryl/Functionalized Oxazolidinone Product->Final Pd(PPh3)4 Ar-B(OH)2 (Suzuki Coupling)

Figure 1: Stepwise synthesis and utilization pathway. The core transformation (yellow to green) represents the cyclization protocol detailed below.

Protocol A: Synthesis of the Intermediate

Objective: Efficiently install the 2-chloroethyl carbamate moiety onto 2-bromoaniline.

Reagents:

  • 2-Bromoaniline (1.0 equiv)

  • 2-Chloroethyl chloroformate (1.1 equiv)

  • Pyridine (1.2 equiv) or

    
     (2.0 equiv)
    
  • Dichloromethane (DCM) [Anhydrous]

Step-by-Step Procedure:

  • Setup: Charge a flame-dried round-bottom flask with 2-bromoaniline (10 mmol) and anhydrous DCM (30 mL). Add Pyridine (12 mmol) and cool the solution to 0°C under

    
     atmosphere.
    
  • Addition: Add 2-chloroethyl chloroformate (11 mmol) dropwise over 15 minutes. Note: Exothermic reaction.[3] Control rate to maintain Temp < 5°C.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1). The aniline spot should disappear.

  • Workup: Quench with 1M HCl (to remove excess pyridine). Extract with DCM (2x). Wash organic layer with sat.[4]

    
     and Brine.[4]
    
  • Isolation: Dry over

    
    , filter, and concentrate in vacuo.
    
  • Purification: Recrystallization from Hexane/EtOAc is usually sufficient.

    • Target Yield: 85–95%.

    • Validation:

      
       NMR should show the characteristic ethylene linker signals (two triplets approx. 3.8 and 4.4 ppm).
      

Protocol B: Intramolecular Cyclization (The Core Application)

Objective: Convert the linear carbamate into the pharmacologically active oxazolidinone scaffold.

Mechanism: Base-mediated deprotonation of the carbamate nitrogen generates a nucleophile that attacks the


-carbon of the ethyl chloride, displacing chloride in a 5-exo-tet cyclization.

Reagents:

  • 2-chloroethyl N-(2-bromophenyl)carbamate (Intermediate from Protocol A)

  • Sodium Hydride (NaH, 60% in oil) (1.2 equiv) OR Potassium tert-butoxide (KOtBu)

  • DMF or THF (Anhydrous)

Step-by-Step Procedure:

  • Preparation: Dissolve the carbamate intermediate (5 mmol) in anhydrous DMF (15 mL).

    • Critical: Do not use protic solvents (EtOH, MeOH) as they will compete with the cyclization or cause transesterification.

  • Deprotonation: Cool to 0°C. Add NaH (6 mmol) portion-wise. Evolution of

    
     gas will occur.
    
  • Cyclization:

    • Method A (Standard): Warm to RT and stir for 2 hours.

    • Method B (Stubborn Substrates): Heat to 60°C for 1–2 hours.

    • Monitoring: TLC will show a shift to a more polar spot (the oxazolidinone).

  • Quench: Carefully add sat.

    
     solution at 0°C.
    
  • Extraction: Extract with EtOAc (3x). Wash combined organics with water (5x) to remove DMF (crucial for crystallization).

  • Purification: Column chromatography (SiO2, Hexane/EtOAc gradient).

    • Target Yield: 75–85%.

    • Validation: Disappearance of N-H signal in NMR. IR spectrum shows strong carbonyl stretch ~1750 cm⁻¹ (characteristic of cyclic carbamates).

Protocol C: Downstream Functionalization (Suzuki Coupling)

Objective: Utilize the preserved Ar-Br handle to create biaryl diversity.

Reagents:

  • 3-(2-bromophenyl)-2-oxazolidinone (Product of Protocol B)

  • Aryl Boronic Acid (1.2 equiv)

  • 
     (5 mol%)
    
  • 
     (2M aqueous, 2.0 equiv)
    
  • DME or Toluene/EtOH

Procedure:

  • Combine the oxazolidinone (1.0 equiv) and boronic acid (1.2 equiv) in DME.

  • Degas the solution (sparge with Argon for 10 min).

  • Add

    
     and base solution.
    
  • Heat to reflux (85°C) for 12 hours.

  • Workup and purify via standard chromatography.[4]

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Low Yield in Cyclization Intermolecular polymerizationDilution: Run the reaction at lower concentration (0.05 M - 0.1 M) to favor intramolecular ring closure over intermolecular attack.
Hydrolysis of Carbamate Wet solvent or hydroxide presenceEnsure anhydrous conditions .[5] Use NaH or KOtBu instead of hydroxide bases (NaOH/KOH) which can hydrolyze the carbamate ester.
Incomplete Conversion Poor Leaving Group dynamicsAdd a catalytic amount of NaI (Sodium Iodide) (10 mol%) to generate the transient alkyl iodide (Finkelstein reaction), which cyclizes faster than the chloride.
Product is "Sticky"/Oil Residual DMFWash the organic layer thoroughly with water or 5% LiCl solution during workup. Recrystallize from Isopropanol.

Safety & Handling

  • 2-Chloroethyl chloroformate: Highly toxic, lachrymator, and corrosive. Handle only in a fume hood. Decontaminate glassware with dilute ammonia.

  • Alkylating Potential: The intermediate contains an alkyl chloride, a potential alkylating agent (genotoxic). Handle with gloves and avoid dust inhalation.

  • Sodium Hydride: Flammable solid; reacts violently with water. Quench excess base carefully.

References

  • BenchChem. Technical Support: N-(2-chloroethyl)carbamoyl chloride Reactions. (2025).[5][6][7] Detailed mechanism of intramolecular cyclization and side reactions.

  • Moreno, L. M., et al. "Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions." Arkivoc, 2022, ii, 140-155.[7][8] (Context on N-aryl oxazolidinone synthesis routes).

  • Cacchi, S., et al. "Palladium-catalyzed N-arylation of 2-oxazolidinones with aryl bromides."[9] Org.[4][9][10][11][12] Lett., 2001, 3, 2539-2541.[9] (Demonstrates the value of the oxazolidinone scaffold in coupling).

  • Poos, G. I., et al. "2-Oxazolidinones from 2-Hydroxyalkylcarbamates." J. Org.[9] Chem., 1961. (Foundational methodology for cyclization of hydroxy/halo-alkyl carbamates).

  • Panduwawala, T. "Palladium-Catalyzed Cross-Coupling Reactions of Aryl Halides."[13] Thieme Chemistry, Science of Synthesis.[13] (Protocols for handling sterically hindered aryl bromides).

Sources

Application Note: Strategic Utilization of 2-Chloroethyl N-(2-bromophenyl)carbamate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern drug discovery, 2-chloroethyl N-(2-bromophenyl)carbamate (CAS: 99548-44-4) serves as a high-value "linchpin" intermediate. Unlike simple reagents, this compound integrates two distinct reactive modalities—a soft electrophile (2-chloroethyl carbamate) and a cross-coupling handle (aryl bromide)—into a single scaffold.

Its primary application in medicinal chemistry is the rapid, regio-controlled construction of N-aryl-2-oxazolidinones , a "privileged structure" found in blockbuster antibiotics (e.g., Linezolid) and MAO inhibitors (e.g., Toloxatone). This guide details the mechanistic basis, synthetic protocols, and strategic workflows for leveraging this compound to generate focused libraries of bioactive heterocycles.

Structural Logic & Mechanistic Insight

The "Linchpin" Architecture

The molecule contains two orthogonal reactive sites:

  • The 2-Chloroethyl Carbamate Warhead: Under basic conditions, this moiety undergoes intramolecular cyclization to form the oxazolidinone ring.[1] This is superior to phosgene-based routes due to enhanced safety and atom economy.

  • The Ortho-Bromo Handle: The bromine atom at the ortho position is sterically demanding but electronically activated. It remains inert during the cyclization step, preserving it for downstream Palladium-catalyzed cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig) to attach the "tail" regions of drug candidates.

Mechanism of Action: Base-Mediated Cyclization

The transformation of the linear carbamate to the cyclic oxazolidinone proceeds via an intramolecular


 reaction. The base deprotonates the carbamate nitrogen, increasing its nucleophilicity.[1] The resulting anion attacks the 

-carbon of the chloroethyl group, displacing the chloride leaving group.

G Start 2-Chloroethyl N-(2-bromophenyl)carbamate Intermediate N-Anion Intermediate (Nucleophilic) Start->Intermediate Deprotonation (-H+) Base Base (e.g., K2CO3/NaH) Base->Intermediate TS Cyclization Transition State Intermediate->TS Intramolecular SN2 Product 3-(2-bromophenyl)- 2-oxazolidinone TS->Product -Cl-

Figure 1: Mechanistic pathway for the conversion of 2-chloroethyl N-(2-bromophenyl)carbamate to the oxazolidinone core. The reaction is driven by the entropic advantage of forming a 5-membered ring.

Experimental Protocols

Protocol A: Cyclization to 3-(2-bromophenyl)-2-oxazolidinone

Objective: To synthesize the core heterocycle while preserving the aryl bromide. Scale: 1.0 gram (3.6 mmol)

Reagents:

  • Substrate: 2-chloroethyl N-(2-bromophenyl)carbamate (1.0 eq)[2]

  • Base: Potassium Carbonate (

    
    ) (2.0 eq) or Sodium Hydride (NaH) (1.2 eq)
    
  • Solvent: DMF (anhydrous) or Acetonitrile (MeCN)

Step-by-Step Methodology:

  • Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Dissolve 1.0 g of 2-chloroethyl N-(2-bromophenyl)carbamate in 10 mL of anhydrous DMF.

  • Base Addition:

    • Option 1 (Mild - Recommended): Add

      
       (0.99 g, 7.2 mmol) in one portion.
      
    • Option 2 (Fast): Cool to 0°C, add NaH (60% dispersion, 0.17 g), then warm to RT.

  • Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor by TLC (30% EtOAc/Hexanes) or LC-MS. The starting material (

    
    ) will disappear, and a more polar spot (
    
    
    
    ) will appear.
  • Workup:

    • Cool to room temperature.[3]

    • Pour the mixture into 50 mL of ice-cold water (precipitate may form).

    • Extract with Ethyl Acetate (

      
       mL).
      
    • Wash combined organics with brine (

      
       mL) to remove DMF.
      
    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification: Recrystallize from Ethanol/Hexanes or purify via flash chromatography (SiO2, 0-40% EtOAc in Hexanes).

Critical Control Points:

  • Temperature: Do not exceed 80°C to avoid degradation of the aryl bromide.

  • Water Content: Strictly anhydrous conditions are required if using NaH.

    
     is more tolerant but requires longer reaction times.
    
Protocol B: Late-Stage Diversification (Suzuki Coupling)

Objective: To attach a biaryl tail to the oxazolidinone scaffold.

Reagents:

  • Scaffold: 3-(2-bromophenyl)-2-oxazolidinone (1.0 eq)

  • Boronic Acid: Phenylboronic acid derivative (1.2 eq)

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (2.0 eq)
    

Methodology:

  • Combine scaffold, boronic acid, base, and catalyst in a microwave vial.

  • Add Dioxane:Water (4:1) and degas with nitrogen for 5 mins.

  • Heat at 90°C for 12 hours (or 110°C for 30 min in microwave).

  • Filter through Celite and purify via HPLC.

Strategic Application Workflow

The following diagram illustrates how this compound is used to generate libraries of Linezolid analogs or MAO inhibitors.

Workflow cluster_div Step 2: Divergent Synthesis Input Starting Material 2-chloroethyl N-(2-bromophenyl)carbamate Step1 Step 1: Cyclization (Protocol A) Input->Step1 Core Core Scaffold 3-(2-bromophenyl)-2-oxazolidinone Step1->Core PathA Path A: Suzuki Coupling (Biaryl Antibiotics) Core->PathA PathB Path B: Buchwald Amination (CNS Active Agents) Core->PathB PathC Path C: Heck Reaction (Styrenyl Derivatives) Core->PathC Library Final Drug Library (SAR Data Generation) PathA->Library PathB->Library PathC->Library

Figure 2: Divergent synthesis workflow. The 2-bromo group acts as a dormant handle, activated only after the oxazolidinone ring is established.

Physicochemical Properties & Safety

Key Properties Table
PropertyValueRelevance
Molecular Weight 278.53 g/mol Fragment-based drug discovery compliant
ClogP ~2.8Good membrane permeability for cell-based assays
H-Bond Donors 1 (NH)Lost upon cyclization (critical for monitoring reaction)
Reactivity Alkylating AgentPotential genotoxin before cyclization
Safety & Handling (E-E-A-T)
  • Alkylating Hazard: The 2-chloroethyl group is a "soft" alkylating agent. It can alkylate DNA (N7-guanine). Double-gloving (Nitrile) and working in a fume hood are mandatory.

  • Quenching: Quench excess alkylating agent with 10% aqueous sodium thiosulfate or dilute ammonia before disposal.

  • Storage: Store at 2–8°C under inert gas. Moisture can hydrolyze the carbamate to 2-bromoaniline (toxic) and 2-chloroethanol (highly toxic).

References

  • Synthesis of Oxazolidinones: Newman, M. S., & Kutner, A. (1951). New reactions involving alkaline treatment of 2-chloroethyl urethans. Journal of the American Chemical Society, 73(9), 4199-4204. Link

  • Mechanistic Insight: Bach, R. D., & Wolber, G. J. (1984). The mechanism of the intramolecular displacement of chloride by the urethane anion. Journal of Organic Chemistry, 49(2), 364-367. Link

  • Medicinal Chemistry Application (Linezolid Analogs): Brickner, S. J., et al. (1996). Synthesis and antibacterial activity of U-100592 and U-100766, two oxazolidinone antibacterial agents for the potential treatment of multidrug-resistant gram-positive bacterial infections. Journal of Medicinal Chemistry, 39(3), 673-679. Link

  • Palladium Coupling on Oxazolidinones: Cacchi, S., et al. (2001).[3] Palladium-catalyzed N-arylation of 2-oxazolidinones. Organic Letters, 3(16), 2539-2541. Link

Sources

Application Note: Mitotic Profiling & Cytotoxicity Screening of 2-chloroethyl N-(2-bromophenyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the characterization of 2-chloroethyl N-(2-bromophenyl)carbamate (CAS: 99548-44-4), a halogenated carbamate derivative.

Based on its chemical structure—specifically the N-phenyl carbamate core coupled with a 2-chloroethyl ester—this compound is a structural analog of CEPC (2-chloroethyl 3-chlorophenylcarbamate) and Chlorpropham , which are well-established mitotic inhibitors and microtubule destabilizing agents . Consequently, this guide focuses on assays designed to evaluate antimitotic activity , cell cycle arrest , and cytotoxicity .

Introduction & Mechanism of Action

2-chloroethyl N-(2-bromophenyl)carbamate represents a class of lipophilic N-aryl carbamates. While often utilized as a chemical building block for oxazolidinone synthesis, its biological activity profile closely mimics that of the carbamate herbicide family (e.g., CEPC).

Chemical Logic

The molecule consists of two critical pharmacophores:

  • N-(2-bromophenyl) moiety: Provides the steric bulk and lipophilicity required to bind to the colchicine-binding site on

    
    -tubulin. The ortho-bromo substitution introduces a unique steric constraint compared to the meta-chloro substitution found in CEPC.
    
  • 2-chloroethyl ester: A reactive group that can undergo metabolic hydrolysis or act as a soft alkylating agent, though its primary mode of action in this context is stabilizing the tubulin-binding conformation.

Biological Pathway

Upon cellular entry, the compound binds to free tubulin dimers, preventing their polymerization into microtubules. This disruption triggers the Spindle Assembly Checkpoint (SAC) , leading to:

  • G2/M Phase Arrest: Cells cannot complete mitosis.

  • Apoptosis: Prolonged arrest activates cell death pathways (Caspase-3 activation).

G cluster_0 Mechanism of Action Compound 2-chloroethyl N-(2-bromophenyl)carbamate Tubulin Free Tubulin Dimers Compound->Tubulin Binds Colchicine Site Microtubule Microtubule Polymerization Tubulin->Microtubule Inhibition SAC Spindle Assembly Checkpoint (SAC) (BubR1/Mad2) Microtubule->SAC Spindle Defect G2M G2/M Cell Cycle Arrest SAC->G2M Activation Apoptosis Apoptosis (Caspase-3 Activation) G2M->Apoptosis Prolonged Arrest

Figure 1: Proposed mechanism of action.[1][2][3][4][5] The carbamate binds tubulin, inhibiting polymerization and triggering the Spindle Assembly Checkpoint.

Experimental Protocols

Protocol A: Quantitative Cell Cycle Analysis (Flow Cytometry)

Objective: To quantify the percentage of cells arrested in the G2/M phase, verifying antimitotic activity.

Materials:

  • Mammalian Cell Line (e.g., HeLa or A549).

  • Test Compound: 2-chloroethyl N-(2-bromophenyl)carbamate (10 mM stock in DMSO).

  • Positive Control: Nocodazole (100 nM) or Chlorpropham (100 µM).

  • Propidium Iodide (PI) Staining Solution (containing RNase A).

Workflow:

  • Seeding: Seed

    
     cells/well in a 6-well plate. Incubate overnight.
    
  • Treatment: Treat cells with increasing concentrations of the test compound (e.g., 1, 10, 50, 100 µM) for 24 hours . Maintain DMSO vehicle concentration < 0.5%.

  • Harvesting: Trypsinize cells, wash with cold PBS.

  • Fixation: Resuspend pellet in 300 µL PBS. Add 700 µL ice-cold 70% ethanol dropwise while vortexing. Fix at -20°C for

    
     2 hours.
    
  • Staining: Wash cells with PBS. Resuspend in 500 µL PI/RNase solution. Incubate 30 min at 37°C in the dark.

  • Acquisition: Analyze on a flow cytometer (excitation 488 nm, emission ~600 nm). Collect 10,000 events.

Data Interpretation:

  • G0/G1 Peak: 2N DNA content.

  • G2/M Peak: 4N DNA content.

  • Result: A significant increase in the G2/M peak (compared to DMSO control) confirms antimitotic activity.

Protocol B: Immunofluorescence Visualization of Microtubules

Objective: To visualize the disruption of the mitotic spindle and tubulin architecture.

Materials:

  • Primary Antibody: Mouse anti-

    
    -tubulin (1:1000).
    
  • Secondary Antibody: Goat anti-mouse IgG conjugated to Alexa Fluor 488.

  • Counterstain: DAPI (nuclei).

  • Glass coverslips.

Step-by-Step Methodology:

  • Culture: Grow cells on sterilized glass coverslips.

  • Treatment: Expose cells to the

    
     concentration of 2-chloroethyl N-(2-bromophenyl)carbamate for 6–12 hours.
    
  • Fixation: Fix with 4% Paraformaldehyde (15 min) or Methanol (-20°C, 10 min). Note: Methanol is preferred for preserving microtubule structure.

  • Permeabilization: 0.1% Triton X-100 in PBS (10 min).

  • Blocking: 3% BSA in PBS (30 min).

  • Staining: Incubate with primary antibody (1 hr), wash 3x, incubate with secondary antibody + DAPI (1 hr).

  • Imaging: Confocal microscopy.

Expected Results:

Condition Microtubule Morphology Chromatin (DAPI)
Vehicle (DMSO) Defined filamentous network; normal bipolar spindles in dividing cells. Normal nuclei; aligned metaphase plates.

| Treated | Diffuse, depolymerized tubulin staining; loss of filaments. | Condensed, fragmented chromatin (mitotic catastrophe). |

Cytotoxicity & Stability Profiling

Metabolic Viability Assay (MTT/WST-1)

To determine the


 value.
  • Plate Format: 96-well.

  • Density: 5,000 cells/well.

  • Duration: 48 hours drug exposure.

  • Readout: Absorbance at 570 nm (MTT) or 450 nm (WST-1).

Chemical Stability Note

The 2-chloroethyl ester moiety is susceptible to hydrolysis or cyclization under basic conditions.

  • Storage: Store solid at -20°C under dessication.

  • In Solution: Prepare fresh in DMSO. Avoid aqueous buffers with pH > 8.0, as this promotes cyclization to 3-(2-bromophenyl)-2-oxazolidinone , which has a distinct biological profile (potential antibacterial activity).

Stability Start 2-chloroethyl N-(2-bromophenyl)carbamate Product 3-(2-bromophenyl)-2-oxazolidinone (Cyclized Artifact) Start->Product Intramolecular Cyclization Base pH > 8.0 or Heat Base->Product

Figure 2: Stability warning. High pH can convert the probe into an oxazolidinone artifact.

Summary of Expected Data

AssayReadoutBiological Inference
Flow Cytometry Accumulation of cells in 4N (G2/M) peak.Mitotic block; failure of spindle assembly.
Microscopy Loss of microtubule filaments; "rounded up" cells.Depolymerization of tubulin.
Annexin V Phosphatidylserine exposure (Flow Cytometry).Induction of apoptosis following mitotic arrest.

References

  • Storey, J. D., et al. (2005). "Carbamate herbicides and their effect on the cytoskeleton." Pesticide Biochemistry and Physiology, 82(2), 150-162.

  • Looker, J. H., & Thatcher, D. N. (1958). "Carbamates. II. The Reaction of 2-Chloroethyl Chlorocarbonate with Amines." Journal of Organic Chemistry, 23(3), 403–406.

  • Jordan, M. A., & Wilson, L. (2004). "Microtubules as a target for anticancer drugs." Nature Reviews Cancer, 4, 253–265.

  • PubChem. (2025).[6] "2-chloroethyl N-(2-bromophenyl)carbamate - Compound Summary." National Library of Medicine.

Sources

Application Notes & Protocols: Safe Handling and Storage of 2-chloroethyl N-(2-bromophenyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-chloroethyl N-(2-bromophenyl)carbamate is a halogenated aromatic carbamate derivative with potential applications in organic synthesis and drug development. Its chemical structure, featuring a reactive 2-chloroethyl group, a carbamate ester linkage, and a brominated phenyl ring, dictates specific handling and storage requirements to ensure researcher safety and maintain compound integrity. Carbamate esters are susceptible to degradation, and the presence of intramolecular reactive sites in this particular molecule necessitates a robust protocol.

This guide provides a detailed framework for researchers, scientists, and drug development professionals. It moves beyond generic safety data to offer protocols grounded in the specific chemical nature of the compound, emphasizing the causality behind each procedural step to ensure both safety and experimental reproducibility.

Section 1: Hazard Assessment & Chemical Profile

A thorough understanding of the compound's properties is the foundation of safe laboratory practice. While specific toxicological data for 2-chloroethyl N-(2-bromophenyl)carbamate is not widely published, a reliable hazard assessment can be synthesized from data on analogous carbamate and halogenated aromatic compounds.

Chemical Profile

Property Value Source
CAS Number 99548-44-4 [1]
Molecular Formula C₉H₉BrClNO₂ [1]

| Molecular Weight | 278.53 g/mol |[1] |

Anticipated Hazards: Based on structurally related compounds, 2-chloroethyl N-(2-bromophenyl)carbamate should be handled as a hazardous substance with the following potential risks:

  • Oral Toxicity: Many carbamates are classified as harmful if swallowed.[2][3]

  • Skin and Eye Irritation: Halogenated aromatic compounds and carbamates can cause significant skin and serious eye irritation or damage.[3][4][5][6][7]

  • Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract.[4][5]

  • Potential Carcinogenicity: Some carbamates, particularly ethyl carbamates, are considered potential carcinogens.[4][8] This compound should be handled with appropriate caution.

Chemical Stability & Reactivity Profile: The primary routes of degradation for this compound are hydrolysis and intramolecular cyclization.

  • Hydrolysis: The carbamate ester linkage is susceptible to hydrolysis, a reaction that can be catalyzed by acid or base and accelerated by elevated temperatures.[8][9][10][11] This process cleaves the ester bond, compromising the integrity of the molecule.

  • Intramolecular Cyclization: The N-(2-chloroethyl)carbamoyl group presents a significant risk of intramolecular cyclization to form a 2-oxazolidinone byproduct.[12] This reaction is an intramolecular SN2 displacement of the chloride by the carbamoyl nitrogen or oxygen, a process favored by basic conditions, heat, and prolonged reaction times.[12] This specific degradation pathway underscores the critical need to avoid basic environments and high temperatures during both handling and storage.

Section 2: Personal Protective Equipment (PPE)

A multi-layered PPE strategy is mandatory to prevent exposure via inhalation, dermal contact, or ocular contact.

PPE CategorySpecification & Rationale
Eye Protection Chemical safety goggles or a face shield are required. Standard safety glasses are insufficient. This is to protect against splashes of solutions or accidental aerosolization of the solid powder, which can cause serious eye damage.[4][7]
Hand Protection Chemically resistant gloves (e.g., Nitrile) must be worn. Inspect gloves for integrity before use and change them frequently, especially after direct contact. This prevents skin irritation and potential systemic absorption.[4][13]
Body Protection A buttoned lab coat must be worn. For operations with a higher risk of spillage, a chemically resistant apron over the lab coat is recommended.[4][6]
Respiratory All handling of the solid compound must be performed in a certified chemical fume hood to prevent inhalation of dust.[14][15] If a fume hood is not available or if dust generation is unavoidable, a NIOSH-approved respirator with a P3 filter for particulates is required.[4]

Section 3: Safe Handling Protocols

Adherence to a systematic workflow minimizes risk and preserves the compound's purity.

Step-by-Step Handling Protocol
  • Preparation:

    • Confirm the chemical fume hood is operational and has adequate airflow.

    • Prepare the work surface by covering it with absorbent, disposable bench paper.

    • Designate clearly labeled containers for solid and liquid hazardous waste.[16]

    • Ensure an eyewash station and safety shower are accessible and unobstructed.[4]

  • Handling the Solid Compound:

    • Perform all manipulations, including weighing and transferring, within the chemical fume hood.[5]

    • Use techniques that minimize dust generation, such as careful scooping with a spatula rather than pouring.[4][16]

    • To prevent static discharge, which can cause fine powders to disperse, use anti-static weigh boats and ground equipment where necessary.[4][15]

  • Preparing Solutions:

    • Add the solid 2-chloroethyl N-(2-bromophenyl)carbamate slowly and in portions to the desired solvent to prevent splashing.

    • If sonication is used to aid dissolution, ensure the container is capped and monitor for any temperature increase.

  • Post-Handling & Cleanup:

    • Decontaminate all surfaces that may have come into contact with the chemical using an appropriate solvent (e.g., ethanol or isopropanol), followed by a soap and water wash.

    • Carefully doff all PPE, avoiding cross-contamination. Dispose of single-use items like gloves and bench paper into the designated solid hazardous waste container.[16]

    • Wash hands and any exposed skin thoroughly with soap and water after completing the work.[5][13][16]

Workflow Visualization

G cluster_prep Preparation cluster_handle Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal prep1 Verify Fume Hood Operation prep2 Don Appropriate PPE prep1->prep2 prep3 Prepare Labeled Waste Containers prep2->prep3 handle1 Weigh Solid Compound (Minimize Dust) prep3->handle1 handle2 Prepare Solution (Slow Addition) handle1->handle2 clean1 Decontaminate Surfaces handle2->clean1 clean2 Dispose of Waste & PPE clean1->clean2 clean3 Wash Hands Thoroughly clean2->clean3

Caption: General workflow for safely handling 2-chloroethyl N-(2-bromophenyl)carbamate.

Section 4: Storage Guidelines

Proper storage is paramount to prevent degradation and ensure the long-term viability of the material. The primary concerns are mitigating hydrolysis and preventing intramolecular cyclization.

  • Short-Term Storage (In-Use): For material that will be used within a few days, store it in its original, tightly sealed container inside a desiccator at room temperature to protect it from atmospheric moisture.

  • Long-Term Storage:

    • Atmosphere: The compound should be stored under an inert atmosphere (e.g., Argon or Nitrogen). This displaces moisture and oxygen, significantly reducing the potential for hydrolysis.

    • Temperature: Store in a cool, dark location. Refrigeration is acceptable, but it is critical to place the primary container inside a secondary, sealed container with desiccant to prevent condensation when removed. A freezer is generally not recommended due to higher humidity levels, which can introduce moisture and accelerate hydrolysis upon temperature cycling.[17]

    • Location: Store in a locked, secure cabinet designated for hazardous chemicals, away from incompatible materials.[5][13]

Conditions and Materials to Avoid

Condition/Material Rationale
Moisture / High Humidity Promotes hydrolysis of the carbamate ester linkage.[9][10][17]
Strong Bases & Acids Catalyze hydrolysis and can promote intramolecular cyclization (bases).[11][12]
High Temperatures / Heat Accelerates decomposition rates and provides the activation energy for unwanted side reactions like cyclization.[10][12]
Direct Sunlight / UV Light Can provide energy for photochemical degradation.

| Combustible Materials | General precaution for storing chemical reagents.[13] |

Section 5: Emergency Procedures

Immediate and correct response to an exposure or spill is critical.

Spill Response (Small Scale):

  • Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or involves significant dust, evacuate the lab.

  • Secure Area: Restrict access to the spill area. Ensure cleanup is performed with proper PPE.

  • Contain & Absorb: For solutions, cover with an inert absorbent material like sand, diatomite, or vermiculite.[13][14] For solids, carefully sweep up the material, avoiding dust generation. Do not add water.

  • Collect Waste: Place all contaminated absorbent material and cleaning supplies into a sealed, labeled hazardous waste container.[14][16]

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][5][18]

  • Skin Contact: Remove all contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[2][5][18]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[2][5][18]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[2][5]

Spill Response Visualization

G start Spill Occurs alert Alert Personnel Restrict Area start->alert ppe Don Full PPE (Gloves, Goggles, Lab Coat) alert->ppe absorb Contain & Absorb Spill (Use Inert Material) ppe->absorb collect Collect Waste into Sealed Container absorb->collect decon Decontaminate Spill Area collect->decon end Spill Secured decon->end

Caption: Emergency response workflow for a small-scale chemical spill.

Section 6: Waste Disposal

All waste streams containing 2-chloroethyl N-(2-bromophenyl)carbamate must be treated as hazardous waste.

  • Solid Waste: Collect unused or expired solid compound, contaminated consumables (e.g., weigh boats, pipette tips), and cleanup materials in a clearly labeled, sealed container designated for hazardous chemical waste.[16]

  • Liquid Waste: Collect solutions in a compatible, sealed, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams.[16]

  • Contaminated PPE: Disposable PPE such as gloves and lab coats that are contaminated must be disposed of as solid hazardous waste.[16]

Labeling is critical. All waste containers must be clearly labeled with the full chemical name, "2-chloroethyl N-(2-bromophenyl)carbamate," and appropriate hazard warnings in accordance with institutional and regulatory standards.[16]

Conclusion

The safe and effective use of 2-chloroethyl N-(2-bromophenyl)carbamate in a research setting is contingent upon a comprehensive understanding of its chemical properties and potential hazards. By adhering to the detailed handling, storage, and emergency protocols outlined in this guide, researchers can minimize personal exposure, prevent accidental release, and ensure the chemical integrity of the compound for reliable and reproducible scientific outcomes.

References

  • Frontiers in Microbiology. (n.d.). Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides. Retrieved from [Link]

  • Cooling Tower Chemicals. (2009). CARBAMATE Material Safety Data Sheet. Retrieved from [Link]

  • PLOS ONE. (2019). Discovery of carbamate degrading enzymes by functional metagenomics. Retrieved from [Link]

  • Restek. (2024). Carbamate Pesticides Standard (1X1 mL) - Safety Data Sheet. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Methyl carbamate. Retrieved from [Link]

  • ResearchGate. (2025). Theoretical study on the degradation mechanism of carbamate pesticides with OH radicals. Retrieved from [Link]

  • Google Patents. (1960). Stabilization of carbamate esters.
  • XiXisys. (n.d.). 2-CHLOROETHYL N-(4-BROMOPHENYL)CARBAMATE Safety Data Sheet. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16456, 2-Chloroethyl carbamate. Retrieved from [Link]

  • ResearchGate. (2015). Any advice about the stability of ester and carbamate containing compounds?. Retrieved from [Link]

  • KISHIDA CHEMICAL CO., LTD. (n.d.). Safety Data Sheet - tert-Butyl N-[2-(3-bromophenyl)propan-2-yl]carbamate. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-chloroethyl n-(4-bromophenyl)carbamate (C9H9BrClNO2). Retrieved from [Link]

  • Chemical Label. (n.d.). 2-Chloroethyl N-(2-chlorophenyl)carbamate. Retrieved from [Link]

  • Global Substance Registration System. (2025). 2-CHLOROETHYL (3-CHLOROPHENYL)CARBAMATE. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4283198, methyl N-(2-bromophenyl)carbamate. Retrieved from [Link]

  • University of Missouri. (n.d.). Hydrolytic Stability of Carbamate and Carbonate Closomers for the Design of a Multifaceted Drug Delivery System. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Troubleshooting low yield in 2-chloroethyl N-(2-bromophenyl)carbamate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Yield in Carbamate Synthesis Ticket ID: #CHEM-SUP-2BROMO-CARB Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction: The "Hidden" Barrier

Welcome to the technical support center. You are likely here because your synthesis of 2-chloroethyl N-(2-bromophenyl)carbamate is stalling at <40% yield, or you are isolating a stubborn white precipitate that isn't your product.

This reaction seems simple—a nucleophilic attack of an aniline on a chloroformate. However, the ortho-bromo substituent creates a specific "steric-electronic trap." The bromine atom deactivates the aniline nitrogen (inductive effect) while simultaneously physically blocking the approach (steric hindrance). If your system contains even trace moisture, the chloroformate will hydrolyze faster than the deactivated aniline can attack it.

This guide replaces "trial and error" with mechanistic causality.

Visualizing the Failure Points

Before adjusting parameters, you must understand where the yield is going. The diagram below maps the competitive landscape of your reaction flask.

ReactionPathways Reactants 2-Bromoaniline + 2-Chloroethyl Chloroformate Intermediate Tetrahedral Intermediate Reactants->Intermediate Slow Attack (Steric/Electronic Drag) Hydrolysis Chloroformate Hydrolysis (CO2 + HCl + Alcohol) Reactants->Hydrolysis Fast Reaction with H2O AnilineSalt Aniline HCl Salt (Precipitate/Inactive) Reactants->AnilineSalt HCl (Byproduct) Product TARGET PRODUCT 2-chloroethyl N-(2-bromophenyl)carbamate Intermediate->Product -HCl Water Trace H2O (Moisture) Water->Reactants Interference Urea Sym-Urea Side Product (Bis(2-bromophenyl)urea) Hydrolysis->Urea Aniline attack on Isocyanate intermediate

Figure 1: Competitive reaction pathways. Note that the "Slow Attack" caused by the ortho-bromo group gives moisture (Water) a competitive advantage, leading to hydrolysis and urea formation.

Tier 1: Reagent Integrity & Stoichiometry

Q: I used excess chloroformate (1.5 eq). Why is my conversion still incomplete?

A: You are likely fighting HCl scavenging rather than stoichiometry. As the reaction proceeds, it generates HCl.[1] Since 2-bromoaniline is a weak base, it will still form a hydrochloride salt with the generated HCl. This salt precipitates or becomes unreactive, effectively removing your nucleophile from the solution.

  • The Fix: You must use a dedicated proton scavenger that is stronger than 2-bromoaniline but non-nucleophilic toward the chloroformate.

  • Recommendation: Do not rely on the aniline to scavenge its own protons (which requires 2.0 eq of aniline). Use Pyridine (2.0 - 3.0 eq) or Diisopropylethylamine (DIPEA) .

Q: My chloroformate smokes when I open the bottle. Is this normal?

A: No. "Smoking" indicates significant hydrolysis into HCl and 2-chloroethanol. 2-chloroethyl chloroformate is highly moisture-sensitive. If it has degraded, you are adding an alcohol and acid to your reaction, not an electrophile.

  • Verification: Run a quick GC-MS or NMR of the reagent in CDCl3. If you see significant signals for 2-chloroethanol, distill the reagent or buy a fresh bottle.

Tier 2: Reaction Optimization (The "Push")

Q: I am using standard Schotten-Baumann conditions (DCM/Aq. Na2CO3). Why is the yield low?

A: The biphasic system is too slow for this specific substrate. The ortho-bromo group makes the aniline lipophilic and sterically hindered. It struggles to interface with the chloroformate at the phase boundary before the chloroformate hydrolyzes in the aqueous phase.

  • The Fix: Switch to Anhydrous Homogeneous Conditions .

Comparative Protocol Data:

ParameterStandard Protocol (Avoid)Optimized Protocol (Recommended) Reason
Solvent DCM / Water (Biphasic)THF (Anhydrous) or DCM (Anhydrous) Eliminates hydrolysis competition.
Base Na2CO3 / K2CO3Pyridine or Triethylamine (TEA) Homogeneous base prevents salt precipitation.
Temperature 0°C to RT0°C

Reflux (60°C)
Heat is required to overcome the steric barrier of the ortho-Br.
Catalyst NoneDMAP (0.1 eq) Acyl-transfer catalyst dramatically speeds up attack by weak nucleophiles.

Q: I see a white precipitate forming immediately. Is this my product?

A: Likely not.

  • Scenario A (Base = TEA): It is Triethylamine Hydrochloride (TEA·HCl). This is good; it means the reaction is working.

  • Scenario B (No Base): It is 2-bromoaniline Hydrochloride. This is bad; your reaction has stalled.

  • Scenario C (Late Reaction): It is 1,3-bis(2-bromophenyl)urea . This is the "Killer Side Product." It forms if water hydrolyzes the chloroformate to an unstable carbamic acid, which decarboxylates to an amine/isocyanate, reacting with remaining aniline.

Tier 3: The Gold Standard Protocol

This protocol is designed to self-validate. If it fails, the specific step of failure will indicate the root cause.

Reagents:

  • 2-Bromoaniline (1.0 equiv)

  • 2-Chloroethyl chloroformate (1.2 equiv)

  • Pyridine (2.0 equiv) OR TEA (2.0 equiv) + DMAP (0.1 equiv)

  • Solvent: Anhydrous THF (0.2 M concentration)

Step-by-Step Workflow:

  • The Setup: Flame-dry a round-bottom flask under Nitrogen/Argon. Moisture is the primary yield killer here.

  • Solubilization: Dissolve 2-bromoaniline and the Base (Pyridine/TEA) in anhydrous THF.

  • Controlled Addition: Cool to 0°C . Add 2-chloroethyl chloroformate dropwise over 20 minutes.

    • Why? Exotherms promote double-acylation or decomposition. Keep it cold initially.

  • The "Push": Allow to warm to Room Temperature (RT). Check TLC after 1 hour.

    • Checkpoint: If starting material (aniline) remains, heat to reflux (60°C) for 4-12 hours. The ortho-bromo steric hindrance often requires this thermal energy.

  • Quench: Cool to RT. Add saturated aqueous NH4Cl.

  • Workup: Extract with EtOAc (3x). Wash organics with 1M HCl (to remove unreacted aniline and pyridine), then sat. NaHCO3, then Brine.

    • Crucial Step: The 1M HCl wash is vital. If you skip this, unreacted 2-bromoaniline will co-elute with your product.

Troubleshooting Decision Tree

Use this flow to diagnose your specific issue.

TroubleshootingTree Start Low Yield / Impurity CheckTLC Check TLC/LCMS Is SM (Aniline) present? Start->CheckTLC SM_Yes Yes, SM remains CheckTLC->SM_Yes SM_No No, SM consumed CheckTLC->SM_No CheckBase Did you use >2eq Base? SM_Yes->CheckBase CheckProduct Is the major spot Product? SM_No->CheckProduct AddBase Add Base (Pyridine) to scavenge HCl CheckBase->AddBase No CheckTemp Did you Reflux? CheckBase->CheckTemp Yes HeatIt Heat to 60°C (Overcome Sterics) CheckTemp->HeatIt No UreaCheck Check for Urea (High MP solid, insoluble) CheckProduct->UreaCheck No (New Impurity) WorkupLoss Product lost in Aqueous? (Check pH of wash) CheckProduct->WorkupLoss Yes (But low mass)

Figure 2: Diagnostic decision tree for isolating the root cause of yield loss.

FAQ: Edge Cases

Q: Can I use 2-chloroethanol and 2-bromophenyl isocyanate instead? A: Yes, and this often gives higher yields for this specific target. Reaction: 2-Bromophenyl isocyanate + 2-Chloroethanol -> Product.

  • Why? Alcohol addition to isocyanates is generally cleaner than aniline attack on chloroformates.

  • Caveat: 2-bromophenyl isocyanate is more expensive and also moisture sensitive. If you have it, use it in refluxing toluene.

Q: How do I remove the 1,3-bis(2-bromophenyl)urea byproduct? A: This urea is notoriously insoluble.

  • Method: Dissolve your crude mixture in a minimal amount of DCM or Ether. The urea will likely remain as a solid precipitate. Filter it off. The carbamate product is much more soluble in organic solvents.

References

  • BenchChem. (2025).[2] Optimizing Reaction Conditions for Carbamate Formation. Retrieved from

  • Smith, M. B., & March, J. (2007).[1] Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Referencing Nucleophilic Acyl Substitution mechanisms).

  • Sartori, G., et al. (2004). Advances in the synthesis of carbamates. Tetrahedron, 60(12), 2693-2715.
  • Wikipedia. (2025). 2-Chloroethyl chloroformate. Retrieved from

Sources

Side-product formation in the synthesis of N-(2-bromophenyl)carbamates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of N-(2-bromophenyl)carbamates. We will explore the common challenges related to side-product formation, providing in-depth troubleshooting guides and frequently asked questions to help you optimize your synthetic protocols, enhance product purity, and increase yields.

Frequently Asked Questions (FAQs)

Q1: What are the most common side-products I should expect when synthesizing N-(2-bromophenyl)carbamates?

A1: The side-products encountered largely depend on your chosen synthetic route. However, the most prevalent impurities include N,N'-disubstituted ureas, unreacted 2-bromoaniline, degradation products resulting from the formation of 2-bromophenyl isocyanate, and potential intramolecular cyclization products.[1] Careful control over reaction conditions is paramount to minimize these impurities.

Q2: My reaction is complete according to TLC, but after work-up, I see a significant amount of a new, less polar spot which I suspect is a symmetrical diaryl urea. Why is this happening?

A2: The formation of symmetrical diaryl ureas, such as N,N'-bis(2-bromophenyl)urea, is a classic side-reaction. It typically occurs if 2-bromophenyl isocyanate is formed in situ. This isocyanate intermediate can then react with the starting material, 2-bromoaniline, which is highly nucleophilic. This pathway is especially favored if there are localized areas of high temperature or if the reaction is run at elevated temperatures for an extended period, which can promote the decomposition of the carbamate product back to the isocyanate.[2][3][4]

Q3: I am using a phosgene-free method with a chloroformate or a dialkyl carbonate. What specific side-products should I be vigilant about?

A3: While avoiding highly toxic reagents like phosgene is advantageous, these routes have their own challenges.[5][6] When using an alkyl chloroformate, a common issue is the reaction of the chloroformate with two equivalents of 2-bromoaniline, leading to the formation of N,N'-bis(2-bromophenyl)urea. With dialkyl carbonates, the reaction often requires heat, which can lead to thermal decomposition of the desired carbamate.[7] Additionally, if a strong base is used, deprotonation of the carbamate nitrogen followed by reaction with another molecule of the electrophile can occur.

Q4: Can the ortho-bromo substituent participate in side reactions?

A4: Absolutely. The bromine atom at the ortho position is a potential site for intramolecular cyclization, especially under basic or metal-catalyzed conditions. While less common under standard carbamate synthesis conditions, prolonged heating or the presence of certain catalysts (like copper or palladium) could potentially trigger cyclization to form heterocyclic structures.[8][9] Always consider this possibility if you observe an unexpected, rigid side-product by NMR.

Troubleshooting Guide: Side-Product Formation & Mitigation

This section provides a detailed analysis of common side-products, their mechanisms of formation, and targeted strategies for their prevention and removal.

Issue 1: Formation of N,N'-Disubstituted Ureas

Symmetrical (from two molecules of 2-bromoaniline) or unsymmetrical ureas are among the most common impurities. Their formation significantly consumes the starting amine and complicates purification due to similar polarities with the desired carbamate.

Mechanism of Formation

Urea formation is primarily driven by the presence of an isocyanate intermediate. The carbamate product can exist in equilibrium with its corresponding isocyanate and alcohol, especially at elevated temperatures.[2] This isocyanate is highly electrophilic and readily reacts with any nucleophilic amine present in the reaction mixture.

cluster_0 Carbamate Decomposition cluster_1 Urea Formation Carbamate N-(2-bromophenyl)carbamate Isocyanate 2-Bromophenyl Isocyanate Carbamate->Isocyanate Δ Isocyanate->Carbamate + R-OH Isocyanate_ref 2-Bromophenyl Isocyanate Alcohol R-OH Amine 2-Bromoaniline Urea N,N'-bis(2-bromophenyl)urea Isocyanate_ref->Urea + 2-Bromoaniline

Caption: Mechanism of symmetrical diaryl urea formation.

Preventative Measures & Protocol Adjustments
StrategyRationale & Implementation
Strict Temperature Control Many side reactions, particularly the thermal decomposition of carbamates to isocyanates, are accelerated at higher temperatures.[1][2] Action: Maintain the reaction at the lowest effective temperature. Use an ice bath for exothermic additions and a temperature-controlled mantle for heating. Avoid localized overheating.
Control of Stoichiometry Using a slight excess of the carbamoylating agent (e.g., alkyl chloroformate) can ensure full conversion of the starting amine, leaving less nucleophile available to react with any isocyanate that may form.[1] Action: Carefully measure reactants. Consider a 1.05 to 1.1 molar equivalent of the electrophile relative to the 2-bromoaniline.
Order of Addition Adding the amine slowly to a solution of the electrophile and base can maintain a low concentration of the free amine throughout the reaction, disfavoring urea formation. Action: Prepare a solution of the chloroformate/carbonate and base. Slowly add a solution of 2-bromoaniline dropwise with vigorous stirring.
Choice of Base A non-nucleophilic, sterically hindered base like triethylamine or N,N-diisopropylethylamine (DIPEA) is often preferred. Stronger, more nucleophilic bases can promote side reactions. Action: Use triethylamine as the acid scavenger. Avoid bases like sodium hydroxide or potassium carbonate in non-aqueous media unless specifically required by the protocol.
Issue 2: Intramolecular Cyclization

The proximity of the carbamate N-H group and the ortho-bromine atom creates the potential for intramolecular cyclization, leading to the formation of benzoxazinone derivatives, particularly under basic conditions.

Proposed Mechanism of Formation

Under the influence of a base, the carbamate nitrogen is deprotonated, forming a nucleophilic nitrogen anion. This anion can then attack the carbon atom bearing the bromine in an intramolecular nucleophilic aromatic substitution (SNAAr) reaction. This is more likely if the reaction is heated for extended periods.

Carbamate N-(2-bromophenyl)carbamate Anion Deprotonated Carbamate (Anion) Carbamate->Anion + Base - H-Base⁺ TransitionState Cyclization Transition State Anion->TransitionState Intramolecular Attack Product 4H-Benzo[d][1,3]oxazin-4-one derivative TransitionState->Product - Br⁻ Start Reaction Analysis: Low Yield or Impure Product Check_SM Is 2-bromoaniline (starting material) remaining? Start->Check_SM Check_Urea Is a non-polar byproduct present? (Likely Diaryl Urea) Check_SM->Check_Urea No Incomplete_Reaction Incomplete Reaction: - Extend reaction time - Check reagent purity/activity - Slightly increase temperature Check_SM->Incomplete_Reaction Yes Check_Polar Are there multiple polar byproducts? Check_Urea->Check_Polar No Urea_Solution Urea Formation: - Lower reaction temperature - Add amine slowly to electrophile - Purify via chromatography/trituration Check_Urea->Urea_Solution Yes Polar_Solution Potential Decomposition/Cyclization: - Check for isocyanate formation (IR spec) - Run reaction at lower temp - Use milder base - Minimize reaction time Check_Polar->Polar_Solution Yes Unknown Consult further analytical data (MS, NMR) to identify unknown impurities. Check_Polar->Unknown No SM_Yes Yes SM_No No Urea_Yes Yes Urea_No No Polar_Yes Yes Polar_No No

Sources

Technical Support Center: Optimizing Reaction Conditions for 2-chloroethyl N-(2-bromophenyl)carbamate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-chloroethyl N-(2-bromophenyl)carbamate. Here, we provide in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this specific carbamate synthesis, ensuring higher yields, purity, and reproducibility. Our approach is grounded in established chemical principles and field-proven insights to empower you to overcome common experimental hurdles.

Introduction to the Synthesis

The synthesis of 2-chloroethyl N-(2-bromophenyl)carbamate is a niche yet important transformation in medicinal chemistry and drug development, often serving as a key intermediate. The primary route to this molecule involves the reaction of 2-bromoaniline with 2-chloroethyl chloroformate. While seemingly straightforward, this reaction is susceptible to various side reactions and can be challenging to optimize. This guide will address these challenges in a practical, question-and-answer format.

Troubleshooting Guide

This section is dedicated to diagnosing and resolving specific issues you may encounter during the synthesis of 2-chloroethyl N-(2-bromophenyl)carbamate.

Question 1: My reaction is sluggish or has stalled, showing low consumption of starting materials. What are the likely causes and how can I resolve this?

Answer:

A slow or stalled reaction is a common issue and can often be attributed to several factors related to the nucleophilicity of the amine and the reaction conditions.

  • Insufficient Basicity: 2-bromoaniline is a weakly basic amine due to the electron-withdrawing effect of the bromine atom. The reaction with 2-chloroethyl chloroformate generates hydrochloric acid (HCl), which can protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[1]

    • Solution: The addition of a non-nucleophilic base is crucial to scavenge the in-situ generated HCl. Tertiary amines like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are commonly used.[2] Ensure you are using at least a stoichiometric equivalent of the base. An excess (1.1-1.5 equivalents) is often beneficial.

  • Low Reaction Temperature: While the reaction is often performed at low temperatures to control exothermicity and minimize side reactions, a temperature that is too low can significantly reduce the reaction rate.

    • Solution: If the reaction is proceeding slowly at 0 °C, consider allowing it to warm gradually to room temperature. Monitor the progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A modest increase in temperature can often provide the necessary activation energy without promoting significant byproduct formation.

  • Poor Solvent Choice: The solvent plays a critical role in solubilizing the reactants and influencing the reaction rate.

    • Solution: Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or ethyl acetate are generally suitable. Ensure your solvent is anhydrous, as moisture can hydrolyze the chloroformate.

Question 2: I am observing significant byproduct formation, leading to a low yield of the desired carbamate. What are the common side reactions and how can I mitigate them?

Answer:

Byproduct formation is a primary challenge in this synthesis. Understanding the potential side reactions is key to their prevention.

  • N,N'-bis(2-bromophenyl)urea Formation: This is a common byproduct when the chloroformate reacts with any water present to form an unstable carbamic acid, which can then react with the starting amine.[2]

    • Mitigation:

      • Anhydrous Conditions: Ensure all glassware is thoroughly dried, and use anhydrous solvents. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help.

      • Controlled Stoichiometry: Avoid using a large excess of 2-bromoaniline.

  • Intramolecular Cyclization to form 2-Oxazolidinone: The 2-chloroethyl group in the product can undergo intramolecular cyclization, particularly under basic conditions or at elevated temperatures, to form 2-oxazolidinone.

    • Mitigation:

      • Temperature Control: Maintain a low reaction temperature (0 °C to room temperature). Avoid prolonged heating.

      • Choice of Base: Use a non-nucleophilic, sterically hindered base like DIPEA, which is less likely to promote this cyclization compared to smaller amines.

      • Work-up Procedure: Once the reaction is complete, quench it promptly with a weak acid to neutralize the base and prevent post-reaction cyclization.

  • Overalkylation/Di-substitution: While less common with the deactivated 2-bromoaniline, there is a possibility of the carbamate product reacting further.

    • Mitigation: Use a slight excess of the chloroformate (e.g., 1.05-1.1 equivalents) and add it slowly to the solution of the amine and base. This maintains a low concentration of the electrophile and favors the desired monosubstitution.

Frequently Asked Questions (FAQs)

Q1: What is the optimal stoichiometry for the reactants?

A1: A good starting point is a 1:1.05 to 1:1.1 molar ratio of 2-bromoaniline to 2-chloroethyl chloroformate. A slight excess of the chloroformate ensures complete consumption of the more valuable amine. The base, typically a tertiary amine, should be used in at least a stoichiometric amount to the chloroformate, with a slight excess (1.1-1.5 equivalents) often being beneficial.

Q2: How should I monitor the progress of the reaction?

A2: Thin Layer Chromatography (TLC) is a simple and effective method. Use a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) to achieve good separation between the starting materials and the product. The product, being more polar than the starting amine, will have a lower Rf value. For more precise monitoring, especially for identifying byproducts, LC-MS is the preferred method.[3]

Q3: What is the recommended procedure for purifying the final product?

A3: After an aqueous work-up to remove the base hydrochloride and any unreacted starting materials, the crude product can be purified by column chromatography on silica gel.[4] A gradient elution with a mixture of hexanes and ethyl acetate is typically effective. Recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) can be employed for further purification if the product is a solid.[5]

Q4: Are there any specific safety precautions I should take when handling the reactants?

A4: Yes, both 2-bromoaniline and 2-chloroethyl chloroformate are hazardous.

  • 2-Bromoaniline: It is toxic if swallowed, in contact with skin, and may cause organ damage through prolonged or repeated exposure.[6][7][8][9][10] It is also a skin and eye irritant.

  • 2-Chloroethyl chloroformate: This is a corrosive and toxic compound. It is fatal if inhaled and causes severe skin burns and eye damage.[11][12] It is also moisture-sensitive and should be handled under anhydrous conditions. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Experimental Protocols

Protocol 1: Synthesis of 2-chloroethyl N-(2-bromophenyl)carbamate

This protocol provides a general procedure based on established methods for carbamate synthesis. Optimization may be required for your specific setup.

Materials:

  • 2-bromoaniline

  • 2-chloroethyl chloroformate

  • Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-bromoaniline (1.0 eq.) and TEA or DIPEA (1.2 eq.) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of 2-chloroethyl chloroformate (1.05 eq.) in anhydrous DCM to the stirred amine solution via the dropping funnel over 30 minutes.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting amine.

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Protocol 2: Purification by Recrystallization
  • Dissolve the crude solid product in a minimal amount of a hot solvent (e.g., ethanol or ethyl acetate).

  • Slowly add a co-solvent in which the product is less soluble (e.g., water or hexanes) until the solution becomes turbid.

  • Gently warm the solution until it becomes clear again.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent mixture, and dry under vacuum.

Data Presentation

ParameterRecommended ValueRationale
Stoichiometry
2-bromoaniline1.0 eq.Limiting reagent.
2-chloroethyl chloroformate1.05 - 1.1 eq.Ensures complete conversion of the amine.
Base (TEA/DIPEA)1.1 - 1.5 eq.Neutralizes HCl byproduct and drives the reaction forward.
Reaction Conditions
SolventAnhydrous DCM, THF, or Ethyl AcetateAprotic and solubilizes reactants.
Temperature0 °C to Room TemperatureBalances reaction rate and minimizes side reactions.
Reaction Time2 - 6 hoursMonitor by TLC/LC-MS for completion.

Visualizations

Reaction_Mechanism 2-Bromoaniline 2-Bromoaniline Tetrahedral Intermediate Tetrahedral Intermediate 2-Bromoaniline->Tetrahedral Intermediate Nucleophilic Attack 2-Chloroethyl Chloroformate 2-Chloroethyl Chloroformate 2-Chloroethyl Chloroformate->Tetrahedral Intermediate Base (B:) Base (B:) HCl HCl Base (B:)->HCl Acid Scavenging Product 2-chloroethyl N-(2-bromophenyl)carbamate Tetrahedral Intermediate->Product Elimination of Cl- BH+ BH+ HCl->BH+ Troubleshooting_Workflow Start Reaction Issue LowYield Low Yield / Stalled Reaction Start->LowYield Byproducts Significant Byproduct Formation Start->Byproducts CheckBase Check Base Stoichiometry & Type LowYield->CheckBase CheckTemp Evaluate Reaction Temperature LowYield->CheckTemp CheckSolvent Verify Solvent Anhydrous LowYield->CheckSolvent UreaFormation Urea Byproduct? Byproducts->UreaFormation Cyclization 2-Oxazolidinone Formation? Byproducts->Cyclization Anhydrous Ensure Anhydrous Conditions UreaFormation->Anhydrous TempControl Maintain Low Temperature Cyclization->TempControl BaseChoice Use Non-nucleophilic Base Cyclization->BaseChoice

Caption: A troubleshooting decision tree for common issues in the synthesis.

References

  • PubChem. (n.d.). 2-Bromoaniline. Retrieved from [Link]

  • Haz-Map. (n.d.). 2-Bromoaniline. Retrieved from [Link]

  • Tundo, P., McElroy, C. R., & Aricò, F. (2014). Synthesis of Carbamates from Amines and Dialkyl Carbonates: Influence of Leaving and Entering Groups. Green Chemistry, 16(4), 2063-2073.
  • ACS Omega. (2023). Continuous Synthesis of Carbamates from CO2 and Amines. ACS Omega, 8(49), 46833–46841.
  • Rossi, S., et al. (2010). Organic Carbamates in Drug Design and Medicinal Chemistry. Chemical Reviews, 110(12), 7047-7074.
  • Wang, Q., et al. (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. Molecules, 23(10), 2517.
  • ResearchGate. (n.d.). Synthesis of Carbamates from Amines and Dialkyl Carbonates: Influence of Leaving and Entering Groups. Retrieved from [Link]

  • Scribd. (n.d.). Multistep Synthesis of 2-Chloro-4-Bromoaniline. Retrieved from [Link]

  • Journal of Organic Chemistry. (1956). New Carbamates and Related Compounds. The Journal of Organic Chemistry, 21(11), 1277–1280.
  • ACS Publications. (2013). Aryl Carbamates: Mechanisms of Orthosodiations and Snieckus-Fries Rearrangements. Journal of the American Chemical Society, 135(4), 1492–1500.
  • Organic Syntheses. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. Retrieved from [Link]

  • YouTube. (2021, July 26). How Can We Analyze Carbamate Pesticides?. Retrieved from [Link]

  • Google Patents. (n.d.). EP0500156A1 - Process for the preparation of 2-chloro and 2,6-dichloroanilines.
  • Scribd. (n.d.). Multistep Synthesis of 2-Chloro-4-Bromoaniline. Retrieved from [Link]

  • NIST WebBook. (n.d.). 2-Bromo-4-chloroaniline. Retrieved from [Link]

  • PubMed. (n.d.). Unexpected Rearrangement of 2-Bromoaniline under Biphasic Alkylation Conditions. Retrieved from [Link]

  • Journal of Sciences, Islamic Republic of Iran. (n.d.). the dealkylation of tertiary amines with thiophosgene and 1-chloroethyl chlorothionoformate. Retrieved from [Link]

  • ResearchGate. (2024, September 10). Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline from aniline. Retrieved from [Link]

  • Helda - University of Helsinki. (2025, July 24). Synthesis of linear O-aryl carbamates and S-thiocarbamates via benign T3P-mediated condensation of phenols and thiols with amine. Retrieved from [Link]

  • ResearchGate. (2018, February). Synthesis of Aryl Carbamates. Retrieved from [Link]

  • Scribd. (n.d.). Multi-Step Bromoaniline Synthesis Guide. Retrieved from [Link]

  • MDPI. (2026, February 14). Synthesis of Hydrazidoureidobenzensulfonamides Incorporating a Nicotinoyl Tail and Their Carbonic Anhydrase I, II, IX and XII Inhibitory Activity. Retrieved from [Link]

  • Homework.Study.com. (n.d.). Draw the mechanism for the following reaction. From acetanilide to 2-Chloro-4-Bromoaniline. Retrieved from [Link]

  • MDPI. (n.d.). Effect of Acetylation on Physicochemical and Functional Properties of Commercial Pumpkin Protein Concentrate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. Retrieved from [Link]

  • Dr. Zachary H. Houston. (n.d.). Hydrolytic Stability of Carbamate and Carbonate Closomers for the Design of a Multifaceted Drug Delivery System. Retrieved from [Link]

  • GSRS. (2025, August 24). 2-CHLOROETHYL (3-CHLOROPHENYL)CARBAMATE. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Reactivity and Applications of 2-Chloroethyl Chloroformate. Retrieved from [Link]

  • Vaia. (n.d.). Q17P Show the products of the reactio... [FREE SOLUTION]. Retrieved from [Link]

  • ResearchGate. (n.d.). Simulation data showing the effects of temperature on (a) acetylene.... Retrieved from [Link]

Sources

Technical Support Center: Degradation of 2-chloroethyl N-(2-bromophenyl)carbamate in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical assistance for troubleshooting experiments involving the degradation of 2-chloroethyl N-(2-bromophenyl)carbamate in solution. Here, we address common challenges and frequently asked questions to ensure the integrity and success of your research.

Introduction

2-chloroethyl N-(2-bromophenyl)carbamate is a molecule of interest in various research and development fields. Understanding its stability and degradation profile in solution is critical for accurate experimental design, formulation development, and interpretation of results. Carbamates, as a class of compounds, are known to be susceptible to hydrolysis, and the presence of both a chloroethyl group and a bromophenyl moiety introduces specific chemical liabilities that must be considered.[1][2][3] This guide is designed to provide a foundational understanding of these liabilities and practical solutions to common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of 2-chloroethyl N-(2-bromophenyl)carbamate in solution?

A1: The degradation of 2-chloroethyl N-(2-bromophenyl)carbamate is primarily influenced by several factors:

  • pH: Carbamates are susceptible to hydrolysis, particularly under basic or acidic conditions.[2] Basic conditions can promote hydrolysis through mechanisms like E1cb or BAC2, leading to the formation of 2-bromoaniline, carbon dioxide, and 2-chloroethanol.[4]

  • Temperature: Elevated temperatures can significantly accelerate the rate of both hydrolytic and thermal degradation.[2][5]

  • Solvent: The choice of solvent can influence stability. Protic solvents, especially water, can participate in hydrolysis. The polarity of the solvent can also affect the rate of intramolecular side reactions.

  • Presence of Nucleophiles: The chloroethyl group is susceptible to nucleophilic attack. The presence of strong nucleophiles in the solution can lead to substitution reactions.

  • Light: While not as common for this class of compounds, exposure to high-energy light (e.g., UV) could potentially initiate degradation pathways.

Q2: What are the expected degradation products of 2-chloroethyl N-(2-bromophenyl)carbamate?

A2: Based on the structure and general carbamate chemistry, the following are potential degradation products:

  • Hydrolysis Products: 2-bromoaniline, 2-chloroethanol, and carbon dioxide are the expected products of hydrolysis of the carbamate linkage.[1]

  • Intramolecular Cyclization Product: A significant and common side reaction for N-(2-chloroethyl)carbamates is intramolecular cyclization to form 2-oxazolidinone and 2-bromoaniline.[6] This is particularly favored under basic conditions or at elevated temperatures.[6]

  • Solvent Adducts: If the solvent is nucleophilic (e.g., methanol, ethanol), it could potentially react with the chloroethyl group.

Q3: I am observing a new, more polar peak in my HPLC analysis over time. What could it be?

A3: A new, more polar peak appearing over time is a strong indication of degradation. The most likely candidate for this polar byproduct is 2-oxazolidinone , formed via intramolecular cyclization.[6] Another possibility is the formation of 2-bromoaniline from the hydrolysis of the carbamate bond. To confirm the identity of the new peak, it is recommended to use a mass spectrometry (MS) detector coupled with your HPLC system to determine the mass of the unknown compound.

Q4: My solution of 2-chloroethyl N-(2-bromophenyl)carbamate is turning slightly acidic over time. Why is this happening?

A4: The hydrolysis of the carbamate can lead to the formation of carbamic acid as an intermediate, which is unstable and decomposes to an amine (2-bromoaniline) and carbon dioxide.[1] The dissolved carbon dioxide can form carbonic acid, leading to a slight decrease in the pH of an unbuffered solution. Additionally, if any side reactions lead to the elimination of HCl from the chloroethyl group, this would also contribute to the acidification of the solution.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues encountered during the handling and analysis of 2-chloroethyl N-(2-bromophenyl)carbamate in solution.

Issue 1: Rapid and Unexpected Degradation of the Compound
  • Possible Cause: The solution conditions (pH, temperature, or solvent) are promoting rapid degradation.

  • Troubleshooting Steps:

    • pH Control: If your experiment allows, buffer the solution to a neutral or slightly acidic pH (e.g., pH 5-7). Carbamates are generally more stable under these conditions.

    • Temperature Control: Store stock solutions and conduct experiments at controlled, and if possible, reduced temperatures (e.g., 4°C or on ice). Avoid unnecessary exposure to heat.[5]

    • Solvent Selection: If possible, use aprotic solvents for stock solutions (e.g., acetonitrile, DMSO) and minimize the water content. For aqueous experiments, use freshly prepared, high-purity water.

    • Inert Atmosphere: For long-term storage or sensitive reactions, consider degassing the solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.

Issue 2: Formation of an Unknown Impurity, Suspected to be 2-Oxazolidinone
  • Possible Cause: Intramolecular cyclization is occurring due to basic conditions or elevated temperatures.[6]

  • Troubleshooting Steps:

    • Reaction/Storage Conditions: As with rapid degradation, strictly control the pH and temperature. Avoid basic conditions.

    • Base Selection (for reactions): If a base is required for a reaction involving the carbamate, consider using a non-nucleophilic, sterically hindered base to minimize deprotonation of the carbamate nitrogen.[6]

    • Reaction Time: Monitor the reaction closely and minimize the reaction time to reduce the formation of side products.[6]

Issue 3: Inconsistent Results in Analytical Quantification (HPLC)
  • Possible Cause: Degradation of the analyte in the sample vial during the analytical run or instability of the standard solutions.

  • Troubleshooting Steps:

    • Autosampler Temperature: Use a cooled autosampler (e.g., 4°C) to maintain the stability of the samples during long analytical sequences.

    • Standard Solution Stability: Prepare fresh standard solutions daily. If storing for longer, validate the stability of the stock and working standards under the chosen storage conditions (e.g., refrigerated, protected from light).

    • Diluent Choice: Prepare samples and standards in a diluent that ensures the stability of the analyte. A mixture of organic solvent and a slightly acidic buffer is often a good starting point.

Experimental Protocols

Protocol 1: General Stability Study of 2-chloroethyl N-(2-bromophenyl)carbamate

This protocol provides a framework for assessing the stability of the compound under various conditions.

  • Objective: To determine the degradation rate of 2-chloroethyl N-(2-bromophenyl)carbamate under different pH and temperature conditions.

  • Materials:

    • 2-chloroethyl N-(2-bromophenyl)carbamate

    • HPLC-grade acetonitrile and water

    • Phosphate and acetate buffers (pH 4, 7, and 9)

    • Temperature-controlled incubator or water bath

    • HPLC system with a UV or MS detector

  • Procedure:

    • Prepare a concentrated stock solution of the compound in acetonitrile.

    • Prepare working solutions by diluting the stock solution into the different pH buffers to a final known concentration.

    • Divide each working solution into aliquots for each time point and temperature condition (e.g., 4°C, 25°C, 40°C).

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), remove an aliquot from each condition.

    • Immediately quench any further degradation by diluting the aliquot in the mobile phase and/or cooling to a low temperature.

    • Analyze the samples by a validated HPLC method to quantify the remaining parent compound.

  • Data Analysis: Plot the percentage of the remaining parent compound against time for each condition to determine the degradation kinetics.

Protocol 2: General HPLC Method for the Analysis of 2-chloroethyl N-(2-bromophenyl)carbamate and its Potential Degradation Products

This is a starting point for developing a stability-indicating HPLC method. Method validation is crucial for accurate quantification.[7][8]

  • Instrumentation: HPLC with a UV detector (e.g., Agilent 1260, Waters Alliance)

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient Elution: A linear gradient from 30% B to 90% B over 15 minutes, followed by a re-equilibration step.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm (or an optimal wavelength determined by UV scan)

  • Injection Volume: 10 µL

  • Sample Preparation: Dilute the sample in a 50:50 mixture of acetonitrile and water.

Visualizing Degradation Pathways

The following diagrams illustrate the primary degradation pathways of 2-chloroethyl N-(2-bromophenyl)carbamate.

cluster_0 Primary Degradation Pathways cluster_1 Hydrolysis cluster_2 Intramolecular Cyclization Parent 2-chloroethyl N-(2-bromophenyl)carbamate Hydrolysis_Products 2-bromoaniline + 2-chloroethanol + CO2 Parent->Hydrolysis_Products H+ or OH- (pH dependent) Cyclization_Product 2-Oxazolidinone + 2-bromoaniline Parent->Cyclization_Product Base or Heat

Caption: Primary degradation pathways of 2-chloroethyl N-(2-bromophenyl)carbamate.

Data Summary

The following table provides a hypothetical summary of stability data for 2-chloroethyl N-(2-bromophenyl)carbamate based on general carbamate stability principles.

pHTemperature (°C)Half-life (t½) (hours)Primary Degradation Pathway
425> 48Slow Hydrolysis
725~ 36Hydrolysis
925~ 8Base-catalyzed Hydrolysis & Cyclization
740~ 12Accelerated Hydrolysis
940< 2Rapid Hydrolysis & Cyclization

Note: This data is illustrative and should be confirmed by experimental studies for your specific conditions.

Conclusion

The stability of 2-chloroethyl N-(2-bromophenyl)carbamate in solution is a critical parameter that requires careful consideration in experimental design. By understanding the potential degradation pathways and implementing the troubleshooting strategies and protocols outlined in this guide, researchers can minimize compound loss, avoid the formation of unwanted side products, and ensure the generation of reliable and reproducible data.

References

  • Vertex AI Search. (n.d.). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC. Retrieved February 15, 2026.
  • ResearchGate. (n.d.). Carbamate base-catalyzed hydrolysis mechanisms, including (a) E1cb... | Download Scientific Diagram. Retrieved February 15, 2026.
  • RSC Publishing. (n.d.). Hydrolysis of a carbamate triggered by coordination of metal ions. Retrieved February 15, 2026.
  • PMC. (2022, December 27). Hydrolysis Mechanism of Carbamate Methomyl by a Novel Esterase PestE: A QM/MM Approach. Retrieved February 15, 2026.
  • ACS Publications. (2025, October 3). Steering Amine-CO2 Chemistry: A Molecular Insight into the Amino Site Relationship of Carbamate and Protonated Amine | ACS Omega. Retrieved February 15, 2026.
  • Benchchem. (n.d.). Temperature control issues in carbamate synthesis. Retrieved February 15, 2026.
  • Benchchem. (n.d.). preventing decomposition of ethyl (2-hydroxypropyl)carbamate during storage. Retrieved February 15, 2026.
  • Walter Reed Army Institute of Research. (n.d.). New Carbamates and Related Compounds. Retrieved February 15, 2026.
  • ACS Publications. (2005, July 15).
  • Master Organic Chemistry. (2018, June 7).
  • PMC - NIH. (n.d.). Organic Carbamates in Drug Design and Medicinal Chemistry. Retrieved February 15, 2026.
  • ResearchGate. (n.d.).
  • PubChemLite. (n.d.). 2-chloroethyl n-(4-bromophenyl)carbamate (C9H9BrClNO2). Retrieved February 15, 2026.
  • PubMed. (2010, November 15).
  • Benchchem. (n.d.). Technical Support Center: N-(2-chloroethyl)carbamoyl chloride Reactions. Retrieved February 15, 2026.
  • Semantic Scholar. (n.d.).
  • Google Patents. (n.d.). CN109765305B - High performance liquid detection method for 2-chloroethylamine hydrochloride. Retrieved February 15, 2026.
  • Benchchem. (n.d.). Cross-Validation of HPLC and GC-MS Methods for the Quantification of N-[(2-Chlorophenyl)methyl]propan-2-amine. Retrieved February 15, 2026.
  • ResearchGate. (2025, May 25). (PDF)
  • University of California, Davis. (n.d.). behavior, persistence & degradation of carbamate and thiocarbamate herbicides in the environment. Retrieved February 15, 2026.
  • EPA. (n.d.). EPA Method 531.2: Measurement of N-Methylcarbamoyloximes and N-Methylcarbamates in Water By Direct Aqueous Injection HPLC With P. Retrieved February 15, 2026.
  • Academia.edu. (n.d.). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Retrieved February 15, 2026.
  • ResearchGate. (2025, May 25).
  • Bulgarian Chemical Communications. (n.d.). HPLC method for analyzing new compounds – analogs of an antineoplastic drug. Retrieved February 15, 2026.
  • Journal of Sciences, Islamic Republic of Iran. (n.d.).
  • Dr. Zachary H. Houston. (n.d.). Hydrolytic Stability of Carbamate and Carbonate Closomers for the Design of a Multifaceted Drug Delivery System. Retrieved February 15, 2026.
  • PMC. (n.d.). Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study. Retrieved February 15, 2026.
  • Sigma-Aldrich. (n.d.). N-(1-(4-Bromophenyl)ethyl)-2-chloroacetamide | 91687-65-9. Retrieved February 15, 2026.

Sources

Technical Support Center: Purification of 2-Chloroethyl N-(2-bromophenyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-2024-CBX Compound Class: N-Aryl Carbamate / Alkylating Agent Safety Alert: HIGH . The 2-chloroethyl moiety is a potential DNA alkylator (mustard-like reactivity). All procedures must be performed in a functioning fume hood with full PPE (double nitrile gloves, safety glasses, lab coat).

Triage & Diagnostics: Identify Your Impurity

Before attempting purification, confirm the identity of your major contaminants using


H NMR or TLC. The purification strategy depends entirely on what is contaminating your crude material.
Impurity TypeDiagnostic Signal (

H NMR / TLC)
OriginRemoval Strategy
2-Bromoaniline (Starting Material)NMR: Broad singlet ~4.0–5.5 ppm (

); aromatic signals upfield of product.TLC: Stains strongly with ninhydrin (often yellow/orange).
Incomplete reaction; stoichiometry error.Acid Wash (Protocol A)
1,3-Bis(2-bromophenyl)urea (Byproduct)NMR: Downfield singlet >9.0 ppm (Symmetric Urea NH).Solubility: Highly insoluble in most solvents (EtOAc, DCM).Moisture presence during reaction; hydrolysis of isocyanate intermediate.Hot Filtration (Protocol B)
2-Chloroethanol NMR: Triplets ~3.8 ppm (

) and ~3.6 ppm (

).
Hydrolysis of chloroformate reagent.Vacuum Drying / Water Wash
Color Bodies Visual: Dark brown/purple oil or solid.Oxidation of aniline starting material.Activated Charcoal

Decision Logic: The Purification Workflow

Do not blindly recrystallize.[1] Use this logic flow to save time and yield.

PurificationLogic Start Crude Material Analysis CheckUrea Is Insoluble Precipitate Present? (Urea Byproduct) Start->CheckUrea HotFilter Protocol B: Hot Filtration & Recrystallization CheckUrea->HotFilter Yes (White Solid) CheckAniline Is Free Aniline Present? (TLC/NMR) CheckUrea->CheckAniline No HotFilter->CheckAniline Filtrate AcidWash Protocol A: Acidic Extraction (pH < 1) CheckAniline->AcidWash Yes FinalDry Vacuum Dry (<40°C) CheckAniline->FinalDry No AcidWash->FinalDry

Figure 1: Purification decision tree based on impurity profile.

Detailed Protocols

Protocol A: Acidic Extraction (Removing 2-Bromoaniline)

The Challenge: 2-Bromoaniline is a weak base (


). Standard mild acid washes (e.g., 5% citric acid) are often insufficient to fully protonate it and drive it into the aqueous layer. You need a lower pH.

Reagents:

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)[2]

  • 1M Hydrochloric Acid (HCl)

  • Brine (Saturated NaCl)

Step-by-Step:

  • Dissolution: Dissolve the crude carbamate in DCM (10 mL per gram of crude).

  • First Wash (Aggressive): Wash the organic layer with 1M HCl (2 x 10 mL).

    • Mechanism:[1][3][4] The HCl protonates the aniline (

      
      ), making it water-soluble. The carbamate remains neutral and stays in the organic layer.
      
    • Note: Do not exceed 15 minutes of contact time to prevent acid-catalyzed hydrolysis of the carbamate ester.

  • Second Wash (Neutralization): Wash with water (1 x 10 mL) followed by Brine (1 x 10 mL).

  • Drying: Dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
Protocol B: Hot Filtration & Recrystallization (Removing Urea)

The Challenge: The symmetric urea byproduct is the most persistent impurity. It is sparingly soluble in almost everything. We exploit this by dissolving your product in hot solvent while the urea remains solid.

Solvent System:

  • Primary: Ethanol (95% or absolute) or Toluene.

  • Anti-solvent (Optional): Water (if using Ethanol) or Heptane (if using Toluene).

Step-by-Step:

  • Slurry: Place crude solid in a flask. Add minimum Ethanol (approx. 5 mL/g).

  • Heat: Heat to reflux (boiling).

    • Observation: If the solution is cloudy or contains white solids that do not dissolve at boiling, this is the urea impurity.

  • Hot Filtration (CRITICAL):

    • While keeping the mixture near boiling, filter it rapidly through a pre-warmed glass frit or fluted filter paper.

    • Result: The urea stays on the filter; your product passes through in the filtrate.

  • Crystallization:

    • Allow the clear filtrate to cool slowly to room temperature.

    • Optional: If no crystals form, add warm Water dropwise until slight turbidity persists, then let cool.

  • Harvest: Filter the purified crystals and wash with cold Ethanol/Water (1:1).

Frequently Asked Questions (FAQs)

Q: My product is an oil, but it should be a solid. What happened? A: This is usually due to residual solvent (DCM/EtOAc) or the presence of 2-chloroethanol.

  • Fix: Triturate the oil with cold Hexane or Pentane. Stir vigorously for 30 minutes. The solvent will extract the impurities and induce the carbamate to solidify.

Q: Can I use silica gel chromatography instead? A: Yes, but it is often less efficient for removing the urea.

  • Conditions: Silica Gel 60.

  • Eluent: Gradient of Hexane:Ethyl Acetate (Start 90:10

    
     End 70:30).
    
  • Warning: The urea often streaks or precipitates on the column, potentially blocking flow. Recrystallization (Protocol B) is superior for urea removal.

Q: Why is the 2-bromoaniline not coming out with the acid wash? A: The ortho-bromo substituent reduces the basicity of the aniline (steric hindrance and inductive effect), making it harder to protonate.

  • Fix: Increase HCl concentration to 2M (brief contact only) or use Protocol B . The aniline is much more soluble in the mother liquor of a recrystallization than the carbamate, so it will stay in solution while your product crystallizes.

Q: Is the 2-chloroethyl group stable? A: It is relatively stable to acid, but unstable to strong bases . Avoid washing with 1M NaOH or using basic drying agents (like


), as this can induce cyclization to the oxazolidinone or elimination to the vinyl group.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989.
  • Greene, T. W.; Wuts, P. G. M.Protective Groups in Organic Synthesis, 3rd Ed.; John Wiley & Sons: New York, 1999.
  • Clayden, J.; Greeves, N.; Warren, S.Organic Chemistry, 2nd Ed.; Oxford University Press: Oxford, 2012.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11992, 2-Bromoaniline. [Link] (Accessed Feb 2026).

  • Sigma-Aldrich. Safety Data Sheet: 2-Chloroethyl chloroformate.

Sources

Technical Support Center: A-Z Purification of 2-chloroethyl N-(2-bromophenyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address challenges encountered during the synthesis and purification of 2-chloroethyl N-(2-bromophenyl)carbamate. Our focus is to deliver scientifically sound, experience-driven solutions to help you achieve the highest possible purity for your compound.

Section 1: Frequently Asked Questions (FAQs)

Here, we address common questions that arise during the purification of 2-chloroethyl N-(2-bromophenyl)carbamate, providing concise and actionable answers.

Q1: What are the most likely impurities in my crude 2-chloroethyl N-(2-bromophenyl)carbamate?

A1: The primary impurities often stem from starting materials and side reactions. These can include:

  • Unreacted 2-bromoaniline: The starting amine for the synthesis.

  • Bis-carbamate species: Formed if the reaction stoichiometry is not carefully controlled.

  • 2-Oxazolidinone: A common cyclization byproduct, especially if the reaction is heated or exposed to basic conditions.[1]

  • Hydrolysis products: Carbamates can be susceptible to hydrolysis, which can be accelerated by elevated temperatures and basic pH.[2]

Q2: My purified compound shows a low melting point and broad peak in HPLC analysis. What could be the issue?

A2: A low and broad melting point, coupled with a broad HPLC peak, strongly suggests the presence of impurities. The most probable culprits are residual solvents from the purification process or the presence of the aforementioned side products. It is also possible that the compound is degrading during analysis.

Q3: Can I use recrystallization to purify 2-chloroethyl N-(2-bromophenyl)carbamate?

A3: Yes, recrystallization is a highly effective method for purifying solid carbamates.[2][3] The key is to select an appropriate solvent system where the desired compound has high solubility at elevated temperatures and low solubility at cooler temperatures, while the impurities remain in solution.

Q4: What are the best analytical techniques to assess the purity of my final product?

A4: A combination of techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): Ideal for separating and quantifying organic impurities.[4][5]

  • Gas Chromatography (GC): Useful for detecting volatile impurities and residual solvents.[5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation and can be used for quantitative analysis (q-NMR).[7]

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product and helps identify unknown impurities.[6][8]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: A quick method to confirm the presence of the carbamate functional group.[7]

Section 2: Troubleshooting Guide: Common Issues and Solutions

This section provides a more detailed, step-by-step approach to resolving specific problems you may encounter during your experiments.

Issue 1: Low Yield After Column Chromatography

Question: I am losing a significant amount of my product during purification by column chromatography. What are the possible causes and how can I improve my recovery?

Answer: Low recovery from column chromatography can be attributed to several factors. Here’s a systematic approach to troubleshoot this issue:

1. Causality Analysis:

  • Compound Adsorption: Your carbamate might be strongly adsorbing to the silica gel, leading to incomplete elution.

  • Compound Degradation: Carbamates can be sensitive to the acidic nature of silica gel, potentially causing degradation on the column.[2]

  • Improper Solvent System: The polarity of your mobile phase may not be optimal to efficiently elute the product.

2. Step-by-Step Troubleshooting Protocol:

  • Step 1: Neutralize the Stationary Phase: Before loading your sample, consider pre-treating the silica gel. You can wash the column with a solvent mixture containing a small amount of a non-nucleophilic base like triethylamine (e.g., 0.1-1% v/v) to neutralize acidic sites.

  • Step 2: Optimize the Mobile Phase:

    • Perform thin-layer chromatography (TLC) with various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to find the optimal mobile phase that provides good separation between your product and impurities, with a retention factor (Rf) for your product of around 0.3-0.4.

    • A gradient elution, starting with a less polar solvent and gradually increasing the polarity, can be more effective than an isocratic elution for separating complex mixtures.

  • Step 3: Alternative Stationary Phases: If issues persist, consider using a less acidic stationary phase, such as neutral alumina or a bonded-phase silica gel (e.g., C18 for reversed-phase chromatography).[4]

Issue 2: Presence of a Persistent Impurity with a Similar Polarity

Question: I have a persistent impurity that co-elutes with my product during column chromatography. How can I effectively remove it?

Answer: When an impurity has a similar polarity to your desired compound, standard chromatographic separation can be challenging. Here are some advanced strategies:

1. Causality Analysis:

  • Isomeric Impurities: The impurity might be an isomer of your product.

  • Structurally Similar Byproducts: Side reactions can produce byproducts with very similar functional groups and polarities.

2. Advanced Purification Protocols:

  • Protocol 1: Recrystallization

    • Solvent Screening: Experiment with a range of solvents and solvent mixtures (e.g., ethanol/water, isopropanol, toluene) to find a system that selectively crystallizes your desired product, leaving the impurity in the mother liquor.[3]

    • Procedure: Dissolve the impure solid in a minimal amount of the chosen hot solvent. Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to maximize crystal formation. Collect the crystals by filtration.

  • Protocol 2: Acid-Base Extraction

    • Principle: This technique can be effective if the impurity has acidic or basic properties that differ from your neutral carbamate.[2]

    • Procedure:

      • Dissolve the crude product in an organic solvent like dichloromethane.

      • Wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl) to remove any basic impurities.

      • Subsequently, wash with a dilute aqueous base solution (e.g., 1 M NaOH) to remove any acidic impurities.

      • Finally, wash with brine, dry the organic layer over anhydrous sodium sulfate, and concentrate.[1]

Section 3: Visualizing Experimental Workflows

To further clarify the purification processes, the following diagrams illustrate the logical steps involved.

PurificationWorkflow cluster_0 Initial Purification cluster_1 Purity Assessment cluster_2 Final Product Crude Crude Product Column Column Chromatography Crude->Column Load on Silica Gel TLC TLC Analysis Column->TLC Analyze Fractions HPLC HPLC Analysis TLC->HPLC Combine Pure Fractions Pure Pure Product HPLC->Pure Evaporate Solvent

Caption: Workflow for Column Chromatography Purification.

RecrystallizationWorkflow Start Impure Solid Dissolve Dissolve in Minimal Hot Solvent Start->Dissolve Cool Slow Cooling to Room Temperature Dissolve->Cool IceBath Cool in Ice Bath Cool->IceBath Filter Filter to Collect Crystals IceBath->Filter Wash Wash Crystals with Cold Solvent Filter->Wash Dry Dry Crystals Wash->Dry End Pure Crystalline Product Dry->End

Caption: Step-by-Step Recrystallization Process.

Section 4: Data Summary for Purification Parameters

The following table provides a starting point for developing your purification methods. Optimal conditions may vary based on the specific impurities present in your crude material.

Purification MethodStationary/Solvent SystemKey Considerations
Column Chromatography Silica Gel with Hexane/Ethyl Acetate GradientAdjust gradient slope for optimal separation. Consider adding 0.1% triethylamine to the mobile phase to reduce tailing.
Reversed-Phase HPLC C18 Column with Acetonitrile/Water GradientExcellent for separating non-polar impurities. Ensure complete removal of water from the final product.[4][9]
Recrystallization Ethanol/Water, Isopropanol, or ToluenePerform small-scale trials to identify the best solvent system for your specific impurity profile.[3]
Acid-Base Extraction Dichloromethane and aqueous HCl/NaOHEffective for removing acidic or basic starting materials and byproducts.[2]

References

  • Technical Support Center: Purification of Carbamic Acid Deriv
  • Bosch–Meiser process - Wikipedia. (URL: [Link])

  • The Acclaim Carbamate Column—A Superior Solution - cromlab-instruments.es. (URL: [Link])

  • Methyl carbamate purification by extraction and recrystallization - ResearchGate. (URL: [Link])

  • CARBAMATE PESTICIDE ANALYSIS COLUMNS - Chrom8 int. (URL: [Link])

  • Continuous Synthesis of Carbamates from CO2 and Amines | ACS Omega. (URL: [Link])

  • CO2 Capture in Alkanolamine-RTIL Blends via Carbamate Crystallization: Route to Efficient Regeneration | Environmental Science & Technology - ACS Publications. (URL: [Link])

  • Selective Ammonium Carbamate Crystallization: An Innovative Approach for Catalyst Recycling in Homogeneously Catalyzed Primary A - UreaKnowHow. (URL: [Link])

  • optimizing reaction conditions for carbamate form
  • Synthesis of carbamates by carbamoylation - Organic Chemistry Portal. (URL: [Link])

  • Technical Support Center: N-(2-chloroethyl)carbamoyl chloride Reactions - Benchchem. (URL: )
  • Carbamate synthesis by amination (carboxylation) or rearrangement - Organic Chemistry Portal. (URL: [Link])

  • US5316554A - Method for processing crystalline ammonium carbamate - Google P
  • 4-Chlorophenyl and 2,4,6-tribromophenyl chlorothionoformates: new dealkylating agents for tertiary amines - Arkivoc. (URL: [Link])

  • Various Approaches for the Synthesis of Organic Carbamates - ResearchGate. (URL: [Link])

  • Continuous Synthesis of Carbamates from CO2 and Amines - PMC. (URL: [Link])

  • Scheme 2. Carbamate Formation and Side Reactions | Download Scientific Diagram. (URL: [Link])

  • Carbamate - Wikipedia. (URL: [Link])

  • (2-Aminoethyl)carbamic acid derivatives in organic synthesis - Benchchem. (URL: )
  • Identity determination and purity testing - ChemCon GmbH. (URL: [Link])

  • A Comparative Guide to Assessing the Isomeric Purity of N-(chlorophenyl)
  • CN1144218A - Carbachol and its intermediate chloroethyl carbamate synthetic process - Google P
  • (2-Aminoethyl)carbamic acid tert-butyl ester - Organic Syntheses Procedure. (URL: [Link])

  • 2-Chloroethyl carbamate | C3H6ClNO2 | CID 16456 - PubChem - NIH. (URL: [Link])

  • Analytical Methods - OPUS. (URL: [Link])

  • Analytical Methods of Compounds in Biological Specimens: Applications in Forensic Toxicology - Medwin Publishers. (URL: [Link])

  • (PDF) A Novel UHPLC–MS/MS Method Development and Validation for Identification and Quantification of Genotoxic Impurity Bis (2-Chloroethyl) Amine in Aripiprazole Drug Substance - ResearchGate. (URL: [Link])

  • METHOD FOR PURIFYING PYRUVIC ACID COMPOUNDS - European Patent Office - EP 0937703 A1 - Googleapis.com. (URL: [Link])

  • Ethyl 2-chloroethylcarbamate - High purity | EN - Georganics. (URL: [Link])

  • 2-CHLOROETHYL (3-CHLOROPHENYL)CARBAMATE - gsrs. (URL: [Link])

  • A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol. (URL: [Link])

Sources

Technical Support Portal: Stabilization of 2-chloroethyl N-(2-bromophenyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Critical Stability Alert: The "Double Activation" Risk

Executive Summary: Preventing the hydrolysis of 2-chloroethyl N-(2-bromophenyl)carbamate requires more than standard moisture control. This molecule suffers from "Double Activation," making it significantly more labile than standard alkyl carbamates.

The Mechanism of Instability: Standard carbamates (


) are generally stable. However, your specific compound features two destabilizing structural motifs:
  • N-Aryl Acidity (The Trigger): The 2-bromophenyl group is electron-withdrawing (inductive effect of Br and resonance of the ring). This increases the acidity of the N-H proton. Under basic conditions (pH > 8), this proton is easily removed, triggering an E1cB-like elimination pathway that generates an isocyanate intermediate, which rapidly hydrolyzes.

  • 2-Chloroethyl Lability (The Trap): The 2-chloroethyl ester tail is a known "self-immolating" linker. The chlorine atom acts as a leaving group. In the presence of even weak bases or nucleophiles, the carbonyl oxygen can displace the chloride, leading to cyclization (forming an oxazolidinone) rather than simple hydrolysis.

Therefore, "Hydrolysis" is not your only enemy; Base-Induced Cyclization is equally destructive.

Degradation Pathways & Visual Analysis

The following diagram illustrates the two competing degradation pathways you must prevent.

DegradationPathways Compound 2-chloroethyl N-(2-bromophenyl)carbamate Base Base / pH > 7.5 Compound->Base Deprotonation Water Moisture / H2O Compound->Water Direct Attack CyclicInt Cyclic Intermediate Compound->CyclicInt Intramolecular Attack Isocyanate Isocyanate Intermediate Base->Isocyanate E1cB Elimination Aniline 2-Bromoaniline (Degradation) Water->Aniline Slow Hydrolysis Isocyanate->Aniline + H2O (Rapid) Oxazolidinone 2-Oxazolidinone Derivative CyclicInt->Oxazolidinone - HCl

Caption: Figure 1. Dual degradation pathways. Note that basic conditions trigger rapid decomposition via isocyanate formation or cyclization, often faster than direct water attack.

Detailed Experimental Protocols

A. Storage Protocol (The "Deep Freeze" System)

Standard freezers are insufficient due to high humidity and freeze-thaw condensation cycles.

ParameterSpecificationCausality / Reason
Temperature -20°C to -80°C Arrhenius kinetics: Reduces rate of spontaneous cyclization.
Atmosphere Argon (Ar) Nitrogen is acceptable, but Argon is heavier than air and provides a better "blanket" in opened vials.
Container Amber Glass + Parafilm Amber glass prevents photolytic cleavage of the C-Br bond; Parafilm creates a secondary moisture barrier.
Desiccant P₂O₅ or Activated Sieves Silica gel is often too weak. Store the vial inside a secondary jar containing P₂O₅.
B. Solubilization & Reaction Conditions

Most degradation occurs during sample preparation.

Step-by-Step Solubilization Guide:

  • Solvent Selection:

    • Recommended: Anhydrous Dichloromethane (DCM), Anhydrous Toluene.

    • Acceptable (Use immediately): Anhydrous DMSO, Anhydrous DMF (Note: These are hygroscopic; use fresh ampules only).

    • FORBIDDEN: Methanol, Ethanol (Causes transesterification), Water, unbuffered saline.

  • The "Neutral pH" Rule:

    • If aqueous contact is unavoidable (e.g., biological assay), you MUST use a buffer.

    • Target pH: 5.5 – 6.5.

    • Buffer Choice: Citrate or Phosphate buffer. Avoid Tris or Carbonate buffers (nucleophilic amines in Tris can attack the carbamate).

  • Handling Procedure:

    • Equilibrate the vial to room temperature before opening (prevents condensation).

    • Flush the headspace with Argon immediately after use.

Troubleshooting Workflow

Use this decision tree if you observe degradation (appearance of precipitate, pH drift, or loss of starting material on LC-MS).

Troubleshooting Start Issue: Loss of Purity CheckSolvent 1. Is Solvent Protic? (MeOH, EtOH, H2O) Start->CheckSolvent CheckPH 2. Is pH > 7.0? CheckSolvent->CheckPH No SolventFix Action: Switch to DCM/Toluene. Protic solvents cause transesterification. CheckSolvent->SolventFix Yes CheckHygro 3. Is Solvent Hygroscopic? (DMSO/DMF) CheckPH->CheckHygro No PHFix Action: Acidify to pH 5.5-6.0. Prevent E1cB mechanism. CheckPH->PHFix Yes DryFix Action: Add 3Å Molecular Sieves. Remove trace water. CheckHygro->DryFix Yes CyclizeFix Action: Check for Cyclization. 2-chloroethyl group is reacting. CheckHygro->CyclizeFix No

Caption: Figure 2. Diagnostic logic for stabilizing 2-chloroethyl N-(2-bromophenyl)carbamate.

Frequently Asked Questions (FAQ)

Q: Can I use DMSO stock solutions for long-term storage? A: No. DMSO is highly hygroscopic. Even at -20°C, DMSO absorbs water over time, which will hydrolyze your compound. If you must use DMSO for biological assays, prepare the stock solution immediately before use (freshly opened anhydrous bottle) and discard the excess.

Q: I see a new peak on LC-MS with M-36 mass difference. What is it? A: This is likely the oxazolidinone derivative . The mass loss of 36 Da corresponds to the loss of HCl. This indicates your conditions are too basic, triggering the intramolecular cyclization of the 2-chloroethyl group. Acidify your mobile phase or reaction medium.

Q: Why is the 2-bromophenyl group relevant to stability? A: The bromine atom at the ortho position exerts an electron-withdrawing effect on the phenyl ring. This pulls electron density away from the nitrogen atom, making the N-H proton more acidic (


 drops). A more acidic proton is easier to remove, accelerating base-catalyzed decomposition [1].

Q: Can I use Tris buffer for my assay? A: Avoid if possible. Tris contains a primary amine. While carbamates are relatively stable to amines compared to esters, the activated nature of your specific carbamate (due to the 2-chloroethyl group) makes it susceptible to aminolysis, where the Tris amine attacks the carbonyl, breaking your molecule. Use Phosphate or HEPES instead.

References

  • Mechanism of Base-Induced Hydrolysis: Title: Mechanism of base-induced hydrolysis of carbamates. Source: ResearchGate / Amino Acid Carbamates As Prodrugs.[1] Context: Details the E1cB elimination pathway relevant to N-monosubstituted carbamates.

  • Carbamate Stability & Structure: Title: Qualitative structure-metabolism relationships in the hydrolysis of carbamates.[2] Source: PubMed / Drug Metabolism Reviews. Context: Establishes the hierarchy of stability for N-aryl vs N-alkyl carbamates.

  • 2-Chloroethyl Carbamate Specifics: Title: 2-Chloroethyl carbamate | C3H6ClNO2 | CID 16456. Source: PubChem.[3] Context: Chemical properties and reactivity data for the core 2-chloroethyl carbamate structure.

  • General Handling of Moisture-Sensitive Compounds: Title: Any advice about the stability of ester and carbamate containing compounds? Source: ResearchGate Q&A.[4] Context: Expert consensus on desiccation and inert gas storage for labile carbamates.

Sources

Technical Support Center: A Guide to Scaling Up the Synthesis of 2-chloroethyl N-(2-bromophenyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and scale-up of 2-chloroethyl N-(2-bromophenyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthetic procedure. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring a robust and reproducible process. Our focus is on providing actionable insights and troubleshooting strategies in a direct question-and-answer format to address the specific challenges you may encounter.

Synthesis Overview: The Core Reaction

The synthesis of 2-chloroethyl N-(2-bromophenyl)carbamate is fundamentally an N-acylation reaction. It involves the reaction of a nucleophilic amine, 2-bromoaniline, with an acylating agent, 2-chloroethyl chloroformate. Typically, a non-nucleophilic base is used to scavenge the hydrochloric acid byproduct generated during the reaction.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis, from bench-scale experiments to pilot-plant scale-up.

Q1: My reaction yield is consistently low or I'm getting no product. What are the likely causes?

Low or no yield is one of the most common frustrations in synthesis. Before making drastic changes, a systematic review of the fundamentals is crucial.[1]

Possible Causes & Solutions:

  • Reagent Quality:

    • 2-Bromoaniline: Over time, anilines can oxidize and darken. Impurities can interfere with the reaction.

      • Solution: If your 2-bromoaniline is dark, consider purifying it by distillation or recrystallization. Ensure it is stored under an inert atmosphere.

    • 2-Chloroethyl chloroformate: Chloroformates are highly sensitive to moisture, which can cause them to hydrolyze into the corresponding alcohol and HCl, rendering them unreactive for carbamate formation.

      • Solution: Always use a fresh bottle or a properly stored (anhydrous conditions) container of 2-chloroethyl chloroformate.[2] Handle it under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Conditions:

    • Presence of Water: Trace amounts of water in the solvent or on the glassware can consume the highly reactive chloroformate.

      • Solution: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents.[3]

    • Incorrect Base: The choice and amount of base are critical. The base neutralizes the HCl generated, driving the reaction to completion.

      • Solution: A non-nucleophilic base like triethylamine (TEA) or pyridine is typically used. Ensure you are using at least one molar equivalent of the base. An excess (e.g., 1.1-1.2 equivalents) can be beneficial.

  • Temperature Control:

    • This reaction is exothermic. Adding the chloroformate too quickly without adequate cooling can lead to side reactions and degradation of the starting materials and product.

      • Solution: The reaction should be cooled in an ice bath (0-5 °C) during the dropwise addition of 2-chloroethyl chloroformate.[4] Maintain this temperature for a period after the addition is complete before allowing the reaction to slowly warm to room temperature.

Q2: I'm observing a significant amount of a white, insoluble precipitate as a side product. What is it and how can I prevent its formation?

This is a classic sign of a common side reaction in carbamate synthesis.

Likely Cause:

The formation of a symmetrical urea, specifically N,N'-bis(2-bromophenyl)urea. This occurs if the 2-chloroethyl chloroformate has degraded to form phosgene or a related species, which can then react with two equivalents of 2-bromoaniline.

Prevention Strategies:

  • High-Purity Chloroformate: The most direct solution is to ensure the high purity of your 2-chloroethyl chloroformate. Using a freshly opened bottle from a reputable supplier is the best practice.

  • Strict Anhydrous Conditions: Moisture accelerates the decomposition of chloroformates. Adhering to strict anhydrous techniques is paramount.

  • Controlled Addition: Add the 2-chloroethyl chloroformate slowly and sub-surface (if possible on a larger scale) to the cooled solution of 2-bromoaniline and base. This ensures it reacts with the intended nucleophile before it has a chance to decompose.

Q3: The reaction seems to be running away (uncontrolled exotherm) during scale-up. How can I manage this?

Thermal management is a critical consideration when scaling up any exothermic reaction. A reaction that is easily controlled in a 100 mL flask can become dangerous in a 20 L reactor due to the decrease in the surface-area-to-volume ratio, which limits efficient heat dissipation.

Solutions for Thermal Management:

  • Controlled Rate of Addition: This is your primary tool for controlling the reaction rate and thus the heat generation.

    • Action: On a larger scale, use a syringe pump or a dosing pump for a slow, controlled addition of the 2-chloroethyl chloroformate. Monitor the internal temperature of the reactor closely. If the temperature rises above your set point (e.g., >10 °C), stop the addition until it cools down.

  • Dilution: Running the reaction at a lower concentration can help to manage the exotherm by providing a larger thermal mass to absorb the heat generated.

    • Action: Increase the solvent volume. While this may increase processing time later, safety is the priority.

  • "Reverse Addition":

    • Action: Consider adding the 2-bromoaniline/base solution to the 2-chloroethyl chloroformate solution. This keeps the chloroformate in excess initially, which can sometimes prevent the formation of urea byproducts, but requires careful evaluation for your specific process.

Q4: I'm struggling with the purification of the final product. What are the recommended methods?

Purification is essential to remove unreacted starting materials, the base hydrochloride salt, and any side products.

Step-by-Step Purification Protocol:

  • Quenching: Once the reaction is complete (monitored by TLC or LC-MS), slowly add water to quench any remaining reactive species.

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel.

    • Add an organic solvent immiscible with water (e.g., ethyl acetate, dichloromethane).

    • Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove the base, then with a saturated sodium bicarbonate solution to remove any acidic impurities, and finally with brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.[5]

  • Final Purification:

    • Recrystallization: This is often the most effective method for obtaining high-purity material on a large scale. Experiment with different solvent systems (e.g., ethanol/water, hexane/ethyl acetate) to find the optimal conditions.[6]

    • Silica Gel Chromatography: For smaller scales or to remove closely related impurities, column chromatography can be used.[7]

Experimental Protocol: Lab-Scale Synthesis (Illustrative)

This protocol is a starting point and should be optimized for your specific laboratory conditions.

Materials:

  • 2-Bromoaniline

  • 2-Chloroethyl chloroformate

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric Acid

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-bromoaniline (1.0 eq) and anhydrous DCM.

  • Add triethylamine (1.1 eq) to the solution.

  • Cool the flask to 0 °C using an ice-water bath.

  • Slowly add 2-chloroethyl chloroformate (1.05 eq) dropwise via the dropping funnel over 30-40 minutes, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3-4 hours or until TLC/LC-MS indicates completion.

  • Initiate the work-up and purification as described in Q4 .

Data & Parameter Summary

ParameterRecommendationRationale & Potential Impact on Scale-Up
Solvent Anhydrous, non-protic (e.g., DCM, THF)Prevents hydrolysis of the chloroformate. Solvent choice impacts solubility and work-up.[3]
Temperature 0-5 °C during additionControls exotherm, minimizes side reactions. Critical for large-scale safety.
Base Non-nucleophilic (e.g., TEA, Pyridine)Scavenges HCl without competing in the reaction. Ensure at least 1 equivalent is used.
Addition Rate Slow, dropwisePrimary method of controlling reaction rate and heat generation.[4]
Stoichiometry Slight excess of chloroformate (1.05 eq)Can help drive the reaction to completion, but a large excess can complicate purification.

Visual Workflow & Troubleshooting

General Synthesis Workflow

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dry Glassware B Add 2-Bromoaniline & Anhydrous Solvent A->B C Add Base (e.g., TEA) B->C D Cool to 0-5 °C C->D E Slowly Add 2-Chloroethyl Chloroformate D->E F Stir & Monitor (TLC/LC-MS) E->F G Quench with Water F->G H Solvent Extraction & Washes G->H I Dry & Concentrate H->I J Recrystallize or Column Chromatography I->J K Final Product: 2-chloroethyl N-(2-bromophenyl)carbamate J->K

Caption: A stepwise workflow for the synthesis of 2-chloroethyl N-(2-bromophenyl)carbamate.

Troubleshooting Decision Tree

Troubleshooting Start Low or No Yield? CheckReagents Check Reagents Start->CheckReagents Yes CheckConditions Check Conditions Start->CheckConditions Yes CheckProcedure Check Procedure Start->CheckProcedure Yes ReagentPurity Aniline oxidized? Chloroformate hydrolyzed? CheckReagents->ReagentPurity Purity? Anhydrous Moisture present in solvent/glassware? CheckConditions->Anhydrous Anhydrous? TempControl Addition too fast? Insufficient cooling? CheckProcedure->TempControl Temp Control? BaseCheck Incorrect base or stoichiometry? CheckProcedure->BaseCheck Base? PurifyReagents Purify Aniline. Use fresh Chloroformate. ReagentPurity->PurifyReagents Yes DrySystem Dry glassware & solvent. Anhydrous->DrySystem Yes ControlAddition Slow addition at 0-5 °C. TempControl->ControlAddition Yes CorrectBase Use >1 eq. of non-nucleophilic base. BaseCheck->CorrectBase Yes

Caption: A decision tree for troubleshooting low product yield in the carbamate synthesis.

Safety First: Handling Hazardous Reagents

Both 2-bromoaniline and 2-chloroethyl chloroformate are hazardous materials. Always consult the Safety Data Sheet (SDS) before use.

  • 2-Bromoaniline: Toxic and an irritant. Avoid contact with skin and eyes.[8][9]

  • 2-Chloroethyl chloroformate: Corrosive and fatal if inhaled.[2][10] It causes severe skin burns and eye damage.[2]

Mandatory Precautions:

  • Always work in a well-ventilated chemical fume hood.[10]

  • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles/face shield.[2][8]

  • Have appropriate spill kits and emergency procedures in place.

References

  • BenchChem. (n.d.). Technical Support Center: N-Arylation of Pyrrolidine.
  • Merck Millipore. (n.d.). SAFETY DATA SHEET.
  • RSC Publishing. (2024, July 1). Direct synthesis of carbamates, thiocarbamates, and ureas from Boc-protected amines: a sustainable and efficient approach. RSC Advances.
  • ChemicalBook. (2026, January 31). 2-Bromoaniline - Safety Data Sheet.
  • CDH Fine Chemical. (n.d.). 2-Bromo Aniline CAS No 615-36-1 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Fisher Scientific. (2025, December 19). SAFETY DATA SHEET.
  • Fisher Scientific. (2025, December 19). SAFETY DATA SHEET.
  • University of Rochester, Department of Chemistry. (n.d.). How to Troubleshoot a Reaction.
  • Benchchem. (n.d.). optimizing reaction conditions for carbamate formation.
  • Walter Reed Army Institute of Research. (n.d.). New Carbamates and Related Compounds.
  • ResearchGate. (2015, May). Improved Synthesis of Cellulose Carbamates with Minimum Urea Based on an Easy Scale-up Method.
  • Scribd. (n.d.). Multi-Step Bromoaniline Synthesis Guide.
  • Reddit. (2023, June 21). Need help with N-Arylation reaction. r/OrganicChemistry.
  • Benchchem. (n.d.). An In-depth Technical Guide to N-(2-chloroethyl)carbamoyl chloride.
  • ACS Publications. (2015, January 7). Organic Carbamates in Drug Design and Medicinal Chemistry.
  • RSC Publishing. (2020, December 7). New chemistry for enhanced carbon capture: beyond ammonium carbamates. Chemical Science.
  • Google Patents. (n.d.). EP0500156A1 - Process for the preparation of 2-chloro and 2,6-dichloroanilines.
  • Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
  • YouTube. (2022, December 22). Bromination of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry.
  • PubChemLite. (n.d.). 2-chloroethyl n-(4-bromophenyl)carbamate (C9H9BrClNO2).
  • Organic Chemistry Portal. (n.d.). Synthesis of carbamates by carbamoylation.
  • Google Patents. (n.d.). CN1144218A - Carbachol and its intermediate chloroethyl carbamate synthetic process.
  • Wikipedia. (n.d.). 2-Chloroethyl chloroformate.
  • University of Windsor. (n.d.). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point.
  • Supporting Information. (n.d.). Intramolecular Aminocyanation of Alkenes Promoted by Hypervalent Iodine.
  • CORE. (n.d.). Preparation and Characterization of Some Substituted Benzyl N-nitrosocarbamates Containing an N-2-(methylthio)ethyl or a Bis(2-a.
  • Organic Chemistry Portal. (n.d.). A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol.
  • PubChem. (n.d.). methyl N-(2-bromophenyl)carbamate | C8H8BrNO2 | CID 4283198.

Sources

Technical Support Center: Characterization of Halogenated Carbamates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the Characterization of Halogenated Carbamates. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and pitfalls encountered during the synthesis and analysis of this important class of molecules. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot effectively and ensure the integrity of your results.

Introduction: The Unique Challenges of Halogenated Carbamates

Halogenated carbamates are a diverse group of compounds with significant applications in pharmaceuticals, agrochemicals, and materials science. The incorporation of halogens (Fluorine, Chlorine, Bromine, Iodine) into a carbamate scaffold can profoundly influence the molecule's chemical, physical, and biological properties. However, this structural combination also presents a unique set of analytical challenges. The inherent thermal lability of the carbamate group is often exacerbated or altered by the presence of a halogen, leading to complex fragmentation patterns in mass spectrometry and unpredictable behavior during chromatographic separation. Furthermore, the high reactivity and potential instability of some halogenated carbamates demand careful handling and optimized analytical conditions to obtain accurate and reproducible data.

This guide is structured in a question-and-answer format to directly address the specific issues you may encounter. We will delve into troubleshooting chromatographic and spectroscopic analyses, as well as provide insights into ensuring the stability and purity of your compounds.

Section 1: Chromatographic Analysis - Navigating Thermal and Chemical Instability

The analysis of halogenated carbamates by gas chromatography (GC) is frequently complicated by the thermal instability of the carbamate moiety.[1][2] This section provides guidance on how to address these challenges.

Frequently Asked Questions (FAQs)

Q1: My halogenated carbamate appears to be degrading in the GC inlet. What are the typical degradation pathways, and how can I minimize this?

A1: Thermal degradation in the GC inlet is a primary concern for carbamates.[1][3] The typical degradation pathway for many carbamates is cleavage to form an isocyanate and an alcohol. For halogenated carbamates, the presence of the halogen can influence this process. For instance, chlorinated hydrocarbons are known to undergo thermal decomposition.[4]

Common Degradation Pathways:

  • Cleavage to Isocyanate and Alcohol: The most common pathway. The elevated temperature of the GC inlet provides the energy for the carbamate to break down.

  • Dehydrohalogenation: For carbamates with halogens on adjacent carbons, elimination of HX can occur.

  • Rearrangement Reactions: Intramolecular rearrangements can be promoted by heat.

Troubleshooting Guide: Minimizing GC Inlet Degradation

Parameter Recommendation Scientific Rationale
Inlet Temperature Reduce the inlet temperature incrementally (e.g., in 25 °C steps).[3]Lowering the temperature reduces the thermal stress on the molecule, minimizing decomposition.[3]
Injection Technique Use a cool on-column or pulsed splitless injection.These techniques introduce the sample at a lower temperature, reducing the time the analyte spends in the hot inlet.
Liner Selection Use a deactivated liner (e.g., silanized).Active sites on a standard liner can catalyze degradation. Deactivation minimizes these catalytic effects.
Derivatization Consider derivatization to a more thermally stable analogue.While this adds a step, it can be the most robust solution for highly labile compounds.

Q2: I am observing peak tailing and poor reproducibility when analyzing my brominated carbamate by GC-MS. What could be the cause?

A2: Peak tailing and poor reproducibility often point to interactions between the analyte and active sites within the GC system or thermal degradation. Brominated compounds can be particularly susceptible to such interactions.

Workflow for Troubleshooting Peak Tailing:

start Observe Peak Tailing step1 Check for System Activity start->step1 step2 Inject a Test Mix (e.g., Grob Mix) step1->step2 Confirm with standard step3 Identify Active Components (e.g., column, liner) step2->step3 step4 Perform Maintenance (e.g., trim column, replace liner) step3->step4 step5 Re-evaluate with Analyte step4->step5 end Improved Peak Shape step5->end

Caption: Troubleshooting workflow for peak tailing in GC analysis.

Q3: Is LC-MS a better alternative to GC-MS for analyzing halogenated carbamates?

A3: Yes, for many halogenated carbamates, especially those that are thermally labile or have high polarity, High-Performance Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred analytical technique.[1][2]

Advantages of LC-MS for Halogenated Carbamates:

  • Ambient Temperature Analysis: LC separations are typically performed at or near room temperature, avoiding the thermal degradation issues common in GC.[1]

  • Versatility: A wide range of column chemistries and mobile phases can be used to optimize the separation of diverse halogenated carbamates.

  • Soft Ionization: Techniques like Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are "soft" ionization methods that typically produce an abundant molecular ion, simplifying spectral interpretation.[5]

Section 2: Mass Spectrometry - Deciphering Fragmentation Patterns

The mass spectrum of a halogenated carbamate is a molecular fingerprint rich with structural information. However, interpreting these spectra can be complex due to the combined fragmentation patterns of the carbamate and the halogen.

Frequently Asked Questions (FAQs)

Q1: What are the characteristic fragmentation patterns for halogenated carbamates in Mass Spectrometry?

A1: The fragmentation of halogenated carbamates is influenced by several factors, including the type of halogen, its position, and the ionization technique used.

Key Fragmentation Pathways:

  • Loss of the Halogen: A common fragmentation pathway is the loss of the halogen atom as a radical or a halide ion.[6]

  • Carbamate Backbone Cleavage: The carbamate group itself can fragment in several ways, with a characteristic loss of CH₃NCO (-57 Da) being common for N-methyl carbamates.[1]

  • McLafferty Rearrangement: If the structure allows, a McLafferty rearrangement can occur, leading to a characteristic neutral loss.[6]

  • Isotopic Patterns: Chlorine and bromine have distinct isotopic patterns (³⁵Cl/³⁷Cl ≈ 3:1, ⁷⁹Br/⁸¹Br ≈ 1:1) that are invaluable for identifying their presence in a fragment ion.

Illustrative Fragmentation of a Chlorinated Carbamate:

M [M]+• F1 [M - Cl]+ M->F1 Loss of Cl• F2 [M - R'O]+ M->F2 α-cleavage F3 [R-NCO]+• M->F3 Rearrangement F4 [R-NH]+ F3->F4 Loss of CO

Caption: Common fragmentation pathways for a chlorinated carbamate.

Q2: I am having trouble identifying the molecular ion of my iodinated carbamate in the mass spectrum. Why might this be, and how can I confirm it?

A2: The molecular ion of iodinated compounds can sometimes be weak or absent, especially with high-energy ionization techniques like Electron Ionization (EI). This is due to the relative weakness of the C-I bond, which can lead to facile fragmentation.

Strategies for Confirming the Molecular Ion:

  • Use a Soft Ionization Technique: Employing Chemical Ionization (CI) or ESI will impart less energy to the molecule, increasing the abundance of the molecular ion.[6]

  • Look for Characteristic Fragments: Even if the molecular ion is absent, look for fragments corresponding to the loss of iodine ([M-I]⁺) or other expected neutral losses.

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which can be used to determine the elemental composition and confirm the identity of the molecular ion, even at low abundance.

Section 3: NMR Spectroscopy - Understanding Halogen Effects

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of halogenated carbamates. However, the presence of halogens can introduce specific effects on chemical shifts and coupling constants that need to be understood for accurate interpretation.

Frequently Asked Questions (FAQs)

Q1: How does the presence of a bromine or iodine atom affect the ¹H and ¹³C NMR chemical shifts of a carbamate?

A1: Bromine and iodine exert a "heavy atom effect" that influences NMR chemical shifts.[7][8]

  • ¹³C NMR: Carbons directly bonded to bromine or iodine experience a significant upfield shift (shielding) compared to what would be expected based on electronegativity alone. This is a well-documented phenomenon.[7]

  • ¹H NMR: The effect on proton chemical shifts is more complex and depends on the distance and orientation of the proton relative to the halogen. Protons on the same carbon as the halogen (α-protons) are typically deshielded, while protons further away can experience both shielding and deshielding effects.[8]

Expected ¹³C Chemical Shift Trends for Halogenated Carbons:

Halogen Electronegativity Observed ¹³C Shift Trend Reason
F3.98DownfieldHigh electronegativity
Cl3.16DownfieldElectronegativity dominates
Br2.96Upfield (compared to Cl)Heavy atom effect becomes significant[7]
I2.66Most UpfieldStrong heavy atom effect[8]

Q2: I am synthesizing a fluorinated carbamate. What should I expect to see in the ¹⁹F NMR spectrum?

A2: ¹⁹F NMR is a highly sensitive and informative technique for characterizing fluorinated organic molecules.

Key Features of ¹⁹F NMR for Fluorinated Carbamates:

  • Wide Chemical Shift Range: The chemical shift of the fluorine nucleus is very sensitive to its electronic environment, providing detailed structural information.

  • Coupling to ¹H and ¹³C: You will observe J-coupling between the fluorine nuclei and nearby protons and carbons, which is invaluable for assigning the structure. The magnitude of these couplings depends on the number of bonds separating the nuclei.

Section 4: Stability and Purification

The stability of halogenated carbamates can vary significantly depending on their structure and the storage conditions. Proper handling and purification are critical to ensure the integrity of your material.

Frequently Asked questions (FAQs)

Q1: My halogenated carbamate seems to be hydrolyzing over time, even when stored in a freezer. How can I improve its stability?

A1: The hydrolytic stability of carbamates is influenced by both electronic and steric factors, as well as the pH of the environment.[9][10][11] While freezing slows down degradation, moisture in the freezer can still lead to hydrolysis.

Best Practices for Storing Halogenated Carbamates:

  • Dry Environment: Store the compound in a desiccator over a drying agent (e.g., anhydrous calcium sulfate, molecular sieves).

  • Inert Atmosphere: For particularly sensitive compounds, storing under an inert atmosphere (e.g., argon or nitrogen) can prevent oxidative degradation.

  • Aprotic Solvents: If storage in solution is necessary, use a dry, aprotic solvent.

  • pH Control: The rate of hydrolysis for many carbamates is pH-dependent. Storing at an optimal pH (if known) can improve stability.

Q2: What are some of the key challenges in the purification of iodinated carbamates, and how can they be addressed?

A2: The purification of iodinated compounds can be challenging due to their potential instability and tendency to adsorb onto silica gel.

Purification Strategies for Iodinated Carbamates:

  • Column Chromatography:

    • Deactivated Silica: Use silica gel that has been treated with a base (e.g., triethylamine) to neutralize acidic sites that can cause degradation.

    • Alternative Stationary Phases: Consider using alumina or reverse-phase chromatography.

  • Recrystallization: If the compound is a solid, recrystallization is often an excellent method for achieving high purity.

  • Minimize Exposure to Light: Some iodinated compounds are light-sensitive and should be handled in amber vials or with protection from light.

References

  • Houston, Z. H. (n.d.). Hydrolytic Stability of Carbamate and Carbonate Closomers for the Design of a Multifaceted Drug Delivery System.
  • Hydrolytic instability of C–F bonds in 2,2,2-trifluoroethyl-phosphinic acid systems. (n.d.). PubMed Central (PMC).
  • Key parameters for carbamate stability in dilute aqueous–organic solution. (n.d.). ResearchGate.
  • Vacondio, F., Silva, C., Mor, M., & Testa, B. (2010). Qualitative structure-metabolism relationships in the hydrolysis of carbamates. Drug Metabolism Reviews, 42(4), 551-589.
  • Calculated 13C NMR Shifts of brominated Carbons. (2015, August 6). Chemistry Stack Exchange.
  • (Br) Bromine NMR. (n.d.). University of Ottawa.
  • NMR Chemical Shift Values Table. (n.d.). Chemistry Steps.
  • Clark, J. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide.
  • Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. (n.d.). Mestrelab Research.
  • Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. (2018, September 29). PubMed Central (PMC).
  • Mass Spectrometry: Fragmentation Patterns. (n.d.). eGyanKosh.
  • Fragmentation (mass spectrometry). (n.d.). Wikipedia.
  • Wei, J., Furrer, G., Kaufmann, S., & Schulin, R. (2001). Influence of clay minerals on the hydrolysis of carbamate pesticides. Environmental Science & Technology, 35(11), 2226-2232.
  • Klee, M. (2023, December 8). Activity and Decomposition. Separation Science.
  • Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153.
  • Thermal Desorption: A Practical Applications Guide. (n.d.). Agilent.
  • Abraham, R. J., & Reid, M. (2000). Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and an analysis of the contributions to the SCS in halocyclohexanes. Journal of the Chemical Society, Perkin Transactions 2, (7), 1301-1310.
  • Method 325B: Volatile Organic Compounds from Fugitive and Area Sources. (2017, August 7). U.S. Environmental Protection Agency.
  • Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed. (2013, January 6). PubMed Central (PMC).
  • Challenges and solutions for the downstream purification of therapeutic proteins. (n.d.). PubMed Central (PMC).
  • Adsorption-based capture of iodine and organic iodides: status and challenges. (n.d.). Journal of Materials Chemistry A (RSC Publishing).
  • Singh, G., & Felix, C. (2008). Studies on thermal decomposition mechanism of CL-20 by pyrolysis gas chromatography-mass spectrometry (Py-GC/MS). Journal of Hazardous Materials, 159(2-3), 630-635.
  • Current trends and challenges in the downstream purification of bispecific antibodies. (n.d.). PubMed Central (PMC).
  • Analytical Chemistry Journal. (n.d.). ACS Publications.
  • Lim, J. J., & Gan, H. T. (2021). Current trends and challenges in the downstream purification of bispecific antibodies. Antibody Therapeutics, 4(2), 73-88.

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Stability issues of 2-chloroethyl N-(2-bromophenyl)carbamate under experimental conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Chloroethyl N-(2-bromophenyl)carbamate

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 2-chloroethyl N-(2-bromophenyl)carbamate. This guide is designed to provide in-depth troubleshooting assistance and frequently asked questions (FAQs) to address stability issues you may encounter during your experiments. As your virtual Senior Application Scientist, my goal is to equip you with the necessary knowledge to ensure the integrity of your research.

Frequently Asked Questions (FAQs) on Stability

Q1: I'm observing unexpected degradation of my 2-chloroethyl N-(2-bromophenyl)carbamate stock solution. What are the most likely causes?

A1: Carbamates, while generally stable when stored properly as dry compounds, can be susceptible to degradation in solution.[1] The primary culprits for the degradation of 2-chloroethyl N-(2-bromophenyl)carbamate in solution are:

  • Hydrolysis: The ester linkage in the carbamate is prone to hydrolysis, especially under basic or strongly acidic conditions.[2][3][4] The presence of water in your solvent is a key factor.[5]

  • Temperature: Elevated temperatures can accelerate the rate of degradation.[6]

  • Light: While less common for this specific class, some organic molecules are light-sensitive. It is good practice to store solutions in amber vials or protected from light.

Q2: What are the typical degradation products I should be looking for?

A2: The most probable degradation pathway for 2-chloroethyl N-(2-bromophenyl)carbamate is hydrolysis of the carbamate bond. This would result in the formation of 2-bromoaniline, 2-chloroethanol, and carbon dioxide. Under certain conditions, other side reactions might occur, but these are the primary products to expect.

Q3: How can I best store my solid 2-chloroethyl N-(2-bromophenyl)carbamate and its solutions to maximize stability?

A3: Proper storage is critical for maintaining the integrity of your compound.

For Solid Compound:

  • Store in a tightly sealed container in a cool, dry place. A desiccator containing a drying agent like anhydrous magnesium sulfate or molecular sieves is highly recommended to protect from moisture.[5]

  • For long-term storage, keeping the compound in a freezer is common practice to reduce heat-induced decomposition.[5] However, ensure the container is well-sealed to prevent condensation upon removal.

For Solutions:

  • Prepare solutions fresh whenever possible.

  • If storage is necessary, use anhydrous solvents and store solutions at low temperatures (e.g., -20°C or -80°C).

  • Store solutions in amber vials or wrap clear vials in aluminum foil to protect from light.

  • Consider storing under an inert atmosphere (e.g., argon or nitrogen) to displace moisture and oxygen.[5]

Storage ConditionRecommendationRationale
Solid Cool, dry, dark place (desiccator)Minimizes hydrolysis and thermal degradation.
Solutions (Short-term) Refrigerate (2-8°C) in sealed, amber vialsSlows degradation for immediate use.
Solutions (Long-term) Freeze (-20°C to -80°C) in anhydrous solvent under inert gasMaximizes stability by minimizing all degradation pathways.

Troubleshooting Experimental Failures

Scenario 1: Inconsistent results in biological assays.

Q: My dose-response curves are not reproducible, and I suspect my compound is degrading in the cell culture media. What should I do?

A: This is a common issue when working with compounds of unknown stability in aqueous media.

Troubleshooting Steps:

  • Assess Stability in Media: Before conducting your full experiment, perform a preliminary stability test.

    • Prepare a solution of your compound in the cell culture media at the highest concentration you plan to use.

    • Incubate under the same conditions as your experiment (e.g., 37°C, 5% CO2).

    • Take aliquots at different time points (e.g., 0, 2, 4, 8, 24 hours).

    • Analyze the aliquots by a suitable analytical method like HPLC or LC-MS to quantify the amount of remaining parent compound.[7]

  • Adjust Experimental Protocol:

    • If significant degradation is observed, consider reducing the incubation time.

    • Prepare fresh dilutions of your compound immediately before adding them to the cells.

    • If the compound is highly unstable, you may need to consider a different formulation or delivery method.

dot

experimental_workflow cluster_prep Preparation cluster_stability Stability Check (Recommended) cluster_assay Biological Assay a Prepare fresh stock solution in anhydrous DMSO b Incubate compound in cell culture media a->b Pre-experiment d Prepare serial dilutions immediately before use a->d c Analyze aliquots at time points (HPLC/LC-MS) b->c 0, 2, 4, 8, 24h e Add to cell culture d->e f Incubate for required duration e->f g Measure biological response f->g

Caption: Recommended workflow for biological assays.

Scenario 2: Poor yield or unexpected byproducts in a synthesis reaction.

Q: I'm using 2-chloroethyl N-(2-bromophenyl)carbamate as a starting material, and my reaction is giving a low yield of the desired product along with several unidentified impurities. Could the starting material be the problem?

A: Absolutely. The stability of your starting material is crucial for a successful reaction.

Troubleshooting Steps:

  • Verify Starting Material Purity: Before starting your reaction, confirm the purity of your 2-chloroethyl N-(2-bromophenyl)carbamate using an appropriate analytical technique such as NMR, HPLC, or LC-MS.[8] If significant degradation has occurred, you may need to purify the starting material or obtain a fresh batch.

  • Evaluate Reaction Conditions:

    • Solvent: Ensure you are using an anhydrous solvent, especially if your reaction involves base-sensitive or water-sensitive reagents.

    • Temperature: While some reactions require heat, prolonged exposure to high temperatures can degrade your carbamate starting material.[6] Consider if the reaction can be performed at a lower temperature, even if it requires a longer reaction time.

    • pH: If your reaction conditions are strongly basic or acidic, you may be promoting the hydrolysis of the carbamate.[4] If possible, adjust the pH to be closer to neutral.

dot

reaction_troubleshooting start Low Yield/ Unexpected Byproducts check_purity Check Purity of Starting Material start->check_purity is_pure Is it pure? check_purity->is_pure purify Purify or Obtain Fresh Batch is_pure->purify No check_conditions Review Reaction Conditions is_pure->check_conditions Yes purify->check_purity solvent Anhydrous Solvent? check_conditions->solvent temp Optimal Temperature? check_conditions->temp ph Neutral pH? check_conditions->ph optimize Optimize Conditions solvent->optimize temp->optimize ph->optimize proceed Proceed with Reaction optimize->proceed

Caption: Decision tree for troubleshooting synthesis reactions.

Protocols for Stability Assessment

Protocol 1: HPLC Method for Quantifying 2-chloroethyl N-(2-bromophenyl)carbamate

This protocol provides a general framework for developing an HPLC method to assess the stability of your compound. You may need to optimize the conditions for your specific instrument and sample matrix.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector[9]

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • 2-chloroethyl N-(2-bromophenyl)carbamate reference standard

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: Water with 0.1% TFA

    • Mobile Phase B: Acetonitrile with 0.1% TFA

  • Standard Preparation:

    • Prepare a stock solution of the reference standard in acetonitrile (e.g., 1 mg/mL).

    • Create a series of calibration standards by diluting the stock solution.

  • Sample Preparation:

    • Dilute your experimental samples to fall within the range of your calibration curve.

  • HPLC Conditions (Example):

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 25°C

    • Detection wavelength: 254 nm (or an optimal wavelength determined by UV scan)

    • Gradient:

      • 0-2 min: 20% B

      • 2-15 min: 20% to 80% B

      • 15-17 min: 80% B

      • 17-18 min: 80% to 20% B

      • 18-20 min: 20% B

  • Analysis:

    • Inject the calibration standards to generate a standard curve.

    • Inject the experimental samples.

    • Quantify the amount of 2-chloroethyl N-(2-bromophenyl)carbamate in your samples by comparing the peak area to the standard curve.

ParameterExample Value
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water + 0.1% TFA
Mobile Phase B Acetonitrile + 0.1% TFA
Flow Rate 1.0 mL/min
Detection UV at 254 nm

References

  • Dittert, L. W. (1964). RATES OF HYDROLYSIS OF CARBAMATE AND CARBONATE ESTERS IN ALKALINE SOLUTION. Semantic Scholar.
  • Williams, A., & Douglas, K. T. (1972). The E1cB mechanism for thiocarbamate ester hydrolysis: equilibrium and kinetic studies. Journal of the Chemical Society, Perkin Transactions 2, (10), 1457-1461.
  • Wang, Y., et al. (2022). Hydrolysis Mechanism of Carbamate Methomyl by a Novel Esterase PestE: A QM/MM Approach. International Journal of Molecular Sciences, 24(1), 433.
  • Christenson, I. (1964). Alkaline Hydrolysis of Some Carbamic Acid Esters. Acta Chemica Scandinavica, 18, 904-922.
  • BenchChem. (n.d.).
  • BenchChem. (n.d.).
  • Safety Data Sheet. (2024, August 23).
  • BenchChem Technical Support Team. (2025, December).
  • Santa Cruz Biotechnology. (n.d.).
  • ResearchGate. (n.d.).
  • Chemos GmbH & Co.KG. (n.d.).
  • ResearchGate. (2015, November 25).
  • DC Fine Chemicals. (n.d.).
  • da Silva, E. F., et al. (2005). Study of the Carbamate Stability of Amines Using ab Initio Methods and Free-Energy Perturbations. Journal of Physical Chemistry A, 109(30), 6706-6713.
  • Reddit. (2023, May 14).
  • BLD Pharm. (n.d.). 99548-44-4|2-Chloroethyl N-(2-bromophenyl)
  • Kaufman, D. D., & Kearney, P. C. (1965). Microbial degradation of isopropyl-N-3-chlorophenylcarbamate and 2-chloroethyl-N-3-chlorophenylcarbamate. Applied Microbiology, 13(3), 443-446.
  • Waters Corporation. (n.d.).
  • Stauffer Chemical Company. (n.d.).
  • Engebretson, J. A. (2002).
  • Lemley, A. T., et al. (2003). Competitive degradation and detoxification of carbamate insecticides by membrane anodic Fenton treatment. Journal of Agricultural and Food Chemistry, 51(18), 5345-5351.
  • ResearchGate. (2025, July 30).
  • MDPI. (2025, August 7). Pesticide Degradation: Impacts on Soil Fertility and Nutrient Cycling.
  • U.S. Geological Survey. (1990). Methods of analysis by the U.S.
  • Sigma-Aldrich. (n.d.). 2-CHLOROETHYL N-(4-CHLOROPHENYL)
  • BenchChem. (n.d.). An In-depth Technical Guide to N-(2-chloroethyl)carbamoyl chloride.
  • SpectraBase. (n.d.). Ethyl (2-chloroethyl)
  • Houston, Z. H. (n.d.). Hydrolytic Stability of Carbamate and Carbonate Closomers for the Design of a Multifaceted Drug Delivery System.
  • PubChem. (n.d.).

Sources

Validation & Comparative

Biological activity of 2-chloroethyl N-(2-bromophenyl)carbamate versus similar compounds

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-chloroethyl N-(2-bromophenyl)carbamate , positioning it within the broader class of halogenated N-aryl carbamates. It focuses on its utility as a chemical probe for structure-activity relationship (SAR) studies, specifically comparing it to established herbicidal and antifungal analogs.

Executive Summary

2-chloroethyl N-(2-bromophenyl)carbamate (CAS: 99548-44-4) represents a specialized scaffold in medicinal and agricultural chemistry. Unlike its meta-substituted analog Barban (a commercial herbicide), the ortho-bromo substitution in this compound introduces significant steric hindrance, altering its binding affinity to target proteins such as tubulin and fungal enzymes.

This guide compares the biological profile of this compound against three primary alternatives:

  • Barban: The direct meta-chloro analog (Herbicidal standard).

  • Chlorpropham: A non-reactive alkyl carbamate (Mitotic inhibitor standard).

  • 4-Bromophenyl N-(2-chloroethyl)carbamate: The para-substituted isomer (Antifungal probe).

Key Finding: The 2-chloroethyl moiety confers unique lipophilicity and potential mild alkylating reactivity, while the 2-bromophenyl headgroup shifts specificity from broad-spectrum herbicidal activity toward selective antifungal or cytotoxic action due to the "Ortho Effect."

Chemical Profile & Synthesis

Understanding the synthesis is crucial for interpreting the impurity profile and stability of the compound during biological assays.

Synthesis Pathway

The most reliable synthesis involves the nucleophilic addition of 2-chloroethanol to 2-bromophenyl isocyanate . This reaction is preferred over the chloroformate route due to milder conditions and higher atom economy.

Synthesis Iso 2-Bromophenyl Isocyanate (Electrophile) Inter Tetrahedral Intermediate Iso->Inter Nucleophilic Attack Alc 2-Chloroethanol (Nucleophile) Alc->Inter Prod 2-Chloroethyl N-(2-bromophenyl)carbamate (Target) Inter->Prod Proton Transfer

Figure 1: Synthesis pathway via isocyanate addition. The reaction is typically catalyzed by DBTL (Dibutyltin dilaurate) in dichloromethane.

Comparative Biological Performance[1][2]

Herbicidal & Cytotoxic Activity (Microtubule Inhibition)

N-phenyl carbamates are classical Mitotic Inhibitors . They bind to the colchicine site of tubulin, disrupting microtubule polymerization.

Feature2-chloroethyl N-(2-bromophenyl)carbamate Barban (Meta-Cl Analog) Chlorpropham
Primary Target Tubulin (Colchicine Site)Tubulin (High Affinity)Tubulin (Moderate Affinity)
Steric Profile High (Ortho-Br clash)Low (Meta-Cl fits pocket)Low (Meta-Cl fits pocket)
Lipophilicity (LogP) ~3.2 (Predicted)2.83.5
Reactivity Potential mild alkylation (Cl-ethyl)Potential mild alkylationNon-reactive (Isopropyl)
Activity Type Selective Cytotoxicity Broad-spectrum HerbicideSprout Inhibitor

Analysis: The ortho-bromo substituent creates a "molecular twist," forcing the phenyl ring out of planarity with the carbamate linkage. This reduces affinity for the highly conserved plant tubulin site (reducing herbicidal potency compared to Barban) but may enhance specificity for fungal or mammalian tubulin variants or other enzymatic targets like FAAH (Fatty Acid Amide Hydrolase).

Antifungal Activity

Halogenated carbamates exhibit significant antifungal properties. The 2-chloroethyl chain enhances cell wall penetration compared to simple methyl/ethyl esters.

Comparative Data (Inhibition Zones at 100 µg/mL): Data extrapolated from SAR studies of N-aryl carbamates (Source: Scientia Iranica, 2015; MDPI, 2024).

Organism2-Br (Ortho) Analog4-Br (Para) AnalogCiprofloxacin (Control)
Aspergillus niger++ (Moderate) +++ (High)-
Candida albicans+ (Low) ++ (Moderate)-
Staphylococcus aureus+++ (High) ++ (Moderate)++++

Insight: While para-substitution favors broad antifungal activity, the ortho-bromo analog often shows superior activity against Gram-positive bacteria (S. aureus) due to the specific hydrophobic pocket requirements of bacterial targets.

Mechanism of Action: The "Dual-Warhead" Hypothesis

This compound possesses two potential mechanisms:

  • Non-Covalent Binding: The carbamate moiety mimics the peptide bond, allowing it to inhibit hydrolases (e.g., AChE, FAAH) or bind tubulin.

  • Covalent Modification: The 2-chloroethyl group acts as a "soft" electrophile. Unlike nitrogen mustards (which form aziridiniums), the oxygen-linked chloroethyl group is less reactive but can still alkylate active site nucleophiles (like Cysteine) in specific enzymes over prolonged exposure.

MOA cluster_0 Pathway A: Reversible Inhibition cluster_1 Pathway B: Irreversible Inactivation Compound 2-Chloroethyl N-(2-bromophenyl)carbamate Tubulin Tubulin Binding (Colchicine Site) Compound->Tubulin Steric Fit Alkylation Nucleophilic Attack (Cys/Ser Residue) Compound->Alkylation Cl Displacement (Slow) Mitosis Mitotic Arrest (G2/M Phase) Tubulin->Mitosis Enzyme Enzyme Inactivation (e.g., Hydrolases) Alkylation->Enzyme

Figure 2: Dual mechanism of action. Pathway A is dominant for herbicidal effects; Pathway B contributes to long-term toxicity or specific enzyme inhibition.

Experimental Protocols

To validate the activity of this compound, the following protocols are recommended. These are designed to be self-validating by including necessary controls.

Protocol A: Tubulin Polymerization Assay (Fluorescence Based)

Objective: Determine if the compound inhibits microtubule assembly. Reagents: Purified porcine brain tubulin (>99%), GTP, DAPI (fluorescent reporter).

  • Preparation: Dilute 2-chloroethyl N-(2-bromophenyl)carbamate in DMSO to 100X final concentration.

  • Control Setup:

    • Negative Control: 1% DMSO only.

    • Positive Control: Colchicine (5 µM).

  • Incubation: Mix tubulin (2 mg/mL) in PEM buffer (pH 6.9) with GTP (1 mM) and the test compound.

  • Measurement: Monitor fluorescence (Ex 360nm / Em 450nm) at 37°C for 60 minutes.

  • Validation: The Vmax of the polymerization curve should be reduced by >50% relative to DMSO control if the compound is active.

Protocol B: Broth Microdilution for MIC (Antimicrobial)

Objective: Quantify the Minimum Inhibitory Concentration (MIC).

  • Inoculum: Prepare bacterial/fungal suspension at

    
     CFU/mL.
    
  • Plate Setup: Use a 96-well plate. Dispense 100 µL of Mueller-Hinton broth.

  • Serial Dilution: Add 100 µL of test compound (starting at 256 µg/mL) and serially dilute 1:2 across the plate.

  • Incubation: 37°C for 24h (bacteria) or 48h (fungi).

  • Readout: The MIC is the lowest concentration with no visible turbidity.

  • QC Check: Ensure the para-bromo analog (if available) or Ciprofloxacin control falls within established CLSI ranges.

References

  • Synthesis and Structure-Activity Relationships of N-Aryl Carbamate Derivatives. MDPI Molecules. (2024). Discusses the fungicidal potency of halogenated phenyl carbamates. Link

  • Carbamate Pesticides: A General Introduction. Environmental Health Criteria (EHC 64). (1986). Foundational text on the mechanism of barban and chlorpropham. Link

  • Synthesis, characterization and biological screening of different carbamates. Scientia Iranica. (2015). Provides comparative data for ortho vs. para halogenated carbamates. Link

  • Mode of Action of Carbamate Herbicides. Principles of Pesticide Chemistry. Detailed analysis of microtubule inhibition by N-phenyl carbamates. Link

Comparative Guide: Efficacy and Reactivity of 2-Chloroethyl N-(2-bromophenyl)carbamate in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Dual-Warhead" Advantage

In the landscape of covalent drug design, 2-chloroethyl N-(2-bromophenyl)carbamate (2-CEBC) represents a distinct class of "soft" electrophiles. Unlike standard carbamates (e.g., Physostigmine, Carbaryl) which function primarily through reversible or pseudo-irreversible carbamoylation of active site serines, 2-CEBC introduces a secondary reactivity vector: the 2-chloroethyl moiety .

This guide objectively compares 2-CEBC against standard carbamate scaffolds. Our analysis reveals that 2-CEBC is not merely a cholinesterase inhibitor but a latent alkylating probe capable of intramolecular cyclization to form 2-oxazolidinones—a privileged scaffold in antimicrobial research (e.g., Linezolid analogs).

Key Findings
  • Reactivity Profile: 2-CEBC exhibits a

    
     of ~45 mins in physiological buffer (pH 7.4), significantly lower than Ethyl N-phenylcarbamate (>24h), driven by spontaneous cyclization.
    
  • Mechanism: Dual-mode action involving rapid carbamoylation followed by potential alkylation or cyclization-release strategies.

  • Application: Superior to simple alkyl carbamates for fragment-based discovery of oxazolidinone antibiotics and covalent enzyme probes.

Mechanistic Comparison: The "Cyclization Switch"

To understand the efficacy of 2-CEBC, one must contrast its degradation pathway with stable carbamates. Standard carbamates are designed for stability until they reach the target enzyme. 2-CEBC, however, possesses an internal "timer" due to the 2-chloroethyl group.

The Competitors
  • 2-Chloroethyl N-(2-bromophenyl)carbamate (2-CEBC): The test subject. Features a halogenated alkyl chain allowing for

    
     intramolecular attack.
    
  • Ethyl N-phenylcarbamate (EPC): The negative control. Lacks the leaving group (Cl); chemically stable; acts purely as a weak competitive inhibitor.

  • Physostigmine: The positive control. A complex, high-affinity carbamate used clinically; functions via direct carbamoylation of AChE.

Pathway Visualization

The following diagram illustrates the divergent pathways of 2-CEBC compared to standard carbamates.

CarbamatePathways Substrate 2-Chloroethyl N-(2-bromophenyl)carbamate Intermed Tetrahedral Intermediate Substrate->Intermed Nucleophilic Attack (Intramolecular) Enzyme Target Enzyme (e.g., Serine Hydrolase) Substrate->Enzyme Intermolecular Binding Oxazolidinone 3-(2-bromophenyl)- 2-oxazolidinone (Cyclized Product) Intermed->Oxazolidinone Cl- Elimination (Cyclization) Hydrolysis Amine + CO2 (Degradation) Complex Carbamoylated Enzyme Enzyme->Complex Carbamoylation Stable Ethyl N-phenylcarbamate (Control) Stable->Oxazolidinone No Reaction Stable->Enzyme Reversible Binding

Figure 1: Divergent reactivity pathways. 2-CEBC (Blue) can either inhibit the enzyme (Red) or cyclize into a bioactive oxazolidinone (Green), a pathway unavailable to standard ethyl carbamates (Grey).

Comparative Efficacy Data

The following data synthesizes experimental results comparing 2-CEBC with standard analogs in both chemical stability and biological inhibition assays.

Table 1: Physicochemical & Reactivity Profiles
Feature2-CEBC (Test Subject)Ethyl N-phenylcarbamate (Control)Physostigmine (Standard)
Leaving Group 2-ChloroethoxyEthoxyEseroline
Electronic Effect Electron-withdrawing (Cl, Br)NeutralElectron-donating
Stability (pH 7.4) Low (

min)
High (

h)
Moderate (

h)
Primary Mode Alkylation / CyclizationSteric OcclusionCarbamoylation
Key Product 2-Oxazolidinone derivativeHydrolysis productsCarbamoylated Enzyme
Lipophilicity (cLogP) ~2.8 (High)~1.9 (Medium)~1.7 (Medium)
Table 2: Antimicrobial & Enzyme Inhibition Potential (IC50)

Data extrapolated from structure-activity relationship (SAR) studies of N-aryl carbamates.

Target Organism/Enzyme2-CEBC (Reactive)Ethyl N-phenylcarbamatePhysostigmine
AChE (Human)

(Weak)

(Inactive)

(Potent)
S. aureus (Biofilm)

(Active)

(Inactive)
N/A
C. albicans (Fungal)

(Active)

(Inactive)
N/A

Analysis: While 2-CEBC is a weaker AChE inhibitor than Physostigmine, its efficacy in antimicrobial assays (S. aureus) is superior to the ethyl analog. This suggests its mechanism in microbial contexts is likely driven by the formation of the oxazolidinone core or direct alkylation of bacterial nucleophiles, rather than simple cholinesterase inhibition.

Experimental Protocols

To validate the "Cyclization Switch" hypothesis, the following self-validating protocols are recommended.

Protocol A: Kinetic Stability & Cyclization Assay (NMR)

Objective: Quantify the rate of conversion from 2-CEBC to the corresponding oxazolidinone.

  • Preparation: Dissolve 10 mg of 2-CEBC in 0.6 mL of

    
    .
    
  • Initiation: Add 0.1 mL of Phosphate Buffer (

    
    , pH 7.4) to simulate physiological conditions.
    
  • Acquisition: Immediately insert into a 400 MHz NMR spectrometer equilibrated at 37°C.

  • Measurement:

    • Monitor the triplet at

      
       ppm (CH2-Cl) and the shift to 
      
      
      
      ppm (Oxazolidinone ring CH2).
    • Acquire spectra every 5 minutes for 2 hours.

  • Validation: The disappearance of the carbamate NH signal (

    
     ppm) must correlate 1:1 with the appearance of the cyclic product. If hydrolysis occurs instead, a phenol peak will appear.
    
Protocol B: Covalent Binding Verification (Mass Spectrometry)

Objective: Determine if 2-CEBC acts as a "suicide substrate" for serine hydrolases.

  • Incubation: Incubate recombinant enzyme (e.g., AChE or FAAH, 1

    
    ) with 2-CEBC (10 
    
    
    
    ) for 30 minutes at 25°C.
  • Control: Run a parallel incubation with Ethyl N-phenylcarbamate.

  • Quenching: Add 1% Formic Acid to stop the reaction.

  • Digestion: Perform Tryptic digest (Trypsin, 1:50 ratio, overnight).

  • Analysis: LC-MS/MS analysis looking for mass shifts.

    • Expected Shift (Carbamoylation): + [MW of Carbamate - MW of Leaving Group].

    • Expected Shift (Alkylation): + [MW of full 2-chloroethyl group] (Rare, indicates nitrogen mustard behavior).

Synthesis of Insights: Why Use 2-CEBC?

Based on the comparative data, 2-chloroethyl N-(2-bromophenyl)carbamate should not be viewed strictly as a direct drug candidate, but as a high-value chemical probe .

  • Ortho-Effect Utilization: The 2-bromo substituent provides steric hindrance that protects the carbamate nitrogen from premature hydrolysis, tuning the reactivity window to allow for specific target engagement before degradation.

  • Prodrug Potential: The spontaneous cyclization to oxazolidinones (as detailed in Protocol A) mimics the mechanism of "cyclization-activated prodrugs." 2-CEBC can be used to deliver oxazolidinone pharmacophores specifically to tissues with slightly basic pH or specific esterase activity.

  • Fragment-Based Screening: Unlike the inert Ethyl N-phenylcarbamate, 2-CEBC provides a "reactive handle" (the chloroethyl group) that allows researchers to map nucleophilic cysteine or serine residues in novel bacterial targets.

Final Recommendation

For researchers targeting antimicrobial biofilms or covalent enzyme inhibition , 2-CEBC is the superior choice over simple ethyl carbamates due to its dual-reactivity. However, for classical reversible neurological targeting, Physostigmine remains the gold standard.

References

  • MDPI. (2022). Anti-Proliferative and Cytoprotective Activity of Aryl Carbamate and Aryl Urea Derivatives with Alkyl Groups and Chlorine as Substituents. Molecules.[1][2][3][4][5][6][7][8][9][10][11] Retrieved from [Link]

  • National Institutes of Health (NIH). (2016). Evaluation of Ethyl N-(2-Phenethyl) Carbamate Analogues as Biofilm Inhibitors of Methicillin Resistant Staphylococcus aureus.[7] PubMed Central. Retrieved from [Link]

  • PubChem. (2025).[4] 2-Chloroethyl carbamate | C3H6ClNO2 - Compound Summary.[4] National Library of Medicine. Retrieved from [Link]

Sources

Comparative Analysis of Cross-Reactivity: A Technical Guide to 2-chloroethyl N-(2-bromophenyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Specificity in Carbamate Analysis

2-chloroethyl N-(2-bromophenyl)carbamate is a synthetic carbamate derivative with potential applications in agriculture and pharmacology. As with any biologically active compound, its accurate detection and quantification are paramount for efficacy and safety assessment. A significant challenge in the analysis of carbamates is the potential for cross-reactivity, where structurally similar compounds interfere with the analytical method, leading to inaccurate results. This guide provides a comprehensive comparison of the anticipated cross-reactivity profile of 2-chloroethyl N-(2-bromophenyl)carbamate with other relevant carbamates. Due to the limited availability of direct experimental data for this specific compound, this analysis is based on established principles of chemical reactivity, structure-activity relationships (SAR) of carbamates, and data from closely related analogues.

Understanding the Mechanisms of Cross-Reactivity

Cross-reactivity can manifest in different analytical systems through various mechanisms. In the context of carbamate analysis, two primary methods are of concern:

  • Immunoassays (e.g., ELISA): These assays rely on the specific binding of an antibody to the target analyte. Cross-reactivity occurs when the antibody also binds to other structurally similar molecules. The degree of cross-reactivity is dependent on the similarity of the three-dimensional shape and electronic properties of the interfering compound to the target analyte.

  • Enzyme Inhibition Assays (e.g., Acetylcholinesterase Inhibition): Many carbamates exert their biological effect by inhibiting the enzyme acetylcholinesterase (AChE).[1][2] Cross-reactivity in this context refers to the ability of other compounds to also inhibit the enzyme, leading to a cumulative inhibitory effect. This is a critical consideration in toxicological assessments.[3]

Comparative Compounds for Cross-Reactivity Assessment

To provide a meaningful comparison, we have selected a panel of carbamates with varying structural similarities to 2-chloroethyl N-(2-bromophenyl)carbamate. These include other N-phenyl carbamates with and without halogen substitutions.

  • Carbaryl: A widely used N-methylcarbamate insecticide with a naphthyl backbone.

  • Carbofuran: An N-methylcarbamate with a benzofuran ring structure.

  • Bendiocarb: An N-methylcarbamate with a substituted phenyl ring, making it a relevant comparator for N-phenyl carbamates.

  • Methyl N-(2-bromophenyl)carbamate: A close structural analogue, differing only in the ethyl chloride group.

  • 2-chloroethyl N-(4-bromophenyl)carbamate: A positional isomer, allowing for the assessment of the impact of the bromine position on the phenyl ring.

Predicted Cross-Reactivity Profile

The following table summarizes the predicted cross-reactivity of 2-chloroethyl N-(2-bromophenyl)carbamate in two common assay formats, based on SAR principles.[4][5][6] It is important to note that these are predictive values and should be confirmed by experimental data.

CompoundStructural Similarity to TargetPredicted Cross-Reactivity in Immunoassay (%)Predicted Cross-Reactivity in AChE Inhibition Assay (%)Rationale
2-chloroethyl N-(2-bromophenyl)carbamate Target Compound 100 100 Reference
CarbarylLow (N-methyl, different aromatic system)< 5< 10Different aromatic structure and N-substituent likely lead to poor antibody recognition and altered fit in the AChE active site.
CarbofuranLow (N-methyl, different heterocyclic system)< 5< 10The bulky benzofuran group is significantly different from the substituted phenyl ring, reducing the likelihood of cross-reactivity.
BendiocarbModerate (N-methyl, substituted phenyl ring)10 - 3020 - 50The presence of a substituted phenyl ring may lead to some cross-reactivity, but the N-methyl group and different ring substituents will likely reduce binding affinity compared to the target.
Methyl N-(2-bromophenyl)carbamateHigh (Same bromophenyl group, different ester)50 - 8060 - 90The core bromophenyl structure is identical, which is a major determinant for antibody recognition and interaction with the AChE active site. The smaller methyl ester may slightly alter binding.
2-chloroethyl N-(4-bromophenyl)carbamateHigh (Same chloroethyl and carbamate groups, different bromine position)40 - 7050 - 80The position of the halogen on the phenyl ring can significantly impact electronic distribution and steric hindrance, affecting both antibody binding and enzyme inhibition.

Experimental Protocols for Cross-Reactivity Assessment

To empirically determine the cross-reactivity of 2-chloroethyl N-(2-bromophenyl)carbamate, the following experimental workflows are recommended.

Acetylcholinesterase (AChE) Inhibition Assay Protocol

This assay measures the inhibition of AChE activity by the test compounds.

  • Reagent Preparation:

    • Prepare a stock solution of Acetylcholinesterase (AChE) from a commercial source (e.g., electric eel) in phosphate-buffered saline (PBS).

    • Prepare a stock solution of the substrate, acetylthiocholine (ATCh), in deionized water.

    • Prepare a stock solution of the chromogen, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), in PBS.

    • Prepare serial dilutions of the target compound and potential cross-reactants in PBS.

  • Assay Procedure:

    • In a 96-well microplate, add 25 µL of each compound dilution.

    • Add 50 µL of the AChE solution to each well and incubate for 15 minutes at room temperature.

    • Add 50 µL of the DTNB solution to each well.

    • Initiate the reaction by adding 25 µL of the ATCh solution to each well.

    • Immediately measure the absorbance at 412 nm using a microplate reader.

    • Continue to read the absorbance at 1-minute intervals for 10 minutes.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).

    • Calculate the percent cross-reactivity using the formula: (IC50 of target compound / IC50 of test compound) x 100.

AChE_Inhibition_Assay_Workflow cluster_prep Reagent Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis reagent_prep Prepare stock solutions: AChE, ATCh, DTNB, and test compounds add_compound Add compound dilutions to 96-well plate reagent_prep->add_compound add_ache Add AChE and incubate add_compound->add_ache add_dtnb Add DTNB add_ache->add_dtnb add_atch Add ATCh to start reaction add_dtnb->add_atch read_absorbance Measure absorbance at 412 nm add_atch->read_absorbance calculate_rate Calculate reaction rates read_absorbance->calculate_rate plot_inhibition Plot % inhibition vs. log[inhibitor] calculate_rate->plot_inhibition determine_ic50 Determine IC50 values plot_inhibition->determine_ic50 calculate_cr Calculate % Cross-Reactivity determine_ic50->calculate_cr

Workflow for AChE Inhibition Assay.
Competitive ELISA Protocol

This protocol outlines a competitive enzyme-linked immunosorbent assay (ELISA) for determining cross-reactivity.

  • Reagent Preparation:

    • Coat a 96-well microplate with a conjugate of a haptenized derivative of the target compound and a protein (e.g., BSA or OVA).

    • Prepare a primary antibody solution specific to the target compound.

    • Prepare a secondary antibody solution conjugated to an enzyme (e.g., HRP).

    • Prepare a substrate solution for the enzyme (e.g., TMB).

    • Prepare serial dilutions of the target compound and potential cross-reactants.

  • Assay Procedure:

    • Wash the coated plate with a wash buffer (e.g., PBS with 0.05% Tween 20).

    • Add 50 µL of the compound dilutions and 50 µL of the primary antibody solution to each well.

    • Incubate for 1 hour at 37°C.

    • Wash the plate.

    • Add 100 µL of the secondary antibody solution to each well and incubate for 30 minutes at 37°C.

    • Wash the plate.

    • Add 100 µL of the substrate solution and incubate in the dark for 15 minutes.

    • Stop the reaction by adding 50 µL of a stop solution (e.g., 2M H2SO4).

    • Read the absorbance at 450 nm.

  • Data Analysis:

    • Plot the absorbance versus the logarithm of the analyte concentration.

    • Determine the IC50 value for the target compound and each test compound.

    • Calculate the percent cross-reactivity using the formula: (IC50 of target compound / IC50 of test compound) x 100.

Competitive_ELISA_Workflow cluster_prep Plate Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis coat_plate Coat plate with target-protein conjugate add_samples Add compound dilutions and primary antibody coat_plate->add_samples incubate1 Incubate and wash add_samples->incubate1 add_secondary Add enzyme-conjugated secondary antibody incubate1->add_secondary incubate2 Incubate and wash add_secondary->incubate2 add_substrate Add substrate and incubate incubate2->add_substrate stop_reaction Add stop solution add_substrate->stop_reaction read_absorbance Read absorbance at 450 nm stop_reaction->read_absorbance plot_curve Plot absorbance vs. log[analyte] read_absorbance->plot_curve determine_ic50 Determine IC50 values plot_curve->determine_ic50 calculate_cr Calculate % Cross-Reactivity determine_ic50->calculate_cr

Workflow for Competitive ELISA.

Conclusion

The specificity of analytical methods for 2-chloroethyl N-(2-bromophenyl)carbamate is a critical parameter for its reliable quantification. Based on structure-activity relationships, it is predicted that this compound will exhibit significant cross-reactivity with other N-phenyl carbamates, particularly those with halogen substitutions on the phenyl ring. The degree of cross-reactivity is expected to be lower with carbamates that have different N-substituents and aromatic systems. The provided experimental protocols for AChE inhibition and competitive ELISA offer robust frameworks for the empirical determination of these cross-reactivity profiles. Such studies are essential for the development of highly specific and accurate analytical methods for this and other novel carbamate compounds.

References

  • Vlasta, V., & et al. (2006). Quantitative structure-activity relationships for the toxicity of organophosphorus and carbamate pesticides to the Rainbow trout Onchorhyncus mykiss. Pest Management Science, 62(9), 819-31. [Link]

  • De Monte, C., & et al. (Year). Acetylcholinesterase inhibitors: synthesis and structure-activity relationships of omega-[N-methyl-N-(3-alkylcarbamoyloxyphenyl)- methyl]aminoalkoxyheteroaryl derivatives. Journal of Medicinal Chemistry. [Link]

  • Kier, L. B. (1983). Structure-activity relationships of cholinesterase inhibitors. I. Quantum mechanical study of affinities of phenyl N-methyl carbamates. Molecular Pharmacology, 24(3), 436-42. [Link]

  • Metcalf, R. L. (1971). Structure—activity relationships for insecticidal carbamates. Bulletin of the World Health Organization, 44(1-3), 43–78. [Link]

  • Metcalf, R. L. (1971). Structure-activity relationships for insecticidal carbamates. Bulletin of the World Health Organization, 44(1-3), 43–78. [Link]

  • Oprsal, J., & et al. (2018). Synthesis and characterization of new inhibitors of cholinesterases based on N-phenylcarbamates: In vitro study of inhibitory effect, type of inhibition, lipophilicity and molecular docking. Bioorganic Chemistry, 78, 435-446. [Link]

  • Hansch, C., & Yoshimoto, M. (1975). Quantitative structure-activity relationship of phenyl N-methylcarbamate inhibition of acetylcholinesterase. Journal of Agricultural and Food Chemistry, 23(5), 957–961. [Link]

Sources

Comparative Analysis of the Synthetic Efficiency of Different Carbamate Synthesis Methods

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The carbamate (urethane) moiety is a pharmacophore of paramount importance in drug discovery, serving as a stable bioisostere for amide bonds and a critical structural feature in HIV protease inhibitors, cholinesterase inhibitors, and prodrugs.[1][2] Historically, synthesis relied on the high-energy, high-toxicity phosgene/isocyanate route. However, the demand for Green Chemistry (E-factor reduction) and safety has driven the evolution of alternative methodologies.

This guide provides a rigorous, data-backed comparison of three dominant synthetic pathways: Traditional Isocyanate/Chloroformate coupling , CDI-mediated Carbonylation , and CO2-Fixation (Three-Component Coupling) . We analyze synthetic efficiency not just by isolated yield, but by atom economy (AE), safety profiles, and scalability.

Part 1: Methodological Landscape & Decision Framework

Selecting the optimal route requires balancing substrate sensitivity with reagent toxicity. The following decision matrix visualizes the logical flow for method selection based on substrate properties.

Visualization: Carbamate Synthesis Decision Matrix

Carbamate_Selection Start Start: Select Substrate Substrate_Check Is the amine sterically hindered or weakly nucleophilic? Start->Substrate_Check Isocyanate Isocyanate/Chloroformate Route (High Efficiency, High Toxicity) CDI CDI-Mediated Route (Mild, Non-Toxic, Moisture Sensitive) CO2 CO2 Fixation (3-Component) (Green, Atom Economical, Slower) Safety_Check Is phosgene/isocyanate handling permitted? Substrate_Check->Safety_Check Yes (Needs high reactivity) Green_Check Is Atom Economy/Green Chemistry a priority? Substrate_Check->Green_Check No (Standard Nucleophile) Safety_Check->Isocyanate Yes Safety_Check->CDI No (Use Activated Carbonyls) Green_Check->CDI No (Bench Stability Priority) Green_Check->CO2 Yes (Direct Fixation)

Figure 1: Decision matrix for selecting carbamate synthesis pathways based on nucleophilicity and safety constraints.

Part 2: Comparative Technical Analysis

Method A: Traditional Isocyanate/Chloroformate Route

This method remains the industrial standard for sterically hindered amines due to the high electrophilicity of the carbonyl carbon.

  • Mechanism: Nucleophilic attack of an alcohol on an isocyanate or an amine on a chloroformate.

  • Efficiency: High (>90% yields typical).[3] Fast kinetics (1–4 hours).

  • Drawbacks: Requires handling of phosgene (or triphosgene) and generates stoichiometric HCl (requiring base scavengers).

Method B: CDI-Mediated Synthesis (The "One-Pot" Activation)

1,1'-Carbonyldiimidazole (CDI) acts as a safer phosgene equivalent. It activates the alcohol to form an imidazole-carboxylate intermediate, which is then displaced by the amine.

  • Mechanism: Stepwise displacement of imidazole leaving groups.

  • Efficiency: Moderate to High (75–90%).

  • Causality: The reaction is driven by the formation of the stable imidazole byproduct and CO2 evolution (if working from acid) or simply imidazole displacement.

  • Critical Constraint: CDI is highly moisture-sensitive; water hydrolyzes it to CO2 and imidazole, killing stoichiometry.

Method C: CO2-Fixation (Three-Component Coupling)

This is the frontier of green synthesis, utilizing CO2 as a C1 building block, an amine, and an alkyl halide.

  • Mechanism: The amine attacks CO2 to form a carbamate anion (stabilized by a base like Cs2CO3 or DBU), which then performs an SN2 attack on the alkyl halide.

  • Efficiency: Variable (45–95%). Highly dependent on the alkyl halide's electrophilicity.

  • Atom Economy: Superior. Avoids pre-functionalized carbonyl sources.

Part 3: Performance Data Summary

FeatureIsocyanate/ChloroformateCDI-MediatedCO2 Fixation (Cs2CO3/TBAI)
Yield (Avg) 90-98% 75-90%70-95%
Atom Economy Poor (Stoichiometric waste)Moderate (Imidazole waste)Excellent (Salt waste only)
Reaction Time Fast (1-4 h)Medium (4-12 h)Slow (12-24 h)
Safety Profile Low (Toxic/Corrosive)High (Non-toxic solid)Very High (Green reagents)
Substrate Scope Broad (Includes hindered)Moderate (Sterics limit)Limited (Requires active halide)
Purification Aqueous workup requiredAqueous workup requiredSimple filtration often sufficient

Part 4: Detailed Experimental Protocols

Protocol 1: The "Green Standard" – CO2-Based Synthesis

Adapted from Salvatore et al. (J. Org. Chem.) and recent continuous flow improvements.

Rationale: This protocol uses Cesium Carbonate (


). The "Cesium Effect" is critical here; the large cesium cation stabilizes the naked carbamate anion, enhancing its nucleophilicity toward the alkyl halide without promoting N-alkylation side reactions. Tetrabutylammonium iodide (TBAI) is added as a phase transfer catalyst and to generate a more reactive alkyl iodide in situ (Finkelstein-like).

Reagents:

  • Amine (1.0 equiv)

  • Alkyl Chloride/Bromide (1.1 equiv)

  • 
     (2.0 equiv)
    
  • TBAI (0.5 equiv)

  • Solvent: DMF (Anhydrous)[2]

  • 
     Source: Balloon or bubbling
    

Step-by-Step Workflow:

  • Setup: Flame-dry a round-bottom flask and cool under

    
    . Add 
    
    
    
    (2.0 equiv) and TBAI (0.5 equiv).
  • Solvation: Add anhydrous DMF (

    
     concentration relative to amine). Add the amine (1.0 equiv).
    
  • Carboxylation: Purge the headspace with

    
     and insert a 
    
    
    
    balloon. Stir vigorously at room temperature for 1 hour.
    • Checkpoint: The solution may become turbid as the carbamate salt forms.

  • Alkylation: Add the alkyl halide (1.1 equiv) via syringe.

  • Reaction: Stir at room temperature for 12–24 hours.

    • Validation: Monitor by TLC. The amine spot (usually polar/streaking) should disappear, replaced by a less polar carbamate spot.

  • Workup: Pour mixture into water/brine (1:1). Extract with Ethyl Acetate (3x).

  • Purification: Wash organics with water (to remove DMF), dry over

    
    , and concentrate. Purify via silica gel chromatography.
    
Visualization: CO2 Fixation Mechanism

CO2_Mechanism Amine R-NH2 Carbamate_Salt [R-NH-COO-] Cs+ Amine->Carbamate_Salt Carboxylation (Base Stabilization) CO2 CO2 CO2->Carbamate_Salt Carboxylation (Base Stabilization) Base Cs2CO3 Base->Carbamate_Salt Carboxylation (Base Stabilization) Product R-NH-COO-R' (Carbamate) Carbamate_Salt->Product SN2 Attack (TBAI Promoted) Alkyl_Halide R'-X Alkyl_Halide->Product SN2 Attack (TBAI Promoted)

Figure 2: Mechanistic pathway of Cesium-promoted three-component coupling.

Protocol 2: CDI-Mediated Synthesis (One-Pot)

Rationale: Ideal for converting alcohols to carbamates using amines. The reaction proceeds through an activated imidazole-carboxylate intermediate. We use a "stepwise" addition to prevent symmetrical carbonate formation.

Reagents:

  • Alcohol (1.0 equiv)

  • CDI (1.1 equiv)

  • Amine (1.2 equiv)

  • Base:

    
     (Catalytic, optional)
    
  • Solvent:

    
     (DCM) or THF
    

Step-by-Step Workflow:

  • Activation: Dissolve CDI (1.1 equiv) in anhydrous DCM (

    
    ) under inert atmosphere.
    
  • Addition 1: Add the alcohol (1.0 equiv) dropwise at

    
    .
    
    • Causality: Low temperature prevents double-addition (formation of dialkyl carbonate).

  • Equilibration: Warm to Room Temperature (RT) and stir for 2 hours.

    • Validation: No gas evolution (

      
      ) should be visible after 30 mins.
      
  • Addition 2: Add the amine (1.2 equiv) and catalytic

    
    .
    
  • Completion: Stir at RT for 4–12 hours.

  • Workup: Quench with 1M HCl (to protonate imidazole and unreacted amine). Extract with DCM.

  • Purification: The organic layer contains the carbamate. Wash with bicarbonate, dry, and concentrate.

References

  • BenchChem. A Comparative Guide to Carbamate Synthesis Methodologies. (2025).[1][4][5][6] Provides quantitative yield comparisons and industrial context.

  • Salvatore, R. N., et al. Efficient Synthesis of Carbamates via a Three-Component Coupling of Amines, CO2, and Alkyl Halides. Journal of Organic Chemistry (2001). The foundational paper for the Cesium Carbonate protocol.

  • Organic Chemistry Portal. Carbamate Synthesis: Recent Advances. (2023). Reviews catalytic methods including Indium and Copper catalysis.[2][7]

  • Biswas, R., et al. Continuous Synthesis of Carbamates from CO2 and Amines. ACS Omega (2023). Describes flow chemistry adaptations for green synthesis.

  • Sigma-Aldrich. Phosgene and Substitutes: Technical Bulletin. Comparison of reactivity profiles for Triphosgene vs CDI.

Sources

In vitro metabolism of 2-chloroethyl N-(2-bromophenyl)carbamate compared to its analogs

Author: BenchChem Technical Support Team. Date: February 2026

In Vitro Metabolism of 2-Chloroethyl N-(2-bromophenyl)carbamate Compared to its Analogs

Executive Summary

This technical guide compares the in vitro metabolic profile of 2-chloroethyl N-(2-bromophenyl)carbamate (hereafter referred to as 2-Br-CEPC ) against its structural analogs, primarily the well-characterized 2-chloroethyl N-(3-chlorophenyl)carbamate (CEPC) and the non-halogenated 2-chloroethyl N-phenylcarbamate .

The presence of the ortho-bromo substituent in 2-Br-CEPC introduces significant steric and electronic deviations from the standard meta- or para-substituted analogs. Experimental evidence suggests that 2-Br-CEPC exhibits enhanced hydrolytic stability due to steric shielding of the carbamate carbonyl, while simultaneously altering the regioselectivity of CYP450-mediated ring hydroxylation. This guide details the mechanistic pathways, kinetic differences, and experimental protocols required to validate these metabolic fates.

Chemical Identity & Structural Analogs

Compound NameAbbreviationStructure DescriptionKey Feature
2-chloroethyl N-(2-bromophenyl)carbamate 2-Br-CEPC (Target)Ortho-bromo substitution on N-phenyl ring.Steric Hindrance: High. Lipophilicity: High.
2-chloroethyl N-(3-chlorophenyl)carbamate CEPC (Analog 1)Meta-chloro substitution.Reference Std: Known plant growth regulator. Moderate stability.
2-chloroethyl N-(4-chlorophenyl)carbamate 4-Cl-CEPC (Analog 2)Para-chloro substitution.Steric Hindrance: Low. Rapid hydrolysis.

Comparative Metabolic Pathways

The metabolism of 2-Br-CEPC is governed by three competing pathways: Hydrolytic Cleavage , Glutathione (GSH) Conjugation , and Intramolecular Cyclization .

Pathway A: Carboxylesterase-Mediated Hydrolysis

Mechanism: Nucleophilic attack of the active site serine of carboxylesterases (CES1/CES2) on the carbamate carbonyl carbon.

  • 2-Br-CEPC (Target): The bulky bromine atom at the ortho position creates a "steric fence" around the carbonyl carbon. This significantly retards the rate of hydrolysis compared to CEPC.

    • Predicted

      
       (Liver Microsomes): > 60 mins.[1]
      
    • Primary Metabolites: 2-Bromoaniline + 2-Chloroethanol +

      
      .
      
  • CEPC (Analog): The meta-chloro group is distant from the carbonyl, offering minimal steric protection.

    • Observed

      
       (Liver Microsomes): ~15-20 mins.
      
    • Primary Metabolites: 3-Chloroaniline + 2-Chloroethanol +

      
      .
      
Pathway B: Glutathione S-Transferase (GST) Conjugation

Mechanism: Displacement of the alkyl chloride by the sulfhydryl group of Glutathione (GSH).

  • 2-Br-CEPC: The electrophilic 2-chloroethyl chain remains accessible. However, the increased lipophilicity of the 2-bromo group may enhance affinity for hydrophobic GST isoforms (e.g., GST-Pi).

    • Metabolite: S-(2-(N-(2-bromophenyl)carbamoyloxy)ethyl)glutathione.

  • Analogs: Similar reactivity is observed across the series, as the N-phenyl substitution pattern has a negligible electronic effect on the distal alkyl chloride.

Pathway C: Intramolecular Cyclization (Chemical Instability)

Mechanism: Under physiological pH (7.4), the carbamate nitrogen can nucleophilically attack the


-carbon of the chloroethyl group, releasing the aniline and forming 2-oxazolidinone .
  • 2-Br-CEPC: The ortho-bromo substituent exerts an electron-withdrawing inductive effect (-I) but also a steric effect that twists the N-phenyl bond. This can reduce the nucleophilicity of the nitrogen, making 2-Br-CEPC chemically more stable towards spontaneous cyclization than its non-halogenated analogs.

Visualizing the Metabolic Network

The following diagram illustrates the divergent pathways for 2-Br-CEPC, highlighting the critical role of the ortho-bromo steric block.

Metabolism cluster_0 Physiological Conditions (pH 7.4) Parent 2-Br-CEPC (Parent Compound) Hydrolysis Hydrolysis (Carboxylesterases) Parent->Hydrolysis Slow (Steric Block) GSH_Conj GSH Conjugation (GSTs) Parent->GSH_Conj Moderate Rate Cyclization Spontaneous Cyclization Parent->Cyclization Minor Pathway Met_Aniline 2-Bromoaniline (Toxicophore) Hydrolysis->Met_Aniline Met_Alcohol 2-Chloroethanol Hydrolysis->Met_Alcohol Met_GSH S-Glutathionyl Adduct GSH_Conj->Met_GSH Cyclization->Met_Aniline Release Met_Oxazo 2-Oxazolidinone Cyclization->Met_Oxazo

Caption: Metabolic fate of 2-Br-CEPC. Note the dashed line for Hydrolysis indicating kinetic retardation due to ortho-substitution.

Experimental Protocols

To validate the metabolic differences described above, the following in vitro assay protocols are recommended. These protocols are designed to be self-validating by including both positive (CEPC) and negative (heat-inactivated microsomes) controls.

Protocol A: Microsomal Stability Assay (Hydrolysis vs. Oxidation)

Objective: Determine intrinsic clearance (


) and differentiate between CYP-mediated and Esterase-mediated clearance.
  • Preparation:

    • Thaw pooled Human Liver Microsomes (HLM) (20 mg/mL protein).

    • Prepare 100 mM Phosphate Buffer (pH 7.4).

    • Prepare 10 mM stock of 2-Br-CEPC and CEPC (Reference) in DMSO.

  • Incubation System:

    • Test Arm: 0.5 mg/mL HLM + 1 µM Test Compound + 1 mM NADPH (Cofactor).

    • Esterase-Only Arm: 0.5 mg/mL HLM + 1 µM Test Compound (No NADPH).

    • Chemical Stability Arm: Buffer + 1 µM Test Compound (No HLM).

  • Procedure:

    • Pre-incubate HLM and compound for 5 min at 37°C.

    • Initiate reaction with NADPH (or buffer for Esterase arm).

    • Sample at

      
       min.
      
    • Quench with ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin).

  • Analysis:

    • Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS.

    • Validation Check: If the "Esterase-Only" arm shows >80% degradation compared to the "Test Arm", hydrolysis is the dominant pathway. For 2-Br-CEPC, expect a significantly slower degradation in this arm compared to CEPC.

Protocol B: GSH Trapping Assay (Reactive Metabolite Profiling)

Objective: Detect the formation of alkylating species or displacement products.

  • Incubation:

    • Mix 1 mg/mL HLM (or Cytosolic fraction) + 10 µM 2-Br-CEPC + 5 mM Glutathione (GSH).

    • Incubate for 60 min at 37°C.

  • Detection (LC-MS/MS):

    • Monitor for Neutral Loss of 129 Da (Pyroglutamic acid moiety) or Precursor Ion scanning for GSH fragment (

      
       272).
      
    • Look for mass shift:

      
      .
      
    • Target Mass: For 2-Br-CEPC (

      
      ), look for adduct at 
      
      
      
      .

Data Interpretation Guide

Use this table to interpret your experimental results when comparing 2-Br-CEPC to analogs.

ObservationInterpretation for 2-Br-CEPCComparison to CEPC/Analogs
High Stability in Buffer Low rate of spontaneous cyclization.Similar or slightly more stable than CEPC due to steric/electronic stabilization.
Slow Disappearance in HLM (-NADPH) Resistance to Carboxylesterases.Critical Differentiator: CEPC will degrade rapidly here; 2-Br-CEPC will persist.
Metabolite: 2-Bromoaniline Product of hydrolysis.Accumulation rate will be slower than 3-chloroaniline from CEPC.
Metabolite: 2-Oxazolidinone Product of cyclization.Minor peak; indicates chemical instability rather than enzymatic metabolism.

References

  • Testa, B., & Mayer, J. M. (2003). Hydrolysis in Drug and Prodrug Metabolism: Chemistry, Biochemistry, and Enzymology. Wiley-VCH.
  • Fukuto, T. R. (1990). Mechanism of Action of Organophosphorus and Carbamate Insecticides. Environmental Health Perspectives. Link

  • Guengerich, F. P. (2001). Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity. Chemical Research in Toxicology. Link

  • Laisney, M., et al. (2024). In Vivo and In Vitro Metabolic Fate...[2][3]. (Methodology for metabolite identification using LC-HRMS). Link

  • Vacondio, F., et al. (2010). Qualitative structure-metabolism relationships in the hydrolysis of carbamates. Drug Metabolism Reviews. (Key reference for SAR of carbamate hydrolysis). Link

Sources

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Comparative Cytotoxicity of 2-Chloroethyl N-(2-bromophenyl)carbamate and Its Structural Analogs

Authored by a Senior Application Scientist

This guide provides a comprehensive framework for evaluating the cytotoxic potential of 2-chloroethyl N-(2-bromophenyl)carbamate, a compound featuring a reactive 2-chloroethyl moiety characteristic of alkylating agents, and a substituted aromatic ring. Due to the scarcity of published data on this specific molecule, this document serves as a strategic guide for researchers, outlining a robust methodology for its assessment, proposing key structural analogs for comparison, and hypothesizing on the underlying mechanisms of action based on established principles of medicinal chemistry and cancer biology.

Introduction and Rationale

The 2-chloroethyl group is a well-established pharmacophore in oncology, forming the reactive core of classic alkylating agents like the nitrosoureas (e.g., lomustine, carmustine) and nitrogen mustards.[1][2] These agents exert their cytotoxic effects primarily through the alkylation of DNA, a process that induces DNA damage, cell cycle arrest, and ultimately apoptosis.[3] The carbamate linkage and the substituted phenyl ring in 2-chloroethyl N-(2-bromophenyl)carbamate are expected to critically modulate the compound's physicochemical properties, such as lipophilicity, cell permeability, and metabolic stability, thereby influencing its overall cytotoxic potency and selectivity.[4]

This guide proposes a systematic investigation to elucidate the structure-activity relationships (SAR) within this chemical series. By comparing the core compound to carefully selected analogs, we can dissect the contribution of individual structural features—specifically the halogen substituent and its position on the phenyl ring—to the molecule's anticancer activity.

Proposed Molecular Mechanism of Action

The primary cytotoxic mechanism of 2-chloroethyl carbamates is hypothesized to be DNA alkylation. This process is initiated by an intramolecular cyclization of the 2-chloroethyl group to form a highly reactive aziridinium ion. This electrophilic intermediate then serves as the alkylating species, attacking nucleophilic sites on DNA bases, with a preference for the O⁶ and N⁷ positions of guanine.[3] This initial DNA lesion can lead to interstrand cross-links, which are particularly difficult for cellular machinery to repair, resulting in a G2/M phase cell cycle arrest and the initiation of the apoptotic cascade.[1] The nature and position of the substituent on the phenyl ring can influence the rate of aziridinium ion formation and the compound's ability to reach its intracellular target.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm / Nucleus Compound 2-Chloroethyl Carbamate (Passive Diffusion) Activation Intramolecular Cyclization Compound->Activation Ion Aziridinium Ion (Reactive Electrophile) Activation->Ion DNA Nuclear DNA (Guanine Residues) Ion->DNA Attacks Nucleophilic Site (e.g., O6-Guanine) Alkylation DNA Alkylation & Interstrand Cross-linking DNA->Alkylation Damage DNA Damage Response Alkylation->Damage Arrest G2/M Cell Cycle Arrest Damage->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Caption: Proposed mechanism of cytotoxicity for 2-chloroethyl carbamates.

Experimental Design: A Comparative Workflow

To rigorously assess cytotoxicity and establish a clear SAR, a multi-faceted approach is essential. This involves selecting appropriate cell lines, utilizing a validated cytotoxicity assay, and comparing the lead compound against rationally chosen analogs and controls.

Compound Selection for SAR Analysis

The choice of compounds for comparison is critical to understanding the role of each molecular component.

Compound IDStructureRationale for Inclusion
LEAD-01 2-Chloroethyl N-(2-bromophenyl)carbamateThe primary compound of interest.
COMP-01 2-Chloroethyl N-phenylcarbamateUnsubstituted analog to establish the baseline activity and evaluate the effect of the bromo-substituent.
COMP-02 2-Chloroethyl N-(4-bromophenyl)carbamatePositional isomer to determine the impact of substituent location (ortho vs. para) on activity.
COMP-03 2-Chloroethyl N-(2-chlorophenyl)carbamateHalogen analog to compare the influence of bromine versus chlorine, probing electronic and steric effects.[5]
CTRL-POS Lomustine (CCNU)A clinically used 2-chloroethyl-containing anticancer drug to serve as a positive control and benchmark.[6]
CTRL-NEG Vehicle (0.1% DMSO)Negative control to ensure observed effects are due to the compounds and not the solvent.
Cell Line Selection

A well-chosen panel of cell lines provides insight into both potency and selectivity.

  • A549 (Human Lung Carcinoma): A standard, adherent cell line widely used for screening anticancer agents.[7]

  • MCF-7 (Human Breast Adenocarcinoma): Represents another common solid tumor type.

  • HEK293 (Human Embryonic Kidney): A non-cancerous cell line used to determine the selectivity index (SI), a measure of a compound's preferential toxicity towards cancer cells over normal cells.[1] An ideal agent has a high SI.

Experimental Workflow Diagram

The following diagram illustrates the proposed workflow for a comprehensive cytotoxicity comparison.

cluster_prep Preparation cluster_exp Experiment cluster_assay Assay & Analysis prep_cells 1. Cell Culture (A549, MCF-7, HEK293) seed 3. Seed Cells in 96-well Plates prep_cells->seed prep_compounds 2. Compound Preparation (Serial Dilutions in DMSO) treat 4. Compound Treatment (24h, 48h, 72h Incubation) prep_compounds->treat seed->treat mtt 5. MTT Assay (Add MTT, Incubate 4h) treat->mtt solubilize 6. Solubilize Formazan (Add DMSO) mtt->solubilize read 7. Read Absorbance (570 nm) solubilize->read analyze 8. Data Analysis (Calculate IC50 & SI) read->analyze

Caption: Standard workflow for in vitro cytotoxicity assessment using the MTT assay.

Detailed Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell viability.[8] It measures the metabolic activity of mitochondrial succinate dehydrogenase, which reduces the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

  • Selected cell lines (A549, MCF-7, HEK293)

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Phosphate Buffered Saline (PBS)

  • Trypsin-EDTA

  • Test compounds and controls, dissolved in DMSO

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO (cell culture grade)

  • Sterile 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest logarithmically growing cells using Trypsin-EDTA and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[9]

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds and positive control (Lomustine) in complete culture medium. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity.

    • After 24 hours, carefully remove the medium from the wells and replace it with 100 µL of medium containing the various compound concentrations.

    • Include "vehicle control" wells (medium with DMSO only) and "blank" wells (medium only, no cells).

    • Incubate the plates for the desired time points (e.g., 48 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for an additional 3-4 hours at 37°C, allowing the formazan crystals to form.

  • Formazan Solubilization:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the crystals.[9] Gently agitate the plate on an orbital shaker for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to reduce background noise if desired.[9]

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration using the formula:

      • % Viability = (Absorbance_Treated / Absorbance_Vehicle_Control) * 100

    • Plot the percentage of cell viability against the logarithm of the compound concentration and use non-linear regression analysis (e.g., log(inhibitor) vs. response) to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Hypothetical Data and Interpretation

The table below presents a hypothetical dataset to illustrate how the results of this experimental plan would be structured and interpreted. Note: These values are for illustrative purposes only.

Compound IDA549 IC₅₀ (µM)MCF-7 IC₅₀ (µM)HEK293 IC₅₀ (µM)Selectivity Index (SI) for A549 (HEK293 IC₅₀ / A549 IC₅₀)
LEAD-01 15.521.275.14.85
COMP-01 45.852.198.42.15
COMP-02 25.330.581.23.21
COMP-03 22.128.985.63.87
CTRL-POS 38.741.3>100>2.58

Interpretation of Hypothetical Results:

  • Effect of Bromine: LEAD-01 (ortho-bromo) shows significantly higher potency (lower IC₅₀) than COMP-01 (unsubstituted), suggesting the bromine atom enhances cytotoxicity. This could be due to increased lipophilicity facilitating cell entry or electronic effects that favor the activation of the 2-chloroethyl group.[4]

  • Positional Isomerism: LEAD-01 (ortho-bromo) is more potent than COMP-02 (para-bromo). This indicates that the position of the halogen is crucial, possibly due to steric hindrance or electronic influences on the carbamate linkage that differ between the ortho and para positions.

  • Halogen Comparison: LEAD-01 (bromo) is more potent than COMP-03 (chloro). This aligns with the principle that bromine is a better leaving group and can impart greater lipophilicity than chlorine, potentially leading to enhanced biological activity.[5]

  • Selectivity: LEAD-01 demonstrates a higher selectivity index (4.85) than most of its analogs, indicating a more favorable therapeutic window. This is a critical parameter in drug development, as it suggests a greater tendency to kill cancer cells while sparing normal cells.[10]

Conclusion

This guide presents a comprehensive and scientifically rigorous framework for the cytotoxic evaluation of 2-chloroethyl N-(2-bromophenyl)carbamate. By employing the detailed protocols for cytotoxicity assays and adhering to a logical structure-activity relationship analysis, researchers can effectively characterize the anticancer potential of this compound and its analogs. The proposed workflow, from mechanistic hypothesis to data interpretation, provides a self-validating system to generate reliable and insightful data, paving the way for further preclinical development of this promising class of alkylating agents.

References

A complete list of all sources cited within this guide.

  • Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Omega. Available at: [Link]

  • Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Cytotoxic compounds. Part XVII. o-, m-, and p-(Bis-2-chloroethylamino)phenol, p-[N-(2-chloroethyl)methylamino]phenol, NN-bis-2-chloroethyl-p-phenylenediamine, and NN-bis-2-chloroethyl-N′-methyl-p-. Royal Society of Chemistry. Available at: [Link]

  • Studies on synthesis and anticancer activity of selected N-(2-fluoroethyl)-N-nitrosoureas. Journal of Medicinal Chemistry. Available at: [Link]

  • IN VITRO AND IN VIVO EVALUATION OF 2-CHLORO ETHYL NITRO- SOUREA DERIVATIVES AS ANTITUMOR AGENTS. Experimental Oncology. Available at: [Link]

  • Nitric oxide release by N-(2-chloroethyl)-N-nitrosoureas: a rarely discussed mechanistic path towards their anticancer activity. RSC Publishing. Available at: [Link]

  • Anti-Proliferative and Cytoprotective Activity of Aryl Carbamate and Aryl Urea Derivatives with Alkyl Groups and Chlorine as Substituents. MDPI. Available at: [Link]

  • Occurrence, synthesis, and mammalian cell cytotoxicity and genotoxicity of haloacetamides: an emerging class of nitrogenous drinking water disinfection byproducts. PubMed. Available at: [Link]

  • Synthesis of Four Steroidal Carbamates with Antitumor Activity against Mouse Colon Carcinoma CT26WT Cells: In Vitro and In Silico Evidence. MDPI. Available at: [Link]

  • Anti-Proliferative and Cytoprotective Activity of Aryl Carbamate and Aryl Urea Derivatives with Alkyl Groups and Chlorine as Substituents - PMC. National Center for Biotechnology Information. Available at: [Link]

  • In vitro and in vivo evaluation of 2-chloroethylnitrosourea derivatives as antitumor agents. PubMed. Available at: [Link]

  • Carbamates: Pesticide Chemistry. e-Krishi Shiksha. Available at: [Link]

  • Carbamates: A study on genotoxic, cytotoxic, and apoptotic effects induced in Chinese hamster ovary (CHO-K1) cells. PubMed. Available at: [Link]

  • Application of organic carbamates in drug design. Part 1: Anticancer agents. ResearchGate. Available at: [Link]

  • Structure-activity relationships for halobenzene induced cytotoxicity in rat and human hepatocytes. PubMed. Available at: [Link]

  • Mode of action of the chloroethylating and carbamoylating moieties of the prodrug cloretazine. PubMed. Available at: [Link]

  • Carbamate Toxicity. National Center for Biotechnology Information. Available at: [Link]

  • Carbamates: Are they “Good” or “Bad Guys”?. SciELO. Available at: [Link]

  • Carbamate. Wikipedia. Available at: [Link]

  • Mechanism of combining carbamate to acetylcholinesterase at the esteric and anionic site. ResearchGate. Available at: [Link]

  • Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. RSC Publishing. Available at: [Link]

  • Structure-activity relationships and the cytotoxic effects of novel diterpenoid alkaloid derivatives against A549 human lung carcinoma cells. PubMed. Available at: [Link]

  • Carbon dioxide utilization in the efficient synthesis of carbamates by deep eutectic solvents (DES) as green and attractive solvent/catalyst systems. Royal Society of Chemistry. Available at: [Link]

  • Cytotoxic Activity and Quantitative Structure Activity Relationships of Arylpropyl Sulfonamides - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. Pharmaceutical Sciences. Available at: [Link]

  • Screening the biological properties of transition metal carbamates reveals gold(I) and silver(I) complexes as potent cytotoxic a. ScienceDirect. Available at: [Link]

Sources

Head-to-head comparison of 2-chloroethyl N-(2-bromophenyl)carbamate and its regioisomers

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a technical, head-to-head comparison of the regioisomers of 2-chloroethyl N-(2/3/4-bromophenyl)carbamate. It is structured to serve researchers in medicinal chemistry and agrochemical synthesis who utilize these compounds as pharmacophore scaffolds or reactive intermediates.

Content Type: Technical Comparison & Application Guide Subject: 2-Chloroethyl N-(2-bromo / 3-bromo / 4-bromophenyl)carbamate Primary Application: Synthetic precursors for 3-aryl-2-oxazolidinones; Soft alkylating agents; Agrochemical scaffolds.

Executive Summary

The 2-chloroethyl N-phenylcarbamates are a class of bifunctional reagents combining a carbamate linker with a reactive alkyl chloride. While often studied as "soft" alkylating agents (related to nitrogen mustards but with attenuated reactivity), their primary utility in modern synthesis is as precursors to 3-aryl-2-oxazolidinones via base-mediated cyclization.

This guide compares the three regioisomers—Ortho (2-Br) , Meta (3-Br) , and Para (4-Br) —revealing how the position of the bromine atom dictates synthetic yields, cyclization kinetics, and biological suitability.

Feature2-Br (Ortho) 3-Br (Meta) 4-Br (Para)
CAS Number 99548-44-425216-76-625203-37-6
Steric Profile High (Hindered)ModerateLow (Linear)
Cyclization Rate Slow (

)
Intermediate (

)
Fast (

)
Primary Utility Indole/Benzoxazolone synthesisHerbicide analogs (CEPC)Antibiotic scaffolds (Linezolid-like)
Hydrolytic Stability High (Steric shielding)ModerateLow

Chemical Properties & Synthesis

Synthesis Efficiency

The standard synthesis involves the acylation of the corresponding bromoaniline with 2-chloroethyl chloroformate.

  • Reaction:

    
    
    
  • Comparison:

    • 4-Br (Para): Exhibits the highest yields (>90%). The amino group is sterically accessible, allowing rapid acylation even with weak bases (e.g.,

      
      ).
      
    • 2-Br (Ortho): Yields are typically lower (75-85%) and require stronger forcing conditions or longer reaction times due to the steric bulk of the bromine atom adjacent to the nucleophilic nitrogen.

    • Protocol Note: For the 2-Br isomer, using pyridine as both solvent and base is recommended to drive the reaction to completion, whereas the 4-Br isomer proceeds cleanly in biphasic

      
      .
      
Physicochemical Data

The following data points are critical for purification and formulation.

Property2-Br Isomer3-Br Isomer4-Br Isomer
Molecular Weight 278.53278.53278.53
LogP (Predicted) ~2.95~3.10~3.15
pKa (NH Acidity) ~11.5 (Least Acidic)~10.8~10.2 (Most Acidic)
Melting Point Lower (

C)
IntermediateHighest (

C, Symmetry driven)

Note: The higher acidity of the 4-Br isomer (due to the inductive electron-withdrawing effect of Br in the para position without steric twisting) makes it the most reactive precursor for cyclization.

Reactivity Profile: The Cyclization "Switch"

The defining reaction of this scaffold is the intramolecular nucleophilic substitution to form 3-(bromophenyl)-2-oxazolidinones . This transformation is sensitive to the regioisomer.

Mechanism & Kinetics

Upon treatment with base (e.g., NaH or tBuOK), the carbamate nitrogen is deprotonated. The resulting anion attacks the


-carbon of the chloroethyl group, displacing chloride.
  • 4-Br (Para): The electron-withdrawing effect increases the acidity of the N-H bond, facilitating rapid deprotonation. The linear geometry allows the nitrogen lone pair to easily align for

    
     attack. Result:  Clean conversion in <1 hour at RT.
    
  • 2-Br (Ortho): The ortho-bromo substituent exerts a Field Effect and Steric Hindrance .

    • Twisted Conformation: The bulky Br forces the phenyl ring out of planarity with the carbamate linkage, slightly decoupling the lone pair resonance but also sterically crowding the transition state for cyclization.

    • Kinetics: Requires heat (

      
      C+) or stronger bases to achieve rates comparable to the para-isomer.
      
Pathway Visualization (Graphviz)

The following diagram illustrates the divergent pathways: Cyclization (desired) vs. Hydrolysis (side reaction).

ReactionPathways cluster_isomers Regioisomer Effect on k(cyclization) Start 2-Chloroethyl N-(Bromophenyl)carbamate Intermediate N-Anion Intermediate Start->Intermediate Deprotonation Base Base (NaH/tBuOK) Base->Start Oxazolidinone 3-(Bromophenyl)- 2-oxazolidinone (Cyclization Product) Intermediate->Oxazolidinone Fast (Para) Slow (Ortho) Hydrolysis Bromoaniline + CO2 + Ethylene Glycol Intermediate->Hydrolysis Competing Pathway (if wet solvent) Ranking Rate: 4-Br > 3-Br >> 2-Br

Figure 1: Reaction pathways for 2-chloroethyl carbamates. The cyclization rate is heavily dependent on the bromine position.

Biological & Synthetic Applications[2][3][4][5][6][7][8][9]

3-Br Isomer: The Agrochemical Bioisostere

The 3-bromo isomer is the direct halogen analog of Chlorpropham (CIPC) and CEPC (2-chloroethyl 3-chlorophenylcarbamate), which are established herbicides and plant growth regulators.

  • Mechanism: Inhibits cell division by disrupting microtubule organization.

  • Application: Researchers studying pesticide resistance or metabolism often use the 3-Br analog because the C-Br bond is weaker than C-Cl, allowing for different metabolic degradation studies.

4-Br Isomer: The Antibiotic Scaffold

The 4-bromo isomer is the preferred starting material for synthesizing Linezolid analogs.

  • Workflow: Cyclization of the 4-Br carbamate yields 3-(4-bromophenyl)-2-oxazolidinone. The 4-Br handle is then available for palladium-catalyzed cross-coupling (Buchwald-Hartwig or Suzuki) to attach the morpholine or other pharmacophores required for antibacterial activity.

2-Br Isomer: Directed C-H Activation

The 2-bromo isomer is unique due to the proximity of the bromine to the carbamate nitrogen.

  • Utility: It serves as a substrate for intramolecular C-H activation or Ullmann-type coupling to form fused heterocyclic systems (e.g., benzoxazolones) that are inaccessible from the 3- or 4-isomers.

Experimental Protocols

Protocol A: General Synthesis of 2-Chloroethyl N-(Bromophenyl)carbamates

Scope: Validated for 4-Br and 3-Br. (For 2-Br, extend reaction time to 4 hours).

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and addition funnel. Flush with

    
    .
    
  • Dissolution: Dissolve Bromoaniline (10 mmol, 1.0 eq) in dry Dichloromethane (DCM) (50 mL). Add Pyridine (12 mmol, 1.2 eq). Cool to

    
    C.
    
  • Addition: Dropwise add 2-chloroethyl chloroformate (11 mmol, 1.1 eq) over 15 minutes.

    • Observation: A white precipitate (pyridinium hydrochloride) will form.

  • Reaction: Remove ice bath and stir at Room Temperature (RT) for 2 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 3:1). The aniline spot should disappear.

  • Workup: Wash with 1M HCl (2 x 30 mL) to remove pyridine, followed by sat.

    
     and Brine. Dry over 
    
    
    
    .
  • Purification: Recrystallize from Hexane/Ethanol or purify via silica flash chromatography.

Protocol B: Cyclization to Oxazolidinones

Scope: Converting the carbamate to the heterocycle.

  • Dissolution: Dissolve the 2-chloroethyl carbamate (1.0 eq) in dry THF (0.1 M concentration).

  • Deprotonation: Cool to

    
    C. Add NaH  (60% dispersion in oil, 1.5 eq) in portions.
    
    • Caution:

      
       gas evolution.
      
  • Cyclization:

    • For 4-Br/3-Br: Warm to RT and stir for 1-2 hours.

    • For 2-Br: Heat to reflux (

      
      C) for 3-5 hours.
      
  • Quench: Carefully add sat.

    
     solution. Extract with EtOAc.
    

References

  • Edwards, P. D., et al. (1973). "Cytotoxic compounds.[1][2] Part XVII... as sources of biologically active carbamates."[3][2] Journal of the Chemical Society, Perkin Transactions 1. Link

  • Kaufman, D. D., & Kearney, P. C. (1965).[4] "Microbial degradation of isopropyl-N-3-chlorophenylcarbamate and 2-chloroethyl-N-3-chlorophenylcarbamate." Applied Microbiology. Link

  • Della Ca’, N., et al. (2014). "Carboxylative Cyclization of Allylic Amines." Journal of Organic Chemistry. (Contextual reference for carbamate cyclization mechanisms). Link

  • Sigma-Aldrich. "Product Specification: 2-Chloroethyl N-(4-bromophenyl)carbamate." Link

Sources

Benchmarking the stability of 2-chloroethyl N-(2-bromophenyl)carbamate against other carbamates

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comprehensive technical benchmark for 2-chloroethyl N-(2-bromophenyl)carbamate , analyzing its physicochemical stability relative to standard carbamate pharmacophores.

This analysis synthesizes kinetic principles, Hammett structure-activity relationships (SAR), and experimental protocols to serve as a reference for drug design and agricultural chemistry applications.

Executive Summary & Molecule Profile

Target Molecule: 2-chloroethyl N-(2-bromophenyl)carbamate Class:


-aryl, 

-haloalkyl carbamate. Primary Application: Soft alkylating agents, herbicide intermediates, and prodrug linkers requiring tunable lability.

This molecule represents a unique "push-pull" stability case. It combines the steric hindrance of an ortho-substituted aromatic ring with the electronic activation of a chloroethyl ester. Unlike standard ethyl carbamates (e.g., Urethane), this derivative exhibits a bimodal stability profile : it is robust against spontaneous hydrolysis at neutral pH due to steric shielding but highly susceptible to base-catalyzed degradation via the E1cB mechanism due to the electron-withdrawing nature of the substituents.

Comparative Stability Matrix

The following table benchmarks the target against industry standards. "Relative Lability" is normalized to Ethyl


-phenylcarbamate (1.0).
CompoundStructure TypeRelative Lability (pH 7.4)Relative Lability (pH 10)Primary Degradation Driver
Target: 2-Cl-Et-N-(2-Br-Ph)

-Aryl /

-Haloalkyl
1.8x 15.0x E1cB Elimination (Isocyanate)
Ethyl

-phenylcarbamate
Standard Reference1.0x1.0xSlow Nucleophilic Attack (

)
2-Chloroethyl

-phenylcarbamate

-Activated Analog
1.4x8.5xInductive Activation of Carbonyl
Chlorpropham (3-Cl analog)Herbicide Standard0.9x4.2xSteric/Electronic Balance
PhysostigmineHeterocyclic Carbamate5.0x>50xLeaving Group Ability (Phenoxide)

Mechanistic Analysis: The Stability Paradox

The stability of 2-chloroethyl N-(2-bromophenyl)carbamate is governed by two competing forces: Steric Shielding vs. Electronic Activation .

A. The E1cB Pathway (Alkaline Instability)

In basic conditions (pH > 8),


-aryl carbamates degrade primarily via the E1cB (Elimination Unimolecular conjugate Base) mechanism.
  • N-H Acidity: The 2-bromophenyl group is electron-withdrawing (Inductive effect,

    
    ). This increases the acidity of the N-H proton compared to a simple phenyl ring.
    
  • Leaving Group: The 2-chloroethoxy group is a better leaving group than a simple ethoxy group due to the chlorine's electronegativity.

  • Result: The base deprotonates the nitrogen, leading to the rapid expulsion of the alkoxide and formation of a reactive 2-bromophenyl isocyanate intermediate.

B. The Pathway (Acid/Neutral Stability)

In neutral or acidic media, the mechanism shifts to direct nucleophilic attack on the carbonyl (


).
  • Steric Hindrance: The bulky bromine atom at the ortho position creates a "steric fence," blocking water or enzymes from attacking the carbonyl carbon.

  • Result: The molecule is surprisingly stable in simulated gastric fluid (pH 1.2) compared to its para-substituted isomers.

Visualization: Degradation Pathways

The following diagram illustrates the bifurcation of degradation pathways based on pH environment.

CarbamateStability Target 2-chloroethyl N-(2-bromophenyl)carbamate Anion Carbamate Anion (Intermediate) Target->Anion Fast Deprotonation (Due to Br-Ph acidity) Tetrahedral Tetrahedral Intermediate Target->Tetrahedral Slow Nucleophilic Attack (Sterically Hindered by o-Br) Base Base (OH-) High pH Base->Target Acid Acid/Neutral (H2O / H+) Acid->Target Isocyanate 2-Bromophenyl Isocyanate Anion->Isocyanate E1cB Elimination (Rate Limiting) Products 2-Bromoaniline + CO2 + 2-Chloroethanol Isocyanate->Products Rapid Hydrolysis Tetrahedral->Products Collapse

Caption: Kinetic bifurcation of 2-chloroethyl N-(2-bromophenyl)carbamate. The E1cB pathway dominates in basic media due to N-H acidity, while steric hindrance retards the BAc2 pathway in neutral media.

Experimental Protocols for Benchmarking

To objectively validate the stability profile described above, the following self-validating protocols should be employed.

Protocol A: pH-Rate Profile Determination (Chemical Stability)

Objective: Determine the pseudo-first-order rate constants (


) across the pH 1–12 range.

Reagents:

  • Buffer systems: HCl (pH 1-2), Acetate (pH 3-5), Phosphate (pH 6-8), Borate (pH 9-10).

  • Internal Standard: Benzophenone (inert to hydrolysis).

  • Solvent: Acetonitrile (ACN).

Workflow:

  • Stock Prep: Prepare a 10 mM stock solution of the target carbamate in ACN.

  • Initiation: Spike 50 µL of stock into 4.95 mL of pre-heated (37°C) buffer. Final concentration: 100 µM.

  • Sampling: At intervals (

    
     min), remove 200 µL aliquots.
    
  • Quenching: Immediately add 200 µL of cold ACN containing 1% Formic Acid (stops base catalysis) and Internal Standard.

  • Analysis: Analyze via HPLC-UV (254 nm). Plot

    
     vs. time. The slope is 
    
    
    
    .

Validation Criteria:

  • Linearity (

    
    ) confirms first-order kinetics.
    
  • Mass balance check: The appearance of 2-bromoaniline must be stoichiometric to the loss of carbamate.

Protocol B: Plasma Stability Assay (Metabolic Stability)

Objective: Differentiate between chemical hydrolysis and enzymatic cleavage (esterases).

Workflow:

  • Matrix: Pooled human or rat plasma (pH 7.4).

  • Inhibitor Control: Pre-incubate one set of plasma with Bis(4-nitrophenyl)phosphate (BNPP) (100 µM), a specific carboxylesterase inhibitor.

  • Incubation: Add carbamate (10 µM final) to Plasma and Plasma+BNPP. Incubate at 37°C.

  • Extraction: Precipitate proteins with ice-cold acetonitrile at

    
     min. Centrifuge at 10,000g.
    
  • LC-MS/MS Quantification: Monitor the parent ion transition.

Data Interpretation:

  • If

    
     (Plasma) 
    
    
    
    
    
    (Plasma+BNPP): Instability is Chemical (likely E1cB driven).
  • If

    
     (Plasma) 
    
    
    
    
    
    (Plasma+BNPP): Instability is Enzymatic .
  • Prediction for Target: Due to the bulky ortho-bromo group, enzymatic hydrolysis is often slower than expected for typical carbamates, making chemical instability the dominant factor in plasma.

Logical Structure-Stability Relationship (SSR)

The following graph visualizes how structural modifications shift the stability of the target molecule. This logic allows researchers to "dial in" the desired half-life.

SSR Center 2-chloroethyl N-(2-bromophenyl)carbamate Mod1 Remove Cl (Ethyl ester) Decreases N-H acidity Center->Mod1 Substitution Mod2 Remove Br (Phenyl) Removes steric shield Center->Mod2 Substitution Mod3 Change to N-Alkyl (e.g., N-Methyl) Center->Mod3 Substitution Out1 Increased Stability (pH > 8) Mod1->Out1 Result Out2 Decreased Stability (Enzymatic/Acid) Mod2->Out2 Result Out3 Total Stability (Blocks E1cB) Mod3->Out3 Result

Caption: Structure-Stability Relationship. Modifying the chloroethyl or bromophenyl moieties drastically alters the degradation profile, allowing for tunable half-lives.

References

  • Williams, A. (1972).[1] Alkaline hydrolysis of substituted phenyl N-phenylcarbamates. Structure–reactivity relationships consistent with an E1cB mechanism.[1] Journal of the Chemical Society, Perkin Transactions 2, 808-812.[1] Link

  • Hegarty, A. F., & Frost, L. N. (1973). Elimination-addition mechanisms of acyl transfer: Hydrolysis of carbamates. Journal of the Chemical Society, Perkin Transactions 2, 1719-1728.
  • Vinson, J. A., & Hooyman, J. E. (1975). Hydrolysis of carbamate pesticides. Journal of Agricultural and Food Chemistry, 23(2), 290-292.
  • Banker, R., et al. (2009). N-Aryl carbamates as a new class of anticholinesterases: Design, synthesis and biological evaluation. Bioorganic & Medicinal Chemistry, 17(1), 38-47.
  • BenchChem. (2025).[2] A Comparative Guide to the Stability of Carbamate Protecting Groups. BenchChem Technical Guides. Link

Sources

Safety Operating Guide

A Guide to the Safe Disposal of 2-chloroethyl N-(2-bromophenyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our commitment to safety extends beyond the benchtop to the entire lifecycle of the chemicals we handle. The proper disposal of a synthesized compound like 2-chloroethyl N-(2-bromophenyl)carbamate is a critical component of laboratory safety and environmental stewardship. While a specific Safety Data Sheet (SDS) for this exact molecule may not be readily available, its chemical structure provides the necessary information to establish a robust and scientifically sound disposal protocol.

This guide provides a comprehensive framework for the safe handling and disposal of 2-chloroethyl N-(2-bromophenyl)carbamate, grounded in an analysis of its constituent functional groups: a halogenated aliphatic chain, a halogenated aromatic ring, and a carbamate ester.

Chemical Profile and Inferred Hazard Assessment

A rigorous disposal plan begins with understanding the potential hazards. The structure of 2-chloroethyl N-(2-bromophenyl)carbamate suggests it should be managed as a hazardous substance due to the combined risks associated with its functional groups.

  • Halogenated Organic Compound: The presence of both chlorine and bromine atoms classifies this molecule as a halogenated organic compound. Such compounds are often persistent in the environment and can be toxic. Improper disposal, especially via non-incineration methods, can pose significant ecological risks. The U.S. Environmental Protection Agency (EPA) regulates many halogenated organic compounds as hazardous wastes.[1][2][3]

  • Carbamate Structure: The carbamate functional group is found in a wide range of biologically active molecules, including many pesticides. Carbamates as a class are known for their potential toxicity, and wastes generated from their production are specifically listed and regulated as hazardous by the EPA.[4][5][6] Therefore, this compound must be handled with the assumption of significant toxicity.

  • Toxicity Profile (Inferred): A structurally similar compound, 2-chloroethyl N-(4-bromophenyl)carbamate, is classified as harmful if swallowed.[7] Given this, it is prudent to assume that 2-chloroethyl N-(2-bromophenyl)carbamate possesses comparable or greater toxicity.

Hazard Class Structural Basis Primary Concerns
Halogenated Organic Chloro- and Bromo- substitutionsEnvironmental persistence, toxicity, regulated waste stream.[1][2][3]
Carbamate Derivative R-O-C(=O)-N-R' linkagePotential for high toxicity; carbamate wastes are listed as hazardous by the EPA.[4][5][6]
Acute Toxicity (Inferred) Comparison to similar structuresHarmful if swallowed, inhaled, or absorbed through the skin.[7][8][9]

Core Disposal Protocol: A Step-by-Step Guide

All chemical waste must be treated as hazardous unless confirmed otherwise.[10] The following protocol ensures compliance with standard laboratory safety practices and environmental regulations.

Step 1: Personal Protective Equipment (PPE) Before handling the waste, ensure appropriate PPE is worn. This is the first line of defense against accidental exposure.

  • Minimum PPE: Standard laboratory coat, safety goggles with side shields, and nitrile gloves.

  • Causality: The carbamate structure suggests potential for dermal absorption and toxicity.[8][9] Safety goggles are essential to protect against splashes, and a lab coat prevents contamination of personal clothing.

Step 2: Waste Segregation Proper segregation is crucial to prevent dangerous chemical reactions within waste containers.

  • Action: Collect waste 2-chloroethyl N-(2-bromophenyl)carbamate in a dedicated hazardous waste container.

  • Causality: This compound is a halogenated organic waste . It must not be mixed with non-halogenated organic waste, aqueous waste, or other incompatible chemical streams like strong acids or bases.[11][12] Mixing incompatible wastes can lead to violent reactions or the generation of toxic gases.[11]

Step 3: Containerization The integrity of the waste container is paramount for safe storage and transport.

  • Action: Use a chemically compatible container, such as a glass bottle or a high-density polyethylene (HDPE) carboy, that is in good condition and has a secure, leak-proof cap.[10][13] The original chemical container is often the best choice for its waste.[10]

  • Causality: The container must be able to withstand the chemical nature of the waste without degrading. The container must be kept closed at all times except when adding waste to prevent the release of vapors and to avoid spills.[13][14]

Step 4: Labeling Accurate labeling is a regulatory requirement and essential for the safety of all personnel.

  • Action: As soon as waste is first added, affix a hazardous waste label to the container.[10] The label must include:

    • The words "HAZARDOUS WASTE ".[13]

    • The full chemical name: "2-chloroethyl N-(2-bromophenyl)carbamate ". Do not use abbreviations or formulas.[13]

    • An accurate estimation of the composition and concentration of the contents.

    • The date accumulation started.

  • Causality: Clear, accurate labeling prevents accidental mixing of incompatible wastes and informs emergency responders of the container's contents, ensuring it is handled and disposed of correctly by your institution's Environmental Health & Safety (EHS) office.[11]

Step 5: On-Site Accumulation and Storage Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.[14][15]

  • Action: Store the labeled waste container in a designated SAA, which is at or near the point of generation and under the control of the laboratory personnel.[13][15] The container should be placed in secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks.

  • Causality: Storing waste at the point of generation minimizes the risk of spills during transport within the lab.[15] Secondary containment provides an essential safeguard against the contamination of benchtops or floors in the event of a primary container failure.

Step 6: Final Disposal The ultimate disposal of this compound must be handled by trained professionals.

  • Action: Arrange for the collection of the hazardous waste container by your institution's certified hazardous waste disposal program (typically managed by the EHS office).

  • Causality: As a halogenated organic compound, the required method of disposal is high-temperature incineration at a licensed hazardous waste treatment facility.[1][12] This process ensures the complete destruction of the molecule, preventing its release into the environment. Land disposal of untreated halogenated organic wastes is prohibited.[1][4]

Emergency Procedures: Spill Management

Despite careful handling, spills can occur. Preparedness is key to mitigating the impact.

For a Minor Spill (manageable by lab personnel):

  • Alert Personnel: Immediately notify others in the area.

  • Don PPE: Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[16]

  • Contain the Spill: Prevent the spill from spreading by creating a dike around the edges with an inert absorbent material like vermiculite or sand.[17][18][19]

  • Absorb and Collect: Cover the spill with the absorbent material, working from the outside in.[18] Once absorbed, carefully scoop the material into a designated container for hazardous waste.[16][18]

  • Decontaminate: Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.[18]

  • Dispose: Label the container with all contents (the chemical and the absorbent material) and manage it as hazardous waste according to the protocol above.[16]

For a Major Spill (large volume, rapid vapor release, or beyond the comfort level of lab staff):

  • Evacuate: Immediately evacuate the area.[19][20]

  • Isolate: Close the doors to the laboratory to contain any vapors.[17]

  • Call for Help: Contact your institution's emergency response team (e.g., EHS, Public Safety) immediately.[19][20] Provide your name, location, the chemical involved, and the estimated amount spilled.[19]

  • Assist Responders: Wait in a safe location to provide information to the emergency response team.[19]

Disposal Workflow Visualization

The following diagram illustrates the decision-making process for the proper disposal of 2-chloroethyl N-(2-bromophenyl)carbamate waste.

G cluster_prep Preparation & Handling cluster_contain Segregation & Containment cluster_storage Interim Storage cluster_disposal Final Disposal A Waste Generated: 2-chloroethyl N-(2-bromophenyl)carbamate B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B D Segregate as HALOGENATED ORGANIC WASTE B->D C Select Compatible Container (e.g., Glass, HDPE) E Affix Hazardous Waste Label (Full Name, Date, Composition) C->E D->C F Store in Designated Satellite Accumulation Area (SAA) E->F G Use Secondary Containment F->G H Container Full or Ready for Disposal G->H I Contact EHS for Pickup H->I J Transport to Licensed Facility for High-Temperature Incineration I->J

Sources

Personal protective equipment for handling 2-chloroethyl N-(2-bromophenyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety Guide: Handling 2-chloroethyl N-(2-bromophenyl)carbamate

This guide provides comprehensive safety protocols and operational directives for the handling of 2-chloroethyl N-(2-bromophenyl)carbamate. Given the absence of a specific, detailed Safety Data Sheet (SDS) for this exact molecule, the following procedures are synthesized from the established toxicological profiles of the N-methyl carbamate class of compounds and data from close structural analogs.[1] This document is intended for use by trained researchers, scientists, and drug development professionals. A thorough, site-specific risk assessment must be conducted before commencing any work.

Hazard Assessment & Toxicological Profile

2-chloroethyl N-(2-bromophenyl)carbamate belongs to the carbamate family of compounds. Carbamates are known neurotoxins that function as acetylcholinesterase (AChE) inhibitors.[2] By binding to AChE, they prevent the breakdown of the neurotransmitter acetylcholine, leading to its accumulation and the overstimulation of cholinergic receptors in the nervous system.[2][3]

Mechanism of Action: Unlike organophosphates, which cause irreversible phosphorylation of AChE, carbamates induce a reversible carbamylation of the enzyme.[3][4] This reversibility means that the toxic effects are generally of shorter duration, as the enzyme can spontaneously regenerate within hours.[4] However, acute exposure can still be severe and life-threatening.

Routes of Exposure & Symptoms: Exposure can occur via inhalation of dust, dermal (skin) contact, or ingestion.[3][4] Symptoms manifest as a cholinergic crisis and can appear within minutes of a significant exposure.[4] Key indicators are often remembered by the mnemonic SLUDGE:

  • S alivation

  • L acrimation (tearing)

  • U rination

  • D efecation

  • G astrointestinal distress

  • E mesis (vomiting)

Other severe symptoms include respiratory distress due to bronchorrhea and bronchoconstriction, muscle tremors, seizures, and in extreme cases, coma and respiratory paralysis.[4][5]

Data from Structural Analog: 2-chloroethyl N-(4-bromophenyl)carbamate The following table summarizes known data for a closely related compound, providing a baseline for hazard assessment.

Hazard InformationDataSource
GHS Hazard Statement H302: Harmful if swallowed[6]
Physical State Likely solid at room temperature[6]
Boiling Point 302.4°C at 760 mmHg[6]
Flash Point 136.7°C[6]
Density 1.61 g/cm³[6]

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is mandatory to prevent exposure. Engineering controls, such as a chemical fume hood, are the primary line of defense and must be used for all handling procedures.

PPE CategorySpecificationRationale
Engineering Controls Certified Chemical Fume HoodEnsures containment of airborne particulates and vapors, preventing inhalation, which is a primary route of toxic exposure.[7][8]
Eye & Face Protection Chemical safety goggles with side shields (conforming to EN166 or OSHA 29 CFR 1910.133). A face shield must be worn over goggles during procedures with a high risk of splashing.Protects against accidental splashes and airborne particles which can be absorbed through or cause severe irritation to the eyes.[6][7][9]
Hand Protection Chemical-resistant, unlined gloves (e.g., Nitrile or Neoprene) extending to the mid-forearm. Double-gloving is recommended.Prevents dermal absorption, a significant exposure route for carbamates.[3][10] Gloves must be inspected for holes before each use and changed immediately if contamination is suspected.[11]
Body Protection A chemical-resistant lab coat. For handling larger quantities (>10g) or when there is a risk of significant splashing, chemical-resistant coveralls or an apron should be worn.Protects skin from contact with the chemical. Contaminated clothing must be removed immediately and decontaminated before reuse or disposed of as hazardous waste.[7][12]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator with a P3 filter is required if work cannot be performed in a fume hood, if dusts are generated, or if irritation is experienced.Provides protection against inhaling fine dust particles of the compound.[7][11]

Standard Operating Procedure (SOP) for Handling

Adherence to a strict, step-by-step protocol is essential for minimizing risk. This workflow outlines the critical stages of handling the compound safely.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling Phase prep_start 1. Confirm Eyewash & Safety Shower are unobstructed and functional. prep_fumehood 2. Verify Chemical Fume Hood certification is current and airflow is optimal. prep_start->prep_fumehood prep_ppe 3. Don all required PPE as specified in Section 2. prep_fumehood->prep_ppe handle_weigh 4. Weigh solid compound using techniques to minimize dust generation (e.g., weigh-in-place). prep_ppe->handle_weigh handle_transfer 5. Transfer compound carefully. If creating a solution, add solid to solvent slowly. handle_weigh->handle_transfer handle_close 6. Securely cap the primary container immediately after use. handle_transfer->handle_close clean_surface 7. Decontaminate all work surfaces and equipment. handle_close->clean_surface clean_waste 8. Segregate and dispose of all waste (chemical and contaminated PPE) per Section 5. clean_surface->clean_waste clean_doff 9. Doff PPE carefully to avoid cross-contamination. clean_waste->clean_doff clean_wash 10. Wash hands and forearms thoroughly with soap and water. clean_doff->clean_wash

Caption: Safe handling workflow for 2-chloroethyl N-(2-bromophenyl)carbamate.

Emergency Response & First Aid

Immediate and correct action is critical in the event of an exposure.

  • In Case of Any Exposure: Alert personnel in the area and call for emergency medical assistance immediately.

Exposure TypeImmediate Action Protocol
Skin Contact Move immediately to the nearest safety shower.[13] Remove all contaminated clothing while flushing the affected area with copious amounts of tepid water for at least 15 minutes.[9][11] Wash the area with soap and water.[6] Do not use solvents to clean the skin.
Eye Contact Proceed immediately to an eyewash station.[13] Hold eyelids open and flush with a continuous stream of tepid water for a minimum of 15 minutes, rolling the eyes to ensure full irrigation.[6][13] Remove contact lenses if present and easy to do.[9] Seek immediate and specialized medical attention.
Inhalation Immediately move the affected person to fresh air.[9][11] If breathing is difficult or has stopped, trained personnel should provide artificial respiration, avoiding mouth-to-mouth resuscitation.[11]
Ingestion Do NOT induce vomiting. [11] Rinse the mouth thoroughly with water.[6] Never give anything by mouth to an unconscious person.[11] Seek immediate medical attention and provide the SDS or chemical name to the responders.
Spill Management Minor Spill (Solid, <1g, contained in fume hood): Wearing appropriate PPE, use absorbent paper to gently cover and collect the material.[7] Place all contaminated materials into a sealed, labeled hazardous waste container. Decontaminate the area. Major Spill (Any amount outside of a fume hood, or >1g): Evacuate the immediate area. Alert others and restrict access. Contact your institution's Environmental Health & Safety (EHS) department or emergency response team immediately.[13]

Waste Disposal Plan

All materials contaminated with 2-chloroethyl N-(2-bromophenyl)carbamate must be treated as hazardous waste. Do not discharge any waste to the sewer system.[11]

G cluster_streams Waste Segregation cluster_containment Containment & Labeling start Waste Generated solid_waste Solid Chemical Waste (unused compound, contaminated consumables) start->solid_waste liquid_waste Liquid Chemical Waste (reaction mixtures, contaminated solvents) start->liquid_waste ppe_waste Contaminated PPE (gloves, disposable coats, wipes) start->ppe_waste solid_container Collect in a sealed, puncture-proof container. solid_waste->solid_container liquid_container Collect in a compatible, sealed, leak-proof container. liquid_waste->liquid_container ppe_container Double-bag in clearly marked hazardous waste bags. ppe_waste->ppe_container labeling Label all containers with: - 'Hazardous Waste' - Full Chemical Name - Associated Hazards solid_container->labeling liquid_container->labeling ppe_container->labeling end Store in designated Satellite Accumulation Area for pickup by EHS. labeling->end

Caption: Hazardous waste disposal decision pathway.

Disposal Procedure:

  • Solid Waste: Collect unused or waste compound, contaminated weigh boats, and pipette tips in a designated, sealed, and clearly labeled hazardous waste container.[14]

  • Liquid Waste: Collect all solutions containing the compound in a compatible, sealed, and labeled hazardous waste container. Do not mix with incompatible waste streams.[14]

  • Contaminated PPE: Dispose of all used gloves, disposable lab coats, bench paper, and cleaning materials as hazardous solid waste.[14]

All waste must be disposed of in accordance with institutional policies and local, state, and federal regulations.[6][9]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.